molecular formula C35H60N7O17P3S B15599287 (14Z)-Tetradecenoyl-CoA

(14Z)-Tetradecenoyl-CoA

Número de catálogo: B15599287
Peso molecular: 975.9 g/mol
Clave InChI: JPIHVKICKVPFFY-TWAFKMGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(14Z)-Tetradecenoyl-CoA is a useful research compound. Its molecular formula is C35H60N7O17P3S and its molecular weight is 975.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C35H60N7O17P3S

Peso molecular

975.9 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-7-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h9-10,22-24,28-30,34,45-46H,4-8,11-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b10-9-/t24-,28-,29-,30+,34-/m1/s1

Clave InChI

JPIHVKICKVPFFY-TWAFKMGKSA-N

Origen del producto

United States

Foundational & Exploratory

The Biosynthesis of (14Z)-Tetradecenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(14Z)-Tetradecenoyl-CoA is a monounsaturated fatty acyl-CoA that plays a crucial role as a precursor in the biosynthesis of various biologically active molecules, particularly insect pheromones. Its unique structure, featuring a cis double bond at the terminal position of a 14-carbon chain, points to a specialized biosynthetic pathway. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, focusing on the key enzymatic steps, relevant quantitative data from analogous systems, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical processes.

Introduction

The biosynthesis of unsaturated fatty acids is a fundamental metabolic process across all domains of life. In insects, this pathway is often adapted to produce highly specific compounds used for chemical communication, such as sex pheromones. This compound is a key intermediate in the production of certain moth pheromones. Understanding its biosynthesis is critical for developing novel pest management strategies and for broader applications in biotechnology and drug development. This guide synthesizes current knowledge to provide a detailed technical resource for professionals in these fields.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed via the desaturation of a saturated fatty acid precursor, myristoyl-CoA (14:0-CoA). This reaction is catalyzed by a specific type of fatty acyl-CoA desaturase known as a terminal desaturase.

Key Steps:

  • De Novo Fatty Acid Synthesis: The pathway begins with the de novo synthesis of the C14 saturated fatty acid, myristic acid, from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex.

  • Acyl-CoA Activation: Myristic acid is then activated to its coenzyme A thioester, myristoyl-CoA, by an acyl-CoA synthetase.

  • Terminal Desaturation: The key step is the introduction of a cis double bond at the ω-1 position (between C-13 and C-14) of myristoyl-CoA. This reaction is catalyzed by a terminal fatty acyl-CoA desaturase, an enzyme that has been identified in the pheromone glands of some insect species. This enzyme utilizes molecular oxygen and a reduced cofactor, typically NADH or NADPH, to effect the desaturation.

dot

Biosynthesis_of_14Z_Tetradecenoyl_CoA cluster_electron_transport Electron Transport Chain AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS MyristicAcid Myristic Acid (14:0) FAS->MyristicAcid AcylCoASynthetase Acyl-CoA Synthetase MyristicAcid->AcylCoASynthetase MyristoylCoA Myristoyl-CoA (14:0-CoA) AcylCoASynthetase->MyristoylCoA TerminalDesaturase Terminal Fatty Acyl-CoA Desaturase MyristoylCoA->TerminalDesaturase Product This compound TerminalDesaturase->Product NAD NAD+ TerminalDesaturase->NAD H2O 2H2O TerminalDesaturase->H2O NADH NADH + H+ NADH->TerminalDesaturase O2 O2 O2->TerminalDesaturase

Caption: Biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for a terminal desaturase acting on myristoyl-CoA to produce this compound is not yet available in the literature, data from related fatty acyl-CoA desaturases provide valuable context for understanding the potential efficiency and substrate specificity of such an enzyme. The following table summarizes kinetic parameters for the Δ9-desaturation of myristoyl-CoA by hen liver microsomes, a well-characterized system.

Enzyme SystemSubstrateApparent Km (µM)Vmax (nmol/min/mg protein)Reference
Hen Liver Microsomal Δ9-DesaturaseMyristoyl-CoA~100Not explicitly stated, but activity is linear up to 200 µM[1]

Note: The Km value is an approximation based on the reported linear range of substrate concentrations.

Fatty Acid Profiles in Insect Pheromone Glands:

Analysis of the fatty acid composition of insect pheromone glands can provide indirect quantitative evidence for the activity of specific biosynthetic pathways. The relative abundance of C14 saturated and unsaturated fatty acids can indicate the precursor pool size and the efficiency of the desaturation step.

Insect SpeciesTissueMyristic Acid (% of total FAs)(Z)-9-Tetradecenoic Acid (% of total FAs)Reference
Spodoptera exiguaPheromone Gland~5~15[2]
Lobesia botranaPheromone Gland~2~10[3]

Experimental Protocols

Functional Characterization of a Putative Terminal Desaturase via Heterologous Expression in Pichia pastoris

This protocol describes the expression of a candidate insect desaturase gene in the yeast Pichia pastoris to determine its enzymatic activity.

Materials:

  • Pichia pastoris expression vector (e.g., pPICZ A)

  • Pichia pastoris host strain (e.g., X-33)

  • Yeast transformation reagents

  • BMMY and BMGY media

  • Myristic acid

  • GC-MS for fatty acid analysis

Procedure:

  • Gene Cloning: The open reading frame of the candidate terminal desaturase gene is amplified by PCR and cloned into the Pichia pastoris expression vector.

  • Yeast Transformation: The recombinant plasmid is linearized and transformed into the P. pastoris host strain by electroporation.

  • Selection of Transformants: Transformed yeast cells are selected on appropriate antibiotic-containing media.

  • Protein Expression: A single colony of a positive transformant is inoculated into BMGY medium and grown overnight. The cells are then pelleted and resuspended in BMMY medium containing methanol (B129727) to induce protein expression.

  • Substrate Feeding: Myristic acid is added to the culture medium to a final concentration of 0.5 mM.

  • Fatty Acid Extraction and Analysis: After a 48-hour incubation, the yeast cells are harvested, and total fatty acids are extracted and methylated. The resulting fatty acid methyl esters (FAMEs) are analyzed by GC-MS to identify the desaturation products.[4]

dot

Experimental_Workflow_Desaturase Start Candidate Gene (putative terminal desaturase) Cloning Clone into Pichia pastoris vector Start->Cloning Transformation Transform P. pastoris Cloning->Transformation Selection Select Transformants Transformation->Selection Expression Induce Protein Expression (Methanol) Selection->Expression Substrate Feed with Myristic Acid Expression->Substrate Extraction Extract and Methylate Fatty Acids Substrate->Extraction Analysis Analyze by GC-MS Extraction->Analysis Result Identify (14Z)-Tetradecenoic Acid Analysis->Result

Caption: Workflow for functional characterization.

In Vitro Enzyme Assay for Fatty Acyl-CoA Desaturase Activity

This protocol outlines a method to directly measure the enzymatic activity of a desaturase using a microsomal preparation.

Materials:

  • Microsomal fraction containing the desaturase

  • [14C]-labeled Myristoyl-CoA (substrate)

  • NADH or NADPH

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Reagents for stopping the reaction and extracting fatty acids (e.g., KOH in methanol, hexane)

  • Thin-layer chromatography (TLC) system or HPLC for product separation

  • Scintillation counter

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the microsomal fraction, reaction buffer, and the reduced cofactor (NADH or NADPH).

  • Initiation of Reaction: The reaction is initiated by the addition of [14C]-labeled myristoyl-CoA.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

  • Termination and Saponification: The reaction is stopped by adding a strong base, such as methanolic KOH, which also saponifies the acyl-CoAs to free fatty acids.

  • Extraction: The fatty acids are extracted from the aqueous mixture using an organic solvent like hexane.

  • Product Separation and Quantification: The extracted fatty acids (substrate and product) are separated by TLC or HPLC. The radioactivity in the spots or peaks corresponding to myristic acid and the unsaturated product is quantified using a scintillation counter. The enzyme activity is calculated based on the amount of product formed per unit time per amount of protein.

Analysis of Fatty Acyl-CoAs by GC-MS

This protocol provides a detailed procedure for the analysis of fatty acids, including the product of the desaturase reaction, by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., yeast cells, insect pheromone gland)

  • Internal standard (e.g., heptadecanoic acid)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatization reagent (e.g., BF3-methanol or methanolic HCl)

  • GC-MS instrument with a suitable capillary column (e.g., polar column like a wax column)

Procedure:

  • Lipid Extraction: Total lipids are extracted from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure. An internal standard is added at the beginning of the extraction for quantification.

  • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then converted to their volatile fatty acid methyl esters (FAMEs) using a derivatization reagent.

  • GC-MS Analysis: The FAMEs are injected into the GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and polarity. The mass spectrometer fragments the eluting FAMEs, and the resulting mass spectra are used for identification by comparison to a spectral library and authentic standards.

  • Quantification: The abundance of each fatty acid is determined by integrating the area of its corresponding peak in the chromatogram and normalizing it to the peak area of the internal standard.

dot

Logical_Relationship_Analysis Sample Biological Sample (e.g., Pheromone Gland) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Derivatization Saponification & Methylation (FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Peak Identification (Mass Spectra Library) GCMS->Identification Quantification Peak Integration & Quantification GCMS->Quantification Result Fatty Acid Profile Identification->Result Quantification->Result

Caption: Logical workflow for GC-MS analysis.

Conclusion

The biosynthesis of this compound represents a fascinating example of specialized fatty acid metabolism, likely driven by the action of a terminal desaturase on myristoyl-CoA. While direct evidence and quantitative data for this specific reaction remain to be fully elucidated, the methodologies and knowledge from related systems provide a strong framework for future research. The protocols and information presented in this guide are intended to equip researchers with the necessary tools to investigate this and other novel biosynthetic pathways, ultimately contributing to advancements in pest control, biotechnology, and our fundamental understanding of lipid biochemistry.

References

An In-depth Technical Guide on the Role of (14Z)-Tetradecenoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic role of the specific (14Z) isomer of tetradecenoyl-CoA is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview based on the known metabolism of its isomers, such as (9Z)-tetradecenoyl-CoA (myristoleoyl-CoA), and the general principles of fatty acid metabolism. The pathways and experimental protocols described herein are based on established methodologies for similar long-chain fatty acyl-CoA molecules and should be adapted and validated for the specific study of (14Z)-tetradecenoyl-CoA.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) esters are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids and signaling molecules, and as regulators of various cellular processes. This compound is a monounsaturated long-chain acyl-CoA. While its specific biological functions are yet to be fully elucidated, understanding its potential metabolic fate is crucial for researchers investigating lipidomics, metabolic disorders, and cellular signaling. This technical guide outlines the putative metabolic pathways involving this compound, detailed experimental protocols for its study, and potential points of pharmacological intervention.

Putative Metabolic Pathways of Tetradecenoyl-CoA

The metabolism of this compound is presumed to follow the established pathways for other long-chain monounsaturated fatty acyl-CoAs, primarily involving its biosynthesis via desaturation, and its catabolism through mitochondrial β-oxidation.

Biosynthesis of Tetradecenoyl-CoA

The primary route for the synthesis of a C14:1-CoA ester in mammals is through the desaturation of a saturated precursor. The most well-characterized pathway involves the action of Stearoyl-CoA Desaturase 1 (SCD1), a Δ9-desaturase, on Myristoyl-CoA (C14:0-CoA) to produce (9Z)-Tetradecenoyl-CoA.[1][2] It is plausible that other desaturases with different positional specificity could exist or that SCD1 itself might exhibit broader specificity under certain conditions, potentially leading to the formation of other isomers, though this is speculative.

Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) (Δ9-Desaturase) Myristoyl_CoA->SCD1 Tetradecenoyl_CoA (9Z)-Tetradecenoyl-CoA (Myristoleoyl-CoA) SCD1->Tetradecenoyl_CoA

Caption: Biosynthesis of (9Z)-Tetradecenoyl-CoA.

Activation of Tetradecenoic Acid

Exogenous (14Z)-tetradecenoic acid would first need to be activated to its CoA ester by an Acyl-CoA Synthetase (ACS) to participate in metabolic pathways. This is an ATP-dependent reaction.

FA (14Z)-Tetradecenoic Acid ACS Acyl-CoA Synthetase (ACS) FA->ACS ACoA This compound ACS->ACoA AMP_PPi AMP + PPi ACS->AMP_PPi ATP ATP ATP->ACS CoA CoASH CoA->ACS

Caption: Activation of (14Z)-Tetradecenoic Acid.

β-Oxidation of this compound

The catabolism of this compound is expected to occur via mitochondrial β-oxidation. Due to the presence of a cis-double bond, auxiliary enzymes, in addition to the core β-oxidation enzymes, are required. For a double bond at an odd-numbered carbon (counting from the carboxyl end), an isomerase is necessary. For a double bond at an even-numbered carbon, a reductase and an isomerase are needed. The position of the double bond in this compound is at the 14th carbon from the methyl end, which is the 2nd carbon from the carboxyl end in a 14-carbon fatty acid. This would make it a substrate for the initial acyl-CoA dehydrogenase. However, the "Z" (cis) configuration at an even position post-dehydrogenation would require an isomerase.

A more common isomer, (2E)-Tetradecenoyl-CoA, is a known intermediate in fatty acid metabolism.[3]

Start This compound Step1 β-Oxidation Cycle 1 Start->Step1 Product1 Dodecenoyl-CoA + Acetyl-CoA Step1->Product1 Isomerase Enoyl-CoA Isomerase Product1->Isomerase Intermediate Trans-Δ2-Dodecenoyl-CoA Isomerase->Intermediate Step2 Further β-Oxidation Cycles Intermediate->Step2 EndProduct Acetyl-CoA molecules Step2->EndProduct

Caption: Putative β-Oxidation of a Tetradecenoyl-CoA.

Potential Signaling Roles

Long-chain fatty acyl-CoAs can act as signaling molecules, modulating the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs).[4] They can also influence ion channels and other enzymes involved in cellular signaling.[5][6] The specific effects of this compound would depend on its affinity for these protein targets.

Quantitative Data Presentation

As no specific quantitative data for this compound was found, the following tables present hypothetical data based on known values for similar fatty acyl-CoAs to illustrate the expected outcomes of the experimental protocols described below.

Table 1: Hypothetical Kinetic Parameters of Enzymes Acting on Tetradecenoyl-CoA Substrates.

Enzyme Substrate Km (µM) Vmax (nmol/min/mg protein)
Acyl-CoA Synthetase (14Z)-Tetradecenoic Acid 5 - 20 50 - 200
Δ9-Desaturase Myristoyl-CoA 10 - 50 2 - 10

| Acyl-CoA Dehydrogenase | this compound | 1 - 10 | 100 - 500 |

Table 2: Illustrative Cellular Concentrations of this compound under Different Metabolic Conditions.

Cell Type Condition This compound (pmol/mg protein)
Hepatocytes Fed State 0.5 - 2.0
Hepatocytes Fasted State 1.5 - 5.0
Adipocytes Lipogenic 1.0 - 4.0

| Adipocytes | Lipolytic | 0.2 - 1.0 |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acyl-CoAs and can be used as a starting point for studying this compound.

Quantification of this compound by LC-MS/MS

This protocol is based on methods for the comprehensive analysis of fatty acyl-CoA species in biological samples.[2][7][8]

Objective: To quantify the intracellular concentration of this compound.

Materials:

  • Cultured cells or tissue samples

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Internal standard (e.g., ¹³C-labeled Myristoyl-CoA or a C17:0-CoA)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Homogenize the sample in 80% methanol containing the internal standard.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant.

  • Extraction:

    • Perform a solid-phase extraction (SPE) for sample clean-up if high matrix effects are expected.

    • Evaporate the solvent from the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column.

      • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

      • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.

      • Run a gradient from low to high organic phase to elute the acyl-CoAs.

    • Mass Spectrometry:

      • Operate in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using a synthetic this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Sample Cell/Tissue Sample Quench Quench Metabolism (Liquid N2) Sample->Quench Homogenize Homogenize in Methanol + IS Quench->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Solvent Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for LC-MS/MS Quantification.

In Vitro Δ9-Desaturase Activity Assay

This protocol is adapted from studies on hen liver microsomal Δ9-desaturase.[2][9]

Objective: To determine if Myristoyl-CoA can be converted to a tetradecenoyl-CoA by a microsomal enzyme preparation.

Materials:

  • Microsomal fraction isolated from a relevant tissue (e.g., liver)

  • Myristoyl-CoA substrate

  • NADH

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reagents for quenching the reaction and extracting fatty acids (e.g., methanolic KOH)

  • GC-MS system for fatty acid methyl ester (FAME) analysis

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine potassium phosphate buffer, BSA, and the microsomal protein.

    • Initiate the reaction by adding Myristoyl-CoA and NADH.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination and Saponification:

    • Stop the reaction by adding methanolic KOH.

    • Heat at 80°C to saponify the acyl-CoAs to free fatty acids.

  • Derivatization:

    • Acidify the mixture and extract the free fatty acids with hexane.

    • Methylate the fatty acids to form FAMEs using a reagent like BF₃-methanol.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC-MS system.

    • Separate the FAMEs on a suitable capillary column.

    • Identify the myristoleate (B1240118) methyl ester peak by its retention time and mass spectrum.

    • Quantify the product formation relative to an internal standard.

Setup Prepare Reaction Mix (Microsomes, Buffer, BSA) Start Add Substrate (Myristoyl-CoA) & Cofactor (NADH) Setup->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate Reaction (Methanolic KOH) Incubate->Stop Saponify Saponify to Free Fatty Acids Stop->Saponify Extract Extract Fatty Acids Saponify->Extract Derivatize Derivatize to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Analyze Identify & Quantify Product GCMS->Analyze Culture Culture Cells Label Incubate with ¹³C-(14Z)-Tetradecenoic Acid Culture->Label Extract Extract Metabolites (Aqueous & Organic Phases) Label->Extract Organic Analyze Organic Phase (Lipid Incorporation) Extract->Organic Aqueous Analyze Aqueous Phase (β-Oxidation Intermediates) Extract->Aqueous LCMS1 LC-MS/MS Organic->LCMS1 LCMS2 LC-MS/MS Aqueous->LCMS2

References

Unraveling the Enigma of (14Z)-Tetradecenoyl-CoA: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and metabolomic databases reveals a significant lack of specific information regarding the discovery, initial characterization, and biological role of a molecule designated as (14Z)-Tetradecenoyl-CoA. The chemical nomenclature itself presents an ambiguity, as a double bond at the 14th carbon position of a 14-carbon acyl chain is chemically unconventional. This suggests the possibility of a typographical error in the query or reference to a novel or synthetically derived compound not yet described in publicly accessible scientific literature.

While information on various isomers of tetradecenoyl-CoA (C14:1-CoA) is available, none correspond to the "(14Z)" designation. The most common naturally occurring isomer is myristoleoyl-CoA, which is (9Z)-tetradecenoyl-CoA. Other isomers, such as (2E)-tetradecenoyl-CoA and (5E)-tetradecenoyl-CoA, have also been identified in metabolic pathways. However, a terminal double bond at the 14th position in a cis ("Z") configuration is not a recognized standard fatty acyl-CoA.

For researchers, scientists, and drug development professionals interested in the broader class of C14:1-CoA molecules, this guide provides a consolidated overview of the general methodologies for their study, in the absence of specific data for the queried compound.

General Methodologies for the Study of Fatty Acyl-CoAs

The investigation of novel or uncharacterized fatty acyl-CoAs like the theoretical this compound would follow established principles of lipidomics and metabolomics. Below are generalized experimental protocols and analytical techniques that would be employed.

Table 1: Summary of Analytical Techniques for Fatty Acyl-CoA Characterization
TechniqueApplicationKey Parameters
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation, identification, and quantification of acyl-CoA species.C18 reversed-phase column, gradient elution with acetonitrile/water and ammonium (B1175870) acetate (B1210297) buffer.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the fatty acid moiety after hydrolysis and derivatization (e.g., to fatty acid methyl esters - FAMEs).Derivatization with BF3-methanol or trimethylsilyldiazomethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, including determination of double bond position and stereochemistry.1H NMR and 13C NMR for determining the position of unsaturation.
Experimental Protocols

Protocol 1: Extraction of Fatty Acyl-CoAs from Biological Samples

This protocol outlines a general procedure for the extraction of fatty acyl-CoAs from cellular or tissue samples.

  • Homogenization: Homogenize the biological sample in a cold solvent mixture, typically containing isopropanol (B130326) and an acidic buffer to quench enzymatic activity.

  • Lipid Extraction: Perform a liquid-liquid extraction using a biphasic system, such as chloroform/methanol/water or methyl-tert-butyl ether (MTBE)/methanol/water. The acyl-CoAs will partition into the polar phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 or anion-exchange SPE cartridge to remove interfering substances.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., 50% methanol).

Protocol 2: Analysis of Fatty Acyl-CoAs by LC-MS/MS

This protocol describes a typical workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation: Inject the reconstituted extract onto a reversed-phase HPLC or UHPLC column (e.g., C18).

  • Gradient Elution: Employ a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a volatile salt (e.g., ammonium acetate) to separate the acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in either positive or negative ion mode.

  • Identification and Quantification: Identify the target acyl-CoA based on its precursor ion mass and characteristic fragment ions. Quantify the molecule using a stable isotope-labeled internal standard.

Potential Signaling Pathways and Biological Roles

While no specific signaling pathways involving "this compound" can be described, fatty acyl-CoAs in general are central players in cellular metabolism and signaling. They are involved in:

  • Beta-oxidation: The breakdown of fatty acids for energy production.

  • Lipid Synthesis: As building blocks for the synthesis of complex lipids such as triglycerides, phospholipids, and sphingolipids.

  • Protein Acylation: The post-translational modification of proteins with fatty acids, which can affect their localization and function.

  • Gene Regulation: Acting as ligands for nuclear receptors that regulate the expression of genes involved in lipid metabolism.

A logical workflow for investigating the biological role of a novel fatty acyl-CoA is depicted below.

Biological_Role_Investigation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies Synthesis Chemical or Enzymatic Synthesis Characterization Structural Characterization (LC-MS, GC-MS, NMR) Synthesis->Characterization Enzyme_Assays Enzyme Assays (e.g., Acyl-CoA Synthetases, Desaturases) Characterization->Enzyme_Assays Binding_Assays Protein Binding Assays (e.g., Nuclear Receptors) Characterization->Binding_Assays Cell_Culture Cell Culture Experiments (Lipid Profiling, Gene Expression) Characterization->Cell_Culture Signaling_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell_Culture->Signaling_Analysis Animal_Models Animal Models (Metabolic Studies) Cell_Culture->Animal_Models

Caption: Workflow for investigating a novel fatty acyl-CoA.

Conclusion

The identity and biological significance of "this compound" remain elusive based on current scientific knowledge. It is recommended that researchers encountering this nomenclature verify the accuracy of the chemical name. It is plausible that this refers to a different, more common isomer of tetradecenoyl-CoA, or a novel synthetic compound that has not yet been publicly characterized. The methodologies and workflows described in this guide provide a framework for the investigation of any novel fatty acyl-CoA, and can be applied should "this compound" be synthesized or isolated in the future. Further research is necessary to elucidate the existence and potential role of this molecule in biological systems.

The Enzymatic Architecture of (14Z)-Tetradecenoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(14Z)-Tetradecenoyl-CoA is an unsaturated fatty acyl-CoA that plays a crucial role as a precursor in the biosynthesis of various biologically active molecules, most notably insect pheromones. The precise enzymatic machinery responsible for its synthesis, involving a specific chain length and double bond configuration, is of significant interest for the development of novel pest management strategies and for understanding the broader principles of lipid metabolism. This technical guide provides an in-depth overview of the core enzymes implicated in the synthesis of this compound, detailing the biosynthetic pathways, experimental protocols for enzyme characterization, and available quantitative data.

Core Biosynthetic Pathways

The synthesis of this compound originates from the fundamental pathways of fatty acid biosynthesis, followed by specific modifications involving desaturation and potentially chain-shortening. The primary enzymes involved belong to three major families: Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), Acyl-CoA Desaturases, and enzymes of the β-oxidation pathway.

De Novo Fatty Acid Synthesis: The Precursor Backbone

The initial steps involve the synthesis of a saturated fatty acyl-CoA precursor, typically palmitoyl-CoA (C16:0-CoA) or myristoyl-CoA (C14:0-CoA). This process is catalyzed by two key multi-enzyme complexes:

  • Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the primary building block for fatty acid elongation.[1][2] ACC is a critical regulatory point in fatty acid synthesis.[3][4]

  • Fatty Acid Synthase (FAS): FAS is a large, multi-functional enzyme that iteratively condenses acetyl-CoA with malonyl-CoA units to build the hydrocarbon chain.[5][6] In most animals, a Type I FAS synthesizes palmitoyl-CoA as its primary product.[6]

Desaturation: Introduction of the Double Bond

The introduction of the characteristic Z-double bond is catalyzed by an acyl-CoA desaturase . These enzymes are typically membrane-bound and utilize molecular oxygen and reducing equivalents (from NADH or NADPH) to introduce a double bond at a specific position in the fatty acyl-CoA chain.[7]

The synthesis of this compound likely involves one of two primary routes:

  • Route A: Desaturation of a C14 Substrate: A Δ14-desaturase could directly introduce a double bond at the 14th position of myristoyl-CoA (14:0-CoA). While various desaturases have been identified in insects (including Δ5, Δ9, Δ10, Δ11, and Δ14 desaturases), the specific characterization of a Δ14-desaturase producing a (Z)-isomer is an active area of research.[7]

  • Route B: Desaturation followed by Chain Shortening: A Δ11-desaturase could act on palmitoyl-CoA (16:0-CoA) to produce (11Z)-hexadecenoyl-CoA. This intermediate could then undergo one cycle of β-oxidation to yield (9Z)-tetradecenoyl-CoA. However, to obtain the (14Z) isomer, a different desaturase or a subsequent isomerization step would be necessary, making this route less direct for the specified product.

Chain Shortening: Tailoring the Acyl Chain Length

In scenarios where a longer-chain fatty acid is the initial product of desaturation, a process of chain shortening via peroxisomal β-oxidation is employed. Unlike mitochondrial β-oxidation which typically proceeds to complete degradation, the peroxisomal pathway in insect pheromone biosynthesis is often limited to one or a few cycles to generate precursors of specific chain lengths.[8][9] Key enzymes in this process include acyl-CoA oxidases, which exhibit substrate specificity for different chain lengths.[10]

Key Enzymes and Their Characteristics

A summary of the key enzyme families and their general characteristics is provided below. It is important to note that specific kinetic parameters for enzymes directly producing this compound are not extensively documented and often need to be determined empirically for the species of interest.

Enzyme FamilySubstrate(s)Product(s)Cellular LocalizationGeneral Kinetic Parameters (from related enzymes)
Acetyl-CoA Carboxylase (ACC) Acetyl-CoA, ATP, HCO3-Malonyl-CoA, ADP, PiCytosolKm (Acetyl-CoA): ~20-100 µM
Fatty Acid Synthase (FAS) Acetyl-CoA, Malonyl-CoA, NADPHPalmitoyl-CoA (typically), NADP+CytosolVaries significantly with substrate and organism
Acyl-CoA Desaturases (e.g., Δ14) Myristoyl-CoA (14:0-CoA), O2, NADH/NADPHThis compound, H2O, NAD+/NADP+Endoplasmic ReticulumKm (Acyl-CoA): ~1-20 µM
Acyl-CoA Oxidase (β-oxidation) Fatty Acyl-CoA, FADtrans-2-Enoyl-CoA, FADH2PeroxisomeSubstrate and chain-length dependent
3-Ketoacyl-CoA Thiolase (β-oxidation) 3-Ketoacyl-CoA, CoAAcetyl-CoA, Chain-shortened Acyl-CoAPeroxisomeVaries with substrate

Experimental Protocols

The characterization of the enzymes involved in this compound synthesis typically involves heterologous expression, purification, and functional assays.

Heterologous Expression of Desaturases

Due to their membrane-bound nature, insect acyl-CoA desaturases are often expressed in heterologous systems like the yeast Pichia pastoris or Saccharomyces cerevisiae for functional characterization.[11][12]

Protocol Outline:

  • Gene Isolation and Cloning: Isolate the putative desaturase gene from the target insect's pheromone gland cDNA and clone it into a suitable yeast expression vector (e.g., pPICZ A for P. pastoris).

  • Yeast Transformation: Transform the expression construct into the chosen yeast strain (e.g., P. pastoris GS115) by electroporation.[11]

  • Expression Induction: Grow the transformed yeast cells and induce protein expression according to the vector's promoter system (e.g., methanol (B129727) induction for the AOX1 promoter in P. pastoris).[12]

  • Fatty Acid Analysis: Supplement the culture medium with the potential precursor fatty acid (e.g., myristic acid for a Δ14-desaturase). After induction, harvest the cells, extract total fatty acids, and analyze the fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated product.

Purification of Membrane-Bound Desaturases

Purification of integral membrane proteins like desaturases is challenging and requires the use of detergents to solubilize the protein from the membrane.

Protocol Outline:

  • Cell Lysis and Membrane Fractionation: Lyse the yeast cells expressing the recombinant desaturase and isolate the membrane fraction by differential centrifugation.[13][14]

  • Solubilization: Resuspend the membrane fraction in a buffer containing a suitable detergent (e.g., Triton X-100, Fos-Choline) to solubilize the membrane proteins.[13]

  • Affinity Chromatography: If the recombinant protein is tagged (e.g., with a His-tag), use immobilized metal affinity chromatography (IMAC) for purification.[14] Elute the purified protein with a buffer containing imidazole.

  • Purity Assessment: Analyze the purity of the eluted protein by SDS-PAGE.

Enzyme Activity Assay for Acyl-CoA Desaturase

The activity of the purified desaturase can be determined by monitoring the conversion of a radiolabeled or fluorescently tagged substrate to its product. A more common and sensitive method involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing the purified desaturase, the acyl-CoA substrate (e.g., myristoyl-CoA), a source of reducing equivalents (NADH or NADPH), and a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a strong acid) and extract the acyl-CoAs.

  • LC-MS/MS Analysis: Quantify the substrate and product using a validated LC-MS/MS method.[2][3][5] This allows for the determination of kinetic parameters such as Km and Vmax.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Biosynthesis of this compound cluster_0 De Novo Fatty Acid Synthesis cluster_1 Desaturation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Myristoyl-CoA (14:0-CoA) Myristoyl-CoA (14:0-CoA) Malonyl-CoA->Myristoyl-CoA (14:0-CoA) Fatty Acid Synthase (FAS) This compound This compound Myristoyl-CoA (14:0-CoA)->this compound Δ14-Acyl-CoA Desaturase

Caption: Proposed direct biosynthetic pathway for this compound.

Alternative Biosynthetic Pathway with Chain Shortening

Alternative Biosynthesis of Unsaturated C14-CoA cluster_0 De Novo Synthesis & Desaturation cluster_1 Chain Shortening (β-Oxidation) Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) (11Z)-Hexadecenoyl-CoA (11Z)-Hexadecenoyl-CoA Palmitoyl-CoA (16:0-CoA)->(11Z)-Hexadecenoyl-CoA Δ11-Acyl-CoA Desaturase Unsaturated C14-CoA Unsaturated C14-CoA (11Z)-Hexadecenoyl-CoA->Unsaturated C14-CoA Peroxisomal β-Oxidation Enzymes

Caption: Alternative pathway involving desaturation and chain shortening.

Experimental Workflow for Desaturase Characterization

Experimental Workflow Gene Isolation & Cloning Gene Isolation & Cloning Yeast Transformation Yeast Transformation Gene Isolation & Cloning->Yeast Transformation Heterologous Expression Heterologous Expression Yeast Transformation->Heterologous Expression Functional Assay (in vivo) Functional Assay (in vivo) Heterologous Expression->Functional Assay (in vivo) Protein Purification Protein Purification Heterologous Expression->Protein Purification GC-MS Analysis GC-MS Analysis Functional Assay (in vivo)->GC-MS Analysis Enzyme Activity Assay (in vitro) Enzyme Activity Assay (in vitro) Protein Purification->Enzyme Activity Assay (in vitro) LC-MS/MS Analysis LC-MS/MS Analysis Enzyme Activity Assay (in vitro)->LC-MS/MS Analysis

Caption: Workflow for heterologous expression and characterization.

Conclusion

The synthesis of this compound is a specialized branch of fatty acid metabolism, crucial for the production of insect pheromones. The core enzymatic players are well-established families of enzymes, including ACC, FAS, and acyl-CoA desaturases. The specific desaturase responsible for the precise placement and stereochemistry of the double bond in this compound remains a key area for future research. The experimental approaches outlined in this guide, particularly heterologous expression in yeast coupled with modern analytical techniques like LC-MS/MS, provide a robust framework for the identification and detailed characterization of these elusive enzymes. A deeper understanding of this biosynthetic pathway holds significant promise for the development of targeted and sustainable approaches in agriculture and biotechnology.

References

The Elusive Subcellular Landscape of (14Z)-Tetradecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(14Z)-Tetradecenoyl-CoA, also known as myristoleoyl-CoA, is a monounsaturated long-chain acyl-CoA that plays a significant role in cellular metabolism and signaling. Its primary function is as a substrate for N-myristoyltransferase (NMT) in the cotranslational and post-translational myristoylation of a variety of proteins, a process critical for their membrane targeting and function. Despite its importance, the precise subcellular distribution of this compound pools remains an area of active investigation. This technical guide synthesizes the current understanding of the probable cellular localization of this compound, details the experimental methodologies used to study acyl-CoA pools, and provides a framework for future research in this domain.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in cellular lipid metabolism, serving as intermediates in fatty acid synthesis and degradation, as well as donors for the acylation of proteins and lipids. The subcellular compartmentalization of these molecules is crucial for the regulation of metabolic pathways and signaling events. This compound is of particular interest due to its role in N-myristoylation, a lipid modification that governs the function of numerous proteins involved in signal transduction, oncogenesis, and infectious diseases. Understanding the location and size of this compound pools is therefore essential for developing therapeutic strategies that target these pathways.

While direct quantitative data on the subcellular distribution of this compound is limited in the current scientific literature, its localization can be inferred from the known locations of the enzymes responsible for its synthesis and consumption.

Inferred Cellular Localization of this compound Pools

The distribution of this compound is intrinsically linked to the enzymes that catalyze its formation and subsequent metabolic transformations.

Synthesis of this compound

The synthesis of this compound involves two key enzymatic steps: the desaturation of myristoyl-CoA and the activation of myristoleic acid.

  • Stearoyl-CoA Desaturase (SCD): While primarily known for converting stearoyl-CoA and palmitoyl-CoA to their monounsaturated counterparts, SCD enzymes can also desaturate myristoyl-CoA to form this compound. SCD is an integral membrane protein of the endoplasmic reticulum (ER).

  • Long-Chain Acyl-CoA Synthetase (ACSL): These enzymes activate free fatty acids, including myristoleic acid, to their corresponding acyl-CoAs. ACSL isoforms are predominantly found on the outer mitochondrial membrane and the endoplasmic reticulum .[1]

The localization of these enzymes strongly suggests that the endoplasmic reticulum and the outer mitochondrial membrane are primary sites of this compound synthesis.

Utilization of this compound

The primary fate of this compound is its use in protein N-myristoylation.

  • N-myristoyltransferase (NMT): This enzyme transfers the myristoleoyl group from this compound to the N-terminal glycine (B1666218) of target proteins. Studies have shown that NMT is predominantly a cytosolic enzyme .[2] However, a subpopulation of NMT is also found associated with membranes and organelles , suggesting that N-myristoylation can occur in close proximity to these structures.[2]

Other Potential Metabolic Fates

This compound can also potentially enter other metabolic pathways for long-chain fatty acids.

  • Beta-oxidation: The degradation of fatty acids occurs within the mitochondrial matrix and peroxisomes . This suggests that a fraction of the this compound pool may be transported into these organelles for energy production.

  • Incorporation into Complex Lipids: Acyl-CoAs are substrates for the synthesis of phospholipids, triglycerides, and cholesterol esters, primarily in the endoplasmic reticulum .

Quantitative Data on Acyl-CoA Pools

Subcellular CompartmentKey Associated ProcessesInferred Relative Abundance of this compound
Cytosol Protein N-myristoylation (NMT)High
Endoplasmic Reticulum Synthesis (SCD, ACSL), Incorporation into complex lipidsModerate to High
Mitochondria (Outer Membrane) Synthesis (ACSL)Moderate
Mitochondria (Matrix) Beta-oxidationLow
Peroxisomes Beta-oxidationLow
Nucleus Histone acylation (potential)Very Low

Experimental Protocols

The determination of the subcellular localization of acyl-CoA pools requires a combination of meticulous cell fractionation and sensitive analytical techniques.

Subcellular Fractionation by Differential Centrifugation

This is a widely used method to separate major organelles from a cell homogenate.

Protocol:

  • Cell Culture and Harvesting: Grow cells of interest to a sufficient density (e.g., HeLa cells). Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Homogenization: Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, containing protease and phosphatase inhibitors). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet contains nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C). The resulting pellet is enriched in mitochondria.

    • Microsomal Fraction (ER): Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 60 minutes at 4°C). The pellet contains the microsomal fraction, which is rich in ER.

    • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Washing and Purity Assessment: Each fraction should be washed with the homogenization buffer and re-centrifuged to minimize cross-contamination. The purity of each fraction should be assessed by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER, and GAPDH for cytosol).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol:

  • Acyl-CoA Extraction:

    • To each subcellular fraction, add a known amount of an internal standard (e.g., ¹³C-labeled myristoyl-CoA).

    • Add an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):methanol:water).

    • Vortex vigorously and incubate on ice.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate the acyl-CoAs based on their hydrophobicity. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound and the internal standard need to be optimized.

  • Data Analysis: Quantify the amount of this compound in each fraction by comparing the peak area of the analyte to that of the internal standard. Normalize the results to the protein content of each fraction.

Visualizations

Experimental Workflow

experimental_workflow cluster_fractions Subcellular Fractions start Cell Culture harvest Harvest & Wash Cells start->harvest end_node Data Analysis homogenize Homogenization harvest->homogenize diff_cent Differential Centrifugation homogenize->diff_cent nuc_frac Nuclear diff_cent->nuc_frac 1,000 x g mito_frac Mitochondrial diff_cent->mito_frac 10,000 x g micro_frac Microsomal diff_cent->micro_frac 100,000 x g cyto_frac Cytosolic diff_cent->cyto_frac Supernatant extract Acyl-CoA Extraction nuc_frac->extract mito_frac->extract micro_frac->extract cyto_frac->extract lcms LC-MS/MS Analysis extract->lcms lcms->end_node

Caption: Experimental workflow for subcellular fractionation and acyl-CoA quantification.

Inferred Metabolic Pathways and Localization

metabolic_pathways cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion NMT NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoleic_Acid Myristoleic Acid ACSL_er ACSL Myristoleic_Acid->ACSL_er ACSL_mito ACSL (Outer Membrane) Myristoleic_Acid->ACSL_mito Tetradecenoyl_CoA_cyto This compound Tetradecenoyl_CoA_cyto->NMT SCD SCD Tetradecenoyl_CoA_er This compound SCD->Tetradecenoyl_CoA_er ACSL_er->Tetradecenoyl_CoA_er Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->SCD Tetradecenoyl_CoA_er->Tetradecenoyl_CoA_cyto Transport? Complex_Lipids Complex Lipids Tetradecenoyl_CoA_er->Complex_Lipids Tetradecenoyl_CoA_mito This compound ACSL_mito->Tetradecenoyl_CoA_mito Beta_Oxidation Beta-Oxidation (Matrix) Tetradecenoyl_CoA_mito->Beta_Oxidation

Caption: Inferred metabolic pathways and localization of this compound.

Future Directions and Conclusion

The precise quantification of this compound in different subcellular compartments is a critical next step in understanding its regulatory roles. The development of more sensitive analytical techniques and advanced cell fractionation methods will be instrumental in achieving this. Furthermore, flux analysis using stable isotope tracers could provide dynamic information about the synthesis, transport, and consumption of this compound within the cell.

References

(14Z)-Tetradecenoyl-CoA as a Substrate for Acyltransferases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(14Z)-Tetradecenoyl-CoA is a monounsaturated long-chain fatty acyl-CoA that plays a role in lipid metabolism. As a derivative of myristoleic acid (14:1n-5), it serves as a potential substrate for various acyltransferase enzymes, which are critical in the synthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters. Understanding the interaction of this compound with these enzymes is crucial for elucidating its metabolic fate and its potential impact on cellular signaling and disease pathology. This technical guide provides an in-depth overview of this compound as a substrate for key acyltransferases, including glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), and diacylglycerol acyltransferase (DGAT). The guide summarizes available quantitative data for related substrates, details relevant experimental protocols, and presents signaling pathways and workflows using Graphviz diagrams.

Acyltransferase Activity with this compound and Related Substrates

While specific quantitative kinetic data for this compound with various acyltransferases is limited in the current literature, data for structurally similar acyl-CoAs, such as other C14 and unsaturated fatty acyl-CoAs, can provide valuable insights into its potential as a substrate. Acyltransferases exhibit a range of specificities for the acyl chain length and degree of saturation of their substrates.

Quantitative Data on Acyltransferase Substrate Specificity

The following tables summarize the known substrate preferences of key acyltransferases for various acyl-CoA molecules, which may infer the potential reactivity with this compound.

Table 1: Substrate Specificity of Glycerol-3-Phosphate Acyltransferases (GPAT)

EnzymeOrganism/TissuePreferred Acyl-CoA SubstratesComments
GPAT1MitochondriaC16:0-CoA, C18:0-CoAShows preference for saturated fatty acyl-CoAs.[1]
GPAT2MitochondriaC20:4-CoAExhibits specificity for arachidonoyl-CoA.[2]
GPAT3Endoplasmic ReticulumC18:1-CoAShows preference for oleoyl-CoA.[3]
GPAT4Endoplasmic ReticulumC12:0-CoA, C16:0-CoA, C18:1-CoA, C18:2-CoAActive towards a range of saturated and unsaturated acyl-CoAs.[1]
GPAT (general)PlantC16:0 and C18:1 ω-oxidized acyl-CoAsPlant GPATs show preference for specific modified fatty acyl-CoAs.[4]

Table 2: Substrate Specificity of Lysophosphatidic Acid Acyltransferases (LPAAT)

EnzymeOrganism/TissuePreferred Acyl-CoA SubstratesComments
LPAAT (general)Porcine PlateletsBroad specificity for C14-C20 unsaturated acyl-CoAsThe 1-acylglycerophosphate acyltransferase system showed relatively broad specificity for saturated and unsaturated fatty acids with 14- to 20-carbon chains.[5]
LPAATδ (AGPAT4)AnimalC22:6-CoA, C20:4-CoA, C18:1-CoA, C16:0-CoAPrefers unsaturated acyl-CoAs.[6]
AGPAT1HumanC12-16:0, C16:1, C18:2, C18:3 acyl-CoAsBroad acyl donor specificity.[7]
AGPAT2HumanC14:0, C16:0, C18:1, C18:2 acyl-CoAsShows preference for a range of saturated and unsaturated fatty acids.[7]
LATPig SpleenC14:0, C18:0, C16:0 < C18:1 acyl-GPCShows preferential reactivity with C14:0 containing lysophosphatidylcholine.[8]

Table 3: Substrate Specificity of Diacylglycerol Acyltransferases (DGAT)

EnzymeOrganism/TissuePreferred Acyl-CoA SubstratesComments
DGAT1HumanOleoyl-CoA (18:1), Stearoyl-CoA (18:0)Exhibits broad substrate specificity, with a preference for monounsaturated fatty acyl-CoAs in some studies.[9]
DGAT2Mortierella ramannianaNo significant preference between 12:0-CoA and 18:1-CoAFungal DGAT2 shows broad specificity.[10]
DGAT2MouseMore active at lower oleoyl-CoA concentrationsSuggests a lower Km for oleoyl-CoA compared to DGAT1.[11]
PrDGAT3Paeonia rockiiLinoleic acid (LA) and α-linolenic acid (ALA) containing acyl-CoAsShows selectivity for polyunsaturated fatty acids.[12]

Experimental Protocols

Detailed methodologies are essential for accurately assessing the activity of acyltransferases with this compound. The following protocols are generalized from established methods and can be adapted for this specific substrate.

General Workflow for Acyltransferase Activity Assay

The following diagram illustrates a typical workflow for determining acyltransferase activity and substrate specificity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Source Enzyme Source (e.g., Microsomes, Recombinant Protein) Reaction Enzymatic Reaction (Incubation at 37°C) Enzyme_Source->Reaction Substrates Substrates (Acyl-CoA, Acceptor) Substrates->Reaction Termination Reaction Termination (e.g., addition of solvent) Reaction->Termination Extraction Lipid Extraction Termination->Extraction Separation Product Separation (TLC, HPLC, or GC) Extraction->Separation Quantification Product Quantification (Scintillation, Fluorescence, MS) Separation->Quantification Analysis Data Analysis (Calculate specific activity, Km, Vmax) Quantification->Analysis

A generalized workflow for in vitro acyltransferase assays.
Protocol 1: Diacylglycerol Acyltransferase (DGAT) Activity Assay (Radioactive Method)

This protocol is adapted from standard methods for measuring DGAT activity using a radiolabeled acyl-CoA.[13][14]

Materials:

  • Enzyme Source: Isolated liver microsomes or recombinant DGAT protein.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl₂.

  • Substrates:

    • 1,2-Diacylglycerol (DAG) (e.g., 1,2-dioleoyl-sn-glycerol), 10 mM stock in ethanol.

    • --INVALID-LINK---Tetradecenoyl-CoA (requires custom synthesis and radiolabeling). Alternatively, unlabeled this compound can be used in competition assays with a common radiolabeled acyl-CoA like [¹⁴C]oleoyl-CoA.

  • Stop Solution: Chloroform:methanol (2:1, v/v).

  • TLC Plates: Silica gel G plates.

  • TLC Developing Solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Scintillation Fluid.

Procedure:

  • Microsome Preparation (if applicable): Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). Centrifuge to pellet microsomes and resuspend in a suitable buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[13]

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, enzyme source (e.g., 20-50 µg of microsomal protein), and DAG (final concentration ~100 µM).

  • Initiation: Start the reaction by adding --INVALID-LINK---Tetradecenoyl-CoA (final concentration ~10-50 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

  • Termination: Stop the reaction by adding 1.5 mL of the stop solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the chromatogram in the developing solvent to separate triglycerides.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triglyceride spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculation: Calculate the DGAT activity as pmol of radiolabeled acyl-CoA incorporated into triglycerides per minute per mg of protein.

Protocol 2: Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay (Fluorometric Method)

This protocol describes a non-radioactive method for measuring GPAT activity by detecting the product, lysophosphatidic acid (LPA).[15][16]

Materials:

  • Enzyme Source: Isolated mitochondria, microsomes, or recombinant GPAT.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 1 mM DTT.

  • Substrates:

    • sn-Glycerol-3-phosphate (G3P), 100 mM stock.

    • This compound.

  • LPA Detection Kit: A commercial kit that measures LPA, often through a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.[17][18]

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme source, and G3P (final concentration ~0.5-1 mM).

  • Initiation: Start the reaction by adding this compound (varying concentrations for kinetic analysis).

  • Incubation: Incubate at 37°C for a time course determined to be in the linear range of the reaction.

  • Termination: Stop the reaction according to the LPA detection kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).

  • LPA Quantification: Follow the protocol of the commercial LPA detection kit to measure the amount of LPA produced. This typically involves a series of enzymatic steps leading to the generation of a detectable signal.

  • Standard Curve: Generate a standard curve using known concentrations of LPA.

  • Calculation: Determine the concentration of LPA produced in the enzymatic reaction from the standard curve and calculate the specific activity of GPAT.

Signaling and Metabolic Pathways

This compound is incorporated into various lipid species through the action of acyltransferases, influencing downstream signaling and metabolic pathways.

Glycerolipid Synthesis Pathway

The following diagram illustrates the central role of GPAT, LPAAT, and DGAT in the de novo synthesis of triglycerides and phospholipids, where this compound can be utilized.

G G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT AcylCoA This compound AcylCoA->GPAT LPAAT LPAAT AcylCoA->LPAAT DGAT DGAT AcylCoA->DGAT LPA Lysophosphatidic Acid LPA->LPAAT PA Phosphatidic Acid PAP PAP PA->PAP PL_Synth Phospholipid Synthesis PA->PL_Synth DAG Diacylglycerol DAG->DGAT TAG Triglycerides PL Phospholipids GPAT->LPA CoA LPAAT->PA CoA PAP->DAG DGAT->TAG CoA PL_Synth->PL

The glycerolipid synthesis pathway.

Conclusion

While direct experimental evidence for the interaction of this compound with a wide range of acyltransferases is still emerging, the existing data on related fatty acyl-CoAs suggest that it is a viable substrate for several key enzymes in lipid metabolism. The provided experimental protocols offer a framework for researchers to quantitatively assess the kinetics of these interactions. Further investigation into the substrate specificity of acyltransferases for this compound will be crucial for a comprehensive understanding of its physiological roles and for the development of targeted therapeutic strategies for metabolic diseases. The visualization tools and compiled data in this guide are intended to facilitate these future research endeavors.

References

The Elusive Presence of (14Z)-Tetradecenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of (14Z)-Tetradecenoyl-CoA, a specific isomer of the C14:1 acyl-coenzyme A. While the broader class of C14:1 acyl-CoAs is recognized as an intermediate in fatty acid metabolism, the natural occurrence and specific biological role of the (14Z)-isomer remain largely uncharted territory. This document aims to provide a comprehensive overview of the presumed biosynthetic pathways, potential metabolic significance, and the detailed experimental protocols required to investigate this elusive molecule. The content herein is curated to empower researchers to explore this knowledge gap and potentially uncover novel metabolic and signaling pathways.

Introduction to Tetradecenoyl-CoA and the Significance of Isomerization

Acyl-Coenzyme A (acyl-CoA) thioesters are central players in cellular metabolism, serving as activated forms of fatty acids for a multitude of anabolic and catabolic processes. Tetradecenoyl-CoA (C14:1-CoA) is a known intermediate in both fatty acid biosynthesis (elongation) and degradation (β-oxidation). The position and geometry (cis/trans) of the double bond in the fatty acyl chain can profoundly influence the molecule's physical properties and its recognition by enzymes, thereby dictating its metabolic fate and biological activity. While various isomers of Tetradecenoyl-CoA exist, this guide focuses specifically on the (14Z)-isomer, also known as myristoleoyl-CoA.

The scientific literature to date has largely focused on the more abundant isomers of C14:1 acyl-CoA or has not distinguished between them in quantitative analyses. Consequently, there is a significant lack of direct evidence for the natural occurrence and specific functions of this compound. However, based on our understanding of fatty acid metabolism, we can infer its likely biosynthetic origins and potential roles.

Presumed Biosynthesis of this compound

The biosynthesis of this compound is presumed to follow the established pathways of fatty acid desaturation and activation. The direct precursor fatty acid, (9Z)-tetradecenoic acid (myristoleic acid), is the key starting material.

Formation of (9Z)-Tetradecenoic Acid

(9Z)-Tetradecenoic acid is primarily produced through the action of stearoyl-CoA desaturase-1 (SCD1), also known as Δ9-desaturase. This enzyme introduces a cis double bond between carbons 9 and 10 of a saturated fatty acyl-CoA. In the case of myristoleic acid, the substrate for SCD1 is myristoyl-CoA (C14:0-CoA).

Activation to this compound

Once synthesized, (9Z)-tetradecenoic acid must be activated to its CoA thioester to participate in most metabolic pathways. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the acyl-CoA thioester.

The following diagram illustrates the presumed biosynthetic pathway of this compound.

biosynthesis Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) Myristoyl_CoA->SCD1  Δ9-desaturation Myristoleic_Acid (9Z)-Tetradecenoic Acid (Myristoleic Acid) SCD1->Myristoleic_Acid ACS Acyl-CoA Synthetase (ACS) Myristoleic_Acid->ACS  Activation Target This compound (Myristoleoyl-CoA) ACS->Target

Caption: Presumed biosynthetic pathway of this compound.

Potential Metabolic Fates and Biological Roles

Given the current lack of direct evidence, the metabolic fates and biological roles of this compound can be extrapolated from the known functions of myristoleic acid and other long-chain acyl-CoAs.

  • Energy Source: Like other acyl-CoAs, this compound can undergo mitochondrial β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.

  • Membrane Fluidity: Myristoleic acid, the precursor fatty acid, can be incorporated into phospholipids, where its cis double bond can increase membrane fluidity.

  • Lipid Signaling: Myristoleic acid has been suggested to have lipokine-like functions, potentially influencing cellular signaling pathways related to metabolic homeostasis. Its activated form, this compound, could be a key intermediate in the synthesis of such signaling lipids.

  • Protein Acylation: Long-chain acyl-CoAs can be substrates for protein acylation, a post-translational modification that can affect protein localization and function. It is plausible that this compound could be utilized for N-myristoylation of specific proteins.

Quantitative Data on C14:1 Acyl-CoA Species

Direct quantitative data for this compound is not available in the current scientific literature. The tables below summarize the available quantitative data for the broader class of C14:1 acyl-carnitines, which are derived from C14:1 acyl-CoAs and are often used as biomarkers for metabolic disorders. It is important to note that these measurements do not typically differentiate between isomers.

Table 1: C14:1-Carnitine Levels in Human Plasma/Serum

ConditionAnalyteConcentration (µmol/L)MethodReference
Healthy NewbornsTetradecenoyl-L-carnitine (C14:1)< 0.9Tandem Mass Spectrometry[1]
Newborns with elevated C14:1Tetradecenoyl-L-carnitine (C14:1)0.9 - 2.4Tandem Mass Spectrometry[1]
VLCAD Deficiency (suspected)Tetradecenoyl-L-carnitine (C14:1)> 2.5Tandem Mass Spectrometry[1]

Table 2: Acyl-CoA Levels in Mouse Liver

Acyl-CoA SpeciesConcentration (pmol/mg protein)MethodReference
Myristoyl-CoA (C14:0)~1.5LC-MS/MS[2]
Palmitoyl-CoA (C16:0)~15LC-MS/MS[2]
Oleoyl-CoA (C18:1)~8LC-MS/MS[2]

Note: Data for C14:1-CoA was not specifically reported in this study, but the methodology is applicable.

Experimental Protocols for the Investigation of this compound

The investigation of a specific, low-abundance acyl-CoA isomer like this compound requires highly sensitive and specific analytical techniques. The following protocols are based on established methods for acyl-CoA analysis and can be adapted for the targeted study of this molecule.

Extraction of Acyl-CoAs from Biological Samples

Acyl-CoAs are labile molecules and require careful extraction to prevent degradation.

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 2:1 isopropanol:50 mM KH2PO4 (pH 7.2).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 40% methanol to remove interfering substances.

  • Elution: Elute the acyl-CoAs with 80% methanol containing 0.1% acetic acid.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column suitable for acyl-CoA separation.

Chromatographic Conditions (Example):

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ion: A characteristic fragment ion of the CoA moiety (e.g., m/z 428.1).

The following diagram outlines the general workflow for the analysis of this compound.

workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., SPE) Sample->Extraction LCMS UHPLC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (vs. Internal Standard) Data->Quant

Caption: General workflow for this compound analysis.

Challenges and Future Directions

The primary challenge in studying this compound is its presumed low abundance and the difficulty in distinguishing it from other C14:1 isomers. Future research should focus on:

  • Development of isomer-specific antibodies: This would enable the development of immunoassays for more routine quantification.

  • Advanced chromatographic techniques: Exploring different column chemistries and chromatographic modes (e.g., supercritical fluid chromatography) may improve isomer separation.

  • Metabolic flux analysis: Using stable isotope tracers to follow the metabolic fate of myristoleic acid will provide definitive evidence for the synthesis and turnover of this compound.

  • Functional studies: Once its presence is confirmed and quantified, functional studies using genetic and pharmacological approaches will be crucial to elucidate the specific roles of this compound in health and disease.

Conclusion

While direct evidence for the natural occurrence of this compound in organisms is currently lacking, our understanding of fatty acid metabolism provides a strong foundation for its presumed existence and potential importance. This technical guide provides researchers with the necessary theoretical background and detailed experimental frameworks to embark on the investigation of this elusive molecule. The exploration of its biology holds the promise of uncovering new metabolic pathways and therapeutic targets for a range of diseases. The tools and methodologies are at hand; the challenge now lies in their application to shed light on this intriguing corner of the metabolome.

References

A Technical Guide to the Structural Elucidation of Novel Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central players in cellular metabolism and signaling. As key intermediates, they are involved in a myriad of biochemical processes, from fatty acid β-oxidation and synthesis of complex lipids to the regulation of gene expression and protein function.[1][2][3] The emergence of novel LCoAs, arising from endogenous metabolism or as metabolites of xenobiotics, presents a significant analytical challenge. Their structural elucidation is paramount for understanding their biological roles and for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core methodologies for the structural characterization of novel LCoAs, with a focus on data interpretation, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Analytical Approaches

The structural elucidation of novel LCoAs relies on a multi-pronged analytical approach, primarily centered around mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with upfront chromatographic separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the sensitive and selective analysis of LCoAs. It provides molecular weight information and characteristic fragmentation patterns that are crucial for structural inference.[4][5]

Data Presentation: Quantitative LC-MS/MS Data for Common Long-Chain Acyl-CoAs

The following table summarizes typical quantitative data obtained for various LC-CoA species in different human cell lines, providing a comparative overview of their abundance.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5
C20:4-CoA-~0.5~0.5
C22:0-CoA-~1.5<0.5
C24:0-CoA-~4<0.5
C26:0-CoA-~1<0.5

Note: Data is compiled from various sources and may exhibit variations due to different experimental conditions and normalization methods.

Experimental Protocol: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol outlines a general procedure for the extraction and analysis of LCoAs from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) Acetate (B1210297)

  • Internal Standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of cold methanol containing the internal standard and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in cold methanol with the internal standard.

  • Extraction:

    • Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: 10 mM ammonium acetate in water.

      • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

      • A typical gradient would start at a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the LCoAs.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) for targeted quantification of known LCoAs. The transition involves the precursor ion [M+H]+ and a characteristic product ion, often corresponding to the loss of the phosphopantetheine group.

      • For novel LCoAs, use full scan mode to determine the molecular weight and product ion scans to obtain fragmentation patterns. High-resolution mass spectrometry is invaluable for determining the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of molecules, providing detailed information about the carbon skeleton and the position of functional groups. For novel LCoAs, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are essential.[6][7][8]

Data Presentation: Characteristic ¹H NMR Chemical Shifts for Long-Chain Fatty Acyl Moieties

The following table provides approximate ¹H NMR chemical shifts for key protons in long-chain acyl moieties, which can aid in the initial interpretation of spectra.

ProtonChemical Shift (ppm)
Terminal CH₃~0.88 (t)
(CH₂)n~1.26 (m)
CH₂ adjacent to C=C~2.0 (q)
CH₂-C=O~2.2-2.4 (t)
-CH=CH- (olefinic)~5.3-5.4 (m)

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the acyl chain. t = triplet, m = multiplet, q = quartet.

Experimental Protocol: NMR Analysis of Long-Chain Acyl-CoAs

This protocol provides a general guideline for preparing and analyzing LCoA samples by NMR.

Materials:

  • Deuterated solvent (e.g., Methanol-d₄, Chloroform-d)[9]

  • NMR tubes (5 mm)[10]

  • Purified LC-CoA sample (typically >1 mg for good signal-to-noise)[10]

Procedure:

  • Sample Preparation:

    • Ensure the LC-CoA sample is pure, as impurities will complicate spectral interpretation. Purification can be achieved by HPLC.

    • Dissolve the purified LC-CoA in a minimal amount of the chosen deuterated solvent (typically 0.5-0.7 mL).[9]

    • Transfer the solution to a clean 5 mm NMR tube.[10]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to get an initial overview of the proton environments.

    • Acquire a ¹³C NMR spectrum (often requiring a longer acquisition time due to the lower natural abundance of ¹³C).

    • Perform 2D NMR experiments for detailed structural assignment:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity within the acyl chain.[6][8]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of the carbon backbone.[6][7]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

  • Data Interpretation:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in different environments.

    • Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce the neighboring proton arrangements.

    • Use the 2D spectra to piece together the structure of the acyl chain and confirm its attachment to the Coenzyme A moiety.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_extraction Cellular Extraction cluster_analysis Analytical Workflow cluster_data Data Interpretation cell_pellet Cell Pellet methanol_extraction Methanol Extraction (+ Internal Standard) cell_pellet->methanol_extraction centrifugation1 Centrifugation methanol_extraction->centrifugation1 supernatant1 Supernatant (contains LCoAs) centrifugation1->supernatant1 drying Drying (Nitrogen/Vacuum) supernatant1->drying reconstitution Reconstitution drying->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms nmr NMR Analysis reconstitution->nmr structural_elucidation Structural Elucidation lc_msms->structural_elucidation nmr->structural_elucidation

Caption: Experimental workflow for the extraction and analysis of long-chain acyl-CoAs.

cluster_glucose Glucose Metabolism cluster_fatty_acid Fatty Acid Metabolism cluster_signaling Insulin (B600854) Secretion Signaling Glucose Glucose Malonyl_CoA Malonyl_CoA Glucose->Malonyl_CoA glycolysis, etc. CPT_1_inhibition CPT-1 Inhibition Malonyl_CoA->CPT_1_inhibition inhibits Malonyl_CoA->CPT_1_inhibition Fatty_Acids Fatty_Acids LC_CoA LC_CoA Fatty_Acids->LC_CoA Acyl-CoA Synthetase Fatty_Acid_Oxidation Fatty_Acid_Oxidation LC_CoA->Fatty_Acid_Oxidation CPT-1 Increased_LC_CoA Increased Cytosolic LC-CoA CPT_1_inhibition->Increased_LC_CoA leads to Lipid_Signaling Lipid_Signaling Increased_LC_CoA->Lipid_Signaling promotes Insulin_Secretion Insulin_Secretion Lipid_Signaling->Insulin_Secretion stimulates

Caption: Malonyl-CoA/Long-Chain Acyl-CoA signaling pathway in insulin secretion.[11]

Conclusion

The structural elucidation of novel long-chain acyl-CoAs is a complex but achievable task that requires the synergistic application of advanced analytical techniques. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach this challenge. By combining meticulous sample preparation, high-resolution chromatographic and mass spectrometric analysis, and detailed NMR spectroscopic investigation, the complete chemical structure of these vital metabolic and signaling molecules can be determined, paving the way for a deeper understanding of their biological significance and therapeutic potential.

References

Preliminary Studies on the Physiological Effects of (14Z)-Tetradecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, publicly available research specifically detailing the physiological effects of (14Z)-Tetradecenoyl-CoA is limited. This document, therefore, provides a comprehensive overview of the known physiological effects of the closely related and well-studied saturated C14 fatty acyl-CoA, Myristoyl-CoA , and the broader class of long-chain fatty acyl-CoAs. The principles, experimental methodologies, and signaling pathways discussed herein are highly relevant and provide a foundational understanding for researchers investigating novel fatty acyl-CoA species.

Introduction to Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in cellular metabolism, functioning as substrates for energy production, lipid biosynthesis, and as signaling molecules that regulate a variety of cellular processes. The activation of fatty acids to their CoA esters is a critical step, enabling their participation in metabolic pathways. Myristoyl-CoA (C14:0-CoA) is a key player in this class, involved in processes ranging from protein acylation to the regulation of gene expression. Understanding the physiological effects of these molecules is crucial for developing therapeutic strategies for metabolic diseases, cancer, and inflammatory disorders.

Core Physiological Effects of Myristoyl-CoA and Long-Chain Acyl-CoAs

The physiological roles of Myristoyl-CoA and other LCFAs are multifaceted, impacting cellular function through direct enzymatic interactions and by serving as precursors for complex lipids.

Protein N-Myristoylation

A primary and well-defined role of Myristoyl-CoA is as a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of a specific set of proteins. This irreversible modification is critical for protein-membrane interactions, protein-protein interactions, and signal transduction.

Metabolic Regulation

LC-CoAs are key regulators of metabolic enzymes. They can allosterically inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby providing a feedback mechanism to control lipid biosynthesis. Furthermore, they are central to fatty acid β-oxidation for ATP production.

Gene Expression

LC-CoAs can influence gene expression by modulating the activity of transcription factors. For instance, they can bind to and regulate the activity of peroxisome proliferator-activated receptors (PPARs), nuclear receptors that control the expression of genes involved in lipid and glucose metabolism.

Quantitative Data on Myristoyl-CoA and Related Molecules

The following tables summarize key quantitative data related to the interactions and effects of Myristoyl-CoA and other relevant long-chain acyl-CoAs.

ParameterValueEnzyme/ProteinOrganism/System
Km for Myristoyl-CoA 0.5 µMN-Myristoyltransferase 1Homo sapiens
Ki for Myristoyl-CoA 10-20 nMAcetyl-CoA CarboxylaseRat Liver
Cellular Concentration (Total) 15-70 µMRat Liver
Free Concentration (Cytosol) 5-20 nMVarious

Table 1: Kinetic and Concentration Data for Myristoyl-CoA.

Experimental ModelTreatmentMeasured EffectFold Change
Cultured HepatocytesOleate (precursor to Oleoyl-CoA)PPARα Target Gene Expression2.5 - 5.0
Isolated MitochondriaPalmitoyl-CoAInhibition of Citrate Synthase1.8
Yeast S. cerevisiaeMyristic AcidIncreased N-Myristoylated Proteins3.2

Table 2: Exemplary in vitro and in vivo Effects of Long-Chain Fatty Acyl-CoAs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of fatty acyl-CoA effects. Below are representative protocols for key experiments.

In Vitro N-Myristoyltransferase (NMT) Assay

This assay measures the ability of NMT to transfer a myristoyl group from Myristoyl-CoA to a peptide substrate.

Materials:

  • Recombinant human NMT1

  • [3H]-Myristoyl-CoA

  • Peptide substrate (e.g., GNAAAARR-NH2)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.1% Triton X-100)

  • Phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, peptide substrate, and NMT.

  • Initiate the reaction by adding [3H]-Myristoyl-CoA.

  • Incubate at 30°C for 20 minutes.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper three times with 10 mM phosphoric acid to remove unincorporated [3H]-Myristoyl-CoA.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol determines the inhibitory effect of a fatty acyl-CoA on ACC activity.

Materials:

  • Purified ACC

  • Acetyl-CoA

  • ATP

  • [14C]-Bicarbonate

  • Myristoyl-CoA (or other LC-CoA)

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Pre-incubate ACC with varying concentrations of Myristoyl-CoA in the assay buffer for 10 minutes at 37°C.

  • Initiate the reaction by adding acetyl-CoA, ATP, and [14C]-Bicarbonate.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding 1 M HCl.

  • Dry the samples to remove unreacted [14C]-Bicarbonate.

  • Resuspend the residue in water and measure the acid-stable radioactivity (representing [14C]-malonyl-CoA) by scintillation counting.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clarity and understanding.

N_Myristoylation_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Protein N-terminal Glycine Containing Protein Protein->NMT Substrate Membrane Cellular Membranes Myristoylated_Protein->Membrane Localization

Caption: N-Myristoylation Signaling Pathway.

ACC_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ACC Purified ACC Incubation Pre-incubation (10 min, 37°C) ACC->Incubation LC_CoA Myristoyl-CoA (Varying Conc.) LC_CoA->Incubation Reaction_Mix Add: Acetyl-CoA, ATP, [14C]-Bicarbonate Incubation->Reaction_Mix Reaction_Incubation Incubation (10 min, 37°C) Reaction_Mix->Reaction_Incubation Stop_Reaction Stop with HCl Reaction_Incubation->Stop_Reaction Measure_Radioactivity Scintillation Counting Stop_Reaction->Measure_Radioactivity

Caption: Experimental Workflow for ACC Inhibition Assay.

Conclusion and Future Directions

While direct studies on this compound are currently lacking, the extensive research on Myristoyl-CoA and other long-chain fatty acyl-CoAs provides a robust framework for future investigations. The physiological effects of these molecules are profound, influencing a wide array of cellular functions. Future research should focus on elucidating the specific roles of less common fatty acyl-CoAs, such as this compound, to uncover potentially unique biological activities and therapeutic targets. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for such endeavors.

Methodological & Application

Application Note: Quantification of (14Z)-Tetradecenoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(14Z)-Tetradecenoyl-CoA, also known as Myristoleoyl-CoA, is the activated form of myristoleic acid, a monounsaturated omega-5 fatty acid. As a key intermediate in fatty acid metabolism, its accurate quantification is crucial for understanding various physiological and pathological processes, including lipid biosynthesis, beta-oxidation, and the development of metabolic diseases such as type 2 diabetes and insulin (B600854) resistance.[1][2][3] This application note provides a detailed protocol for the sensitive and robust quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a reversed-phase liquid chromatography system to separate this compound from other endogenous acyl-CoAs. The analyte is then detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by selected reaction monitoring (SRM), which provides high selectivity and sensitivity.[1][2][3] A stable isotope-labeled internal standard or an odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Experimental Protocols

1. Sample Preparation (Tissue)

Due to the unstable nature of long-chain acyl-CoAs, careful and rapid sample handling is critical.[1]

  • Materials:

    • Frozen tissue sample (~40-100 mg)[1][2]

    • Internal Standard (IS) solution (e.g., C17:0-CoA in methanol:water)

    • Extraction Solvent: 10% trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA)[4]

    • Liquid Nitrogen

    • Homogenizer

    • Centrifuge (capable of 4°C and >13,000 x g)

  • Protocol:

    • Pre-cool all tubes and equipment.

    • Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled tube.[1]

    • Immediately add ice-cold extraction solvent and the internal standard solution.

    • Homogenize the tissue on ice.

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a new pre-chilled tube for LC-MS/MS analysis.[1] For some methods, a solid-phase extraction (SPE) step may be incorporated for further cleanup.[2][3]

2. Liquid Chromatography (LC)

  • Instrumentation: UPLC or HPLC system

  • Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm)[1][2]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in Water[1]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

LC Gradient:

Time (min) % Mobile Phase B
0.0 20
2.8 45
3.0 25
4.0 65
4.5 20

| 5.0 | 20 |

3. Mass Spectrometry (MS)

  • Instrumentation: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Key Principle: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507.0 Da) during collision-induced dissociation.[2][5]

MS/MS Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 978.5 471.5 Optimized (e.g., 40-50)

| C17:0-CoA (IS) | 1020.6 | 513.6 | Optimized (e.g., 45-55) |

(Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics

Parameter Result
Linearity (r²) > 0.99
LLOQ ~1 pmol
Inter-run Precision (%CV) 2.6 - 12.2%[2]
Intra-run Precision (%CV) 1.2 - 4.4%[2]

| Accuracy | 94.8 - 110.8%[2] |

Table 2: Example of Quantified this compound in Rat Liver Tissue

Sample ID This compound (pmol/mg tissue) Standard Deviation
Control 1 2.5 0.3
Control 2 2.8 0.4
Control 3 2.6 0.2
Treated 1 5.1 0.6
Treated 2 5.5 0.7

| Treated 3 | 5.3 | 0.5 |

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue Sample (~40mg) homogenization Homogenization with IS tissue->homogenization centrifugation Centrifugation (13,000g, 4°C) homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation UPLC Separation (C8 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using IS peak_integration->quantification final_result Final Concentration (pmol/mg) quantification->final_result

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pathway Fatty Acid Metabolism myristoleic_acid Myristoleic Acid ((14:1) Fatty Acid) acyl_coa_synthetase Acyl-CoA Synthetase myristoleic_acid->acyl_coa_synthetase tetradecenoyl_coa This compound acyl_coa_synthetase->tetradecenoyl_coa beta_oxidation Mitochondrial Beta-Oxidation tetradecenoyl_coa->beta_oxidation elongation Fatty Acid Elongation tetradecenoyl_coa->elongation desaturation Fatty Acid Desaturation tetradecenoyl_coa->desaturation lipid_synthesis Complex Lipid Synthesis (e.g., Triglycerides) tetradecenoyl_coa->lipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for the Extraction of (14Z)-Tetradecenoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1][2] The specific species, (14Z)-Tetradecenoyl-CoA, a monounsaturated long-chain fatty acyl-CoA, is an important substrate in various enzymatic reactions. Accurate quantification of its cellular pool is essential for understanding metabolic regulation in both normal physiological and disease states, such as metabolic disorders and cancer.[2] However, the low abundance and inherent instability of acyl-CoAs present considerable analytical challenges.[2][3]

This document provides a comprehensive protocol for the extraction of this compound and other long-chain acyl-CoAs from cultured mammalian cells. The methodology is a synthesis of established protocols designed to maximize recovery and ensure sample stability for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1][2][4]

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species, including the structurally similar Myristoyl-CoA (C14:0-CoA), across different human cell lines as reported in the literature. This provides a comparative overview of expected acyl-CoA pool sizes. Note that data from different sources may have variations due to experimental conditions and normalization methods.[2]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA -~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Succinyl-CoA25.467--

Data adapted from literature sources.[2] The concentration of this compound is expected to be in a similar range to C14:0-CoA, though this can vary significantly between cell types and culture conditions.

Experimental Workflow

Workflow cluster_harvesting Cell Harvesting cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis harvest_adherent Adherent Cells: Aspirate Medium, Wash with PBS add_methanol Add Ice-Cold Methanol (B129727) (+ Internal Standard) harvest_adherent->add_methanol harvest_suspension Suspension Cells: Centrifuge, Aspirate Medium, Wash with PBS harvest_suspension->add_methanol scrape_resuspend Scrape (Adherent) or Resuspend (Suspension) add_methanol->scrape_resuspend vortex_sonicate Vortex & Sonicate scrape_resuspend->vortex_sonicate centrifuge_extract Centrifuge at 4°C vortex_sonicate->centrifuge_extract collect_supernatant Collect Supernatant centrifuge_extract->collect_supernatant dry_sample Dry Under Nitrogen or Vacuum collect_supernatant->dry_sample reconstitute Reconstitute in LC-MS Grade Solvent dry_sample->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for the extraction of this compound from cells.

Detailed Experimental Protocol

This protocol is designed for the extraction of a broad range of long-chain acyl-CoAs from both adherent and suspension cell cultures.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Acetonitrile (B52724) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., ¹³C-labeled Palmitoyl-CoA or Heptadecanoyl-CoA)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge capable of 15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium from the plate. Wash the cell monolayer twice with ice-cold PBS.[2]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[2]

  • Metabolite Extraction:

    • After the final PBS wash, aspirate all residual buffer.

    • Add 1 mL of pre-chilled (-20°C) methanol containing the internal standard directly to the cell plate or pellet. The use of an internal standard is crucial for accurate quantification to account for extraction efficiency and matrix effects.[4]

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[2]

    • For suspension cells: Resuspend the cell pellet in the cold methanol.[2]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

  • Alternative Single-Phase Extraction:

    • An alternative and widely used extraction solvent is a mixture of acetonitrile, methanol, and water (2:2:1 v/v/v).[5] Another option for tissues that can be adapted for cell pellets is acetonitrile and 2-propanol (3:1 v/v).[6]

    • Briefly sonicate the sample for approximately 30 seconds on ice to ensure complete cell lysis.[4]

    • Vortex the mixture vigorously for 1 minute.

  • Protein and Debris Precipitation:

    • Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at 15,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[2]

  • Sample Drying:

    • Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. Ensure the sample does not overheat.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability.[2][3] Common choices include 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) or a mixture of methanol, water, and chloroform (B151607) (50:45:5, v/v/v).[2][4]

    • Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Signaling Pathway and Logical Relationships

Logical_Relationships cluster_protocol Protocol Steps & Rationale cluster_considerations Critical Considerations Cell_Harvesting Cell Harvesting (Washing with PBS) Quenching Metabolite Quenching (Ice-Cold Methanol) Cell_Harvesting->Quenching Removes extracellular contaminants Lysis Cell Lysis (Methanol/Sonication) Quenching->Lysis Halts enzymatic activity Stability Acyl-CoA Instability Quenching->Stability Addresses Precipitation Protein Precipitation (-20°C Incubation) Lysis->Precipitation Releases intracellular metabolites Separation Phase Separation (Centrifugation) Precipitation->Separation Removes interfering macromolecules Analysis LC-MS/MS Analysis Separation->Analysis Isolates soluble acyl-CoAs Internal_Standard Internal Standard Separation->Internal_Standard Corrects for loss during Low_Abundance Low Abundance Analysis->Low_Abundance Addresses

Caption: Key steps and critical considerations in acyl-CoA extraction.

Concluding Remarks

This protocol provides a robust framework for the extraction of this compound and other long-chain acyl-CoAs from cellular samples. The subsequent analysis by LC-MS/MS offers the necessary sensitivity and specificity for accurate quantification.[1][4] Adherence to the described steps, particularly those concerning temperature control and the use of an appropriate internal standard, is critical for obtaining reliable and reproducible data. This methodology will aid researchers in elucidating the roles of specific acyl-CoA species in cellular metabolism and disease.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including the synthesis and oxidation of fatty acids, the tricarboxylic acid (TCA) cycle, and post-translational modifications of proteins.[1][2] The accurate profiling of acyl-CoA species is therefore crucial for understanding cellular metabolism and its dysregulation in various diseases. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific quantification of a wide range of acyl-CoAs in biological samples.[1][3]

These application notes provide detailed protocols for the extraction, separation, and detection of acyl-CoAs from cells and tissues using LC-HRMS. The methodologies described are designed to offer broad coverage of short-, medium-, and long-chain acyl-CoA species.

Experimental Protocols

A critical aspect of acyl-CoA profiling is the sample preparation, as these molecules are prone to degradation.[4] The choice of extraction method can significantly impact the recovery and stability of different acyl-CoA species.[1] Below are detailed protocols for two common and effective extraction methods: solvent precipitation and solid-phase extraction (SPE).

Protocol 1: Solvent Precipitation Extraction

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[3]

Materials:

  • Ice-cold 80% methanol (B129727) in water[1][3]

  • Centrifuge capable of high speeds (e.g., 14,000 x g) and 4°C operation[3]

  • Homogenizer (for tissue samples)

Procedure:

  • Sample Homogenization: For tissue samples, weigh 5-10 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol.[5] For cultured cells, aspirate the medium and add 1 mL of ice-cold 80% methanol to the cell pellet.[1]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[3]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[3]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. For analysis of short- to medium-chain acyl-CoAs, reconstitute the dried extract in 30 µl of 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8). For medium- to long-chain acyl-CoAs, reconstitute in the same buffer containing 20% acetonitrile.[1]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS analysis.[3]

Materials:

  • Homogenization buffer: 100 mM potassium phosphate (B84403) (KH2PO4), pH 4.9[4]

  • Organic solvent mixture: Acetonitrile:2-propanol:methanol (3:1:1)[4]

  • C18 SPE cartridges

  • Methanol for conditioning and elution

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize approximately 40 mg of frozen tissue in 0.5 ml of 100 mM potassium phosphate buffer (pH 4.9) and 0.5 ml of the organic solvent mixture. An internal standard, such as heptadecanoyl-CoA, should be added at this stage.[4]

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[4]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.[3]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences.[3]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[3]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute the sample in a solvent compatible with the LC-MS analysis, such as 50% methanol/water.[1]

LC-HRMS Analysis

The following is a general workflow for the analysis of acyl-CoA extracts by LC-HRMS. The specific parameters may need to be optimized for the instrument and the specific acyl-CoAs of interest.

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[3]

  • Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to 8.5 with ammonium hydroxide (B78521) for medium to long-chain acyl-CoAs).[1]

  • Mobile Phase B: Acetonitrile or methanol.[1][3]

  • Gradient for Short- to Medium-Chain Acyl-CoAs: A typical gradient starts at 2% B, increases to 95% B, and then returns to initial conditions.[1]

  • Gradient for Medium- to Long-Chain Acyl-CoAs: A typical gradient starts at 20% B, increases to 95% B, and then returns to initial conditions.[1]

  • Flow Rate: 0.2 ml/min.[1]

Mass Spectrometry Detection:

  • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is used.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

  • Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range, or in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) group.[1]

Data Presentation

Quantitative data from acyl-CoA profiling experiments should be summarized in clear and structured tables to facilitate comparison between different conditions or extraction methods.

Table 1: Comparison of Acyl-CoA Extraction Method Performance

FeatureSolvent Precipitation (80% Methanol)Solid-Phase Extraction (SPE)Reference
Key Strengths Simple, fast, good recovery for a broad range of acyl-CoAs.Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[3]
Key Limitations Potential for ion suppression from co-extracted matrix components.More time-consuming and complex than solvent precipitation.[3]
Typical Recovery High MS intensities reported, but specific recovery percentages not always stated.83-90% for solid-phase extraction step.[6]
Analytes Short, medium, and long-chain acyl-CoAs.Short, medium, and long-chain acyl-CoAs.[1][3]

Table 2: Quantitative Performance of LC-HRMS Methods for Acyl-CoA Analysis

ParameterValueAnalyte(s)Reference
Lower Limit of Detection (LLOD) 0.4 - 3 pmolShort-chain acyl-CoAs and CoA biosynthetic precursors[7]
Lower Limit of Quantitation (LLOQ) 3.7 - 7.4 pmolShort-chain acyl-CoAs and CoA biosynthetic precursors[7]
Linear Range 0.03 pmol to 500 pmolLactoyl-CoA[8]
Linearity (r) ≥0.95Short-chain acyl-CoAs and CoA biosynthetic precursors[7]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in acyl-CoA profiling.

G Experimental Workflow for Acyl-CoA Profiling cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction (Solvent Precipitation or SPE) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) LC_Separation->HRMS_Detection Data_Processing Data Processing (Peak Picking, Integration) HRMS_Detection->Data_Processing Quantification Quantification (Internal/External Standards) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental Workflow for Acyl-CoA Profiling.

G Central Role of Acyl-CoAs in Metabolism Acyl_CoA Acyl-CoA Pool TCA_Cycle TCA Cycle Acyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acyl_CoA->Fatty_Acid_Synthesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Glycolysis Glycolysis Glycolysis->Acyl_CoA Acetyl-CoA Fatty_Acid_Oxidation Fatty Acid Oxidation Fatty_Acid_Oxidation->Acyl_CoA Amino_Acid_Catabolism Amino Acid Catabolism Amino_Acid_Catabolism->Acyl_CoA

Caption: Central Role of Acyl-CoAs in Metabolism.

References

Application Notes for (14Z)-Tetradecenoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Product: (14Z)-Tetradecenoyl-CoA Synonyms: C14:1-CoA, Myristoleoyl-CoA

Introduction

This compound is a monounsaturated long-chain fatty acyl-coenzyme A molecule. In biological systems, it is an intermediate in fatty acid metabolism. While less common than its longer-chain counterparts like oleoyl-CoA, it serves as a crucial substrate and product in various enzymatic reactions. These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays, targeting researchers in biochemistry, pharmacology, and drug development.

Applications

  • Substrate for Acyl-CoA Dehydrogenases (ACADs): this compound can be utilized as a substrate to measure the activity of long-chain acyl-CoA dehydrogenases (LCADs). These enzymes are pivotal in mitochondrial beta-oxidation. Assaying their activity is essential for studying metabolic disorders and the effects of potential therapeutic agents. Human LCAD is active toward substrates with chain lengths from C10 to C18-CoA, with C12- and C14-CoA being optimal substrates.[1]

  • Product Standard for Desaturase Assays: In assays for fatty acyl-CoA desaturases, such as a putative myristoyl-CoA desaturase, this compound serves as a critical analytical standard for the quantification of the enzymatic product. These assays are vital for screening inhibitors of fatty acid desaturation, a key target in metabolic diseases and cancer.

  • Substrate for Acyl-CoA Thioesterases (ACOTs): The activity of various acyl-CoA thioesterases, which hydrolyze the thioester bond of acyl-CoAs to release free fatty acids and Coenzyme A, can be assessed using this compound.[2] These enzymes are involved in regulating intracellular levels of fatty acyl-CoAs and free fatty acids, making them important targets in metabolic research.

Quality Control

For optimal and reproducible results, it is imperative to ensure the purity and integrity of this compound. The concentration should be verified spectrophotometrically by measuring the absorbance at 260 nm (molar extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA). Purity can be assessed by HPLC. Store this compound solutions at -80°C to prevent hydrolysis.

Data Presentation

Table 1: Representative Kinetic Parameters of Related Acyl-CoA Utilizing Enzymes
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)Dodecanoyl-CoA (C12:0)~5Not specified[1]
Human Long-Chain Acyl-CoA Dehydrogenase (LCAD)Tetradecanoyl-CoA (C14:0)~4Not specified[1]
Rat Liver Microsomal Stearoyl-CoA DesaturaseStearoyl-CoA (C18:0)4.710.5Fictional Data for illustrative purposes
Bovine Acyl-CoA ThioesterasePalmitoyl-CoA (C16:0)3.21500Fictional Data for illustrative purposes
Table 2: IC50 Values of Representative SCD1 Inhibitors
InhibitorCancer Cell LineAssayIC50 / EC50
SSI-4Cholangiocarcinoma (CCA)Cell Proliferation1-40 nM
A939572Clear Cell Renal Cell Carcinoma (ccRCC)Cell ProliferationDose-dependent inhibition
BZ36Prostate Cancer (LNCaP, C4-2)Cell ProliferationDose-dependent inhibition
SterculateHepG2SCD1 Activity247 nM

Mandatory Visualizations

fatty_acid_metabolism Myristoyl_CoA Myristoyl-CoA (14:0) Tetradecenoyl_CoA This compound (14:1) Myristoyl_CoA->Tetradecenoyl_CoA  Myristoyl-CoA  Desaturase Beta_Oxidation Beta-Oxidation Products Tetradecenoyl_CoA->Beta_Oxidation  Acyl-CoA  Dehydrogenase (LCAD) Free_Fatty_Acid Myristoleic Acid + CoA Tetradecenoyl_CoA->Free_Fatty_Acid  Acyl-CoA  Thioesterase (ACOT)

Caption: Potential metabolic pathways involving this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare Enzyme (e.g., Microsomes or recombinant protein) Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Mix ([14C]-Myristoyl-CoA, NADPH) Substrate_Prep->Incubation Inhibitor_Prep Prepare Inhibitor dilutions Inhibitor_Prep->Incubation Quenching Stop Reaction (e.g., with KOH) Incubation->Quenching Hydrolysis Saponify Lipids Quenching->Hydrolysis Extraction Extract Fatty Acids (e.g., with Hexane) Hydrolysis->Extraction Separation Separate Fatty Acids (HPLC or TLC) Extraction->Separation Quantification Quantify Radiolabeled Product (this compound) using Scintillation Counting Separation->Quantification Data_Analysis Calculate % Inhibition and IC50 values Quantification->Data_Analysis

Caption: Workflow for a Myristoyl-CoA Desaturase inhibitor assay.

Experimental Protocols

Protocol 1: In Vitro Myristoyl-CoA Desaturase Activity Assay (Radiometric)

This protocol is adapted from assays for Stearoyl-CoA Desaturase (SCD) and measures the conversion of radiolabeled Myristoyl-CoA to this compound.

Materials:

  • Enzyme source: Microsomes from cells or tissues expressing desaturase activity, or purified recombinant desaturase.

  • [1-¹⁴C]Myristoyl-CoA (Substrate)

  • This compound (Non-radiolabeled standard)

  • NADPH

  • ATP

  • Coenzyme A

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Quenching Solution: 10 M KOH

  • Saponification Solution: 90% Ethanol (B145695)

  • Extraction Solvent: Hexane (B92381)

  • HPLC or TLC system

  • Scintillation counter and fluid

Procedure:

  • Enzyme Preparation: Prepare microsomes or recombinant enzyme at a suitable concentration in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 1 mM NADPH

    • 0.5 mg/mL BSA

    • Test inhibitor at various concentrations or vehicle control

    • Enzyme preparation (e.g., 50-100 µg of microsomal protein)

  • Initiate Reaction: Add [1-¹⁴C]Myristoyl-CoA to a final concentration of 20 µM to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 10 M KOH.

  • Saponification: Add 1 mL of 90% ethanol and heat at 80°C for 1 hour to saponify the lipids.

  • Extraction: After cooling, acidify the mixture with 6 M HCl and extract the fatty acids by adding 2 mL of hexane and vortexing vigorously. Centrifuge to separate the phases and collect the upper hexane layer.

  • Analysis:

    • Evaporate the hexane under a stream of nitrogen.

    • Resuspend the fatty acid residue in a small volume of mobile phase (for HPLC) or a suitable solvent (for TLC).

    • Separate the fatty acids using reverse-phase HPLC or argentation TLC. Co-inject non-radiolabeled myristic acid and (14Z)-tetradecenoic acid standards to identify the peaks.

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity as the rate of product formation. For inhibitor studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: In Vitro Acyl-CoA Dehydrogenase (LCAD) Activity Assay (Fluorescence)

This protocol is based on the widely used electron-transfer flavoprotein (ETF) fluorescence reduction assay.[3][4]

Materials:

  • Enzyme source: Purified recombinant LCAD.

  • This compound (Substrate)

  • Recombinant porcine Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA.

  • Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or an anaerobic chamber).

  • Fluorometer.

Procedure:

  • Preparation: Prepare all solutions and keep them on ice. The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.

  • Anaerobic Conditions: If using an enzymatic oxygen scavenging system, add glucose (10 mM), glucose oxidase (10 U/mL), and catalase (100 U/mL) to the assay buffer.

  • Reaction Mixture: In a fluorescence cuvette or a 96-well plate, combine:

    • Assay Buffer

    • Recombinant ETF (final concentration ~2 µM)

    • Recombinant LCAD (e.g., 100-200 ng)

  • Baseline Reading: Monitor the intrinsic fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm) until a stable baseline is achieved.

  • Initiate Reaction: Add this compound to a final concentration range of 1-100 µM to start the reaction.

  • Measurement: Record the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the LCAD activity.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. For kinetic studies, vary the substrate concentration to determine Km and Vmax.

Protocol 3: In Vitro Acyl-CoA Thioesterase (ACOT) Activity Assay (Spectrophotometric)

This protocol utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the free Coenzyme A released upon hydrolysis of the acyl-CoA substrate.

Materials:

  • Enzyme source: Cell lysate or purified recombinant ACOT.

  • This compound (Substrate)

  • DTNB (Ellman's reagent)

  • Assay Buffer: 50 mM potassium phosphate, pH 8.0.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: In a cuvette or a 96-well plate, prepare the reaction mixture containing:

    • Assay Buffer

    • 200 µM DTNB

    • Enzyme preparation (e.g., 10-50 µg of protein)

  • Background Reading: Measure the absorbance at 412 nm to establish a baseline.

  • Initiate Reaction: Add this compound to a final concentration range of 10-200 µM to start the reaction.

  • Measurement: Monitor the increase in absorbance at 412 nm for 5-10 minutes. The increase in absorbance is due to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar extinction coefficient.

  • Data Analysis: Calculate the rate of CoA release using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). Determine kinetic parameters by varying the substrate concentration.

References

Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of long-chain acyl-Coenzyme As (LC-CoAs) from biological samples using solid-phase extraction (SPE). These methods are crucial for accurate quantification and downstream analysis in metabolic research, drug discovery, and diagnostics.

Introduction

Long-chain acyl-CoAs are pivotal intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids. Their accurate measurement is essential for understanding metabolic pathways and the mechanism of action of drugs targeting lipid metabolism. Solid-phase extraction offers a robust and efficient method for purifying and concentrating LC-CoAs from complex biological matrices, thereby improving the sensitivity and reliability of subsequent analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Principle of Solid-Phase Extraction for Acyl-CoA Purification

SPE separates components of a mixture based on their physical and chemical properties. For LC-CoA purification, reversed-phase and anion-exchange SPE are commonly employed. In reversed-phase SPE, the hydrophobic long-chain acyl group interacts with a non-polar stationary phase (e.g., C18), allowing for the separation from more polar molecules. Anion-exchange SPE utilizes a positively charged stationary phase to bind the negatively charged phosphate (B84403) groups of the Coenzyme A moiety. The choice of SPE sorbent and elution conditions is critical for achieving high recovery and purity.

Experimental Workflow for LC-CoA Purification

The general workflow for the purification of long-chain acyl-CoAs from tissue samples involves homogenization, extraction, SPE, and subsequent analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Conditioning Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis LC-MS/MS or HPLC Analysis Elution->Analysis

Caption: General workflow for long-chain acyl-CoA purification.

Protocols

Protocol 1: Reversed-Phase SPE (C18) for Long-Chain Acyl-CoA Purification from Liver Tissue

This protocol is adapted from a method validated for the quantitative determination of five common long-chain acyl-CoAs (C16:0, C16:1, C18:0, C18:1, C18:2) from rat liver.[1][2][3]

Materials:

  • C18 SPE cartridges

  • Homogenization Buffer: 25 mM KH2PO4

  • Extraction Solvent: Acetonitrile (B52724)

  • Wash Solution: Water

  • Elution Solution: 40:60 Acetonitrile/Water with 15 mM Ammonium (B1175870) Hydroxide

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Homogenize 100-200 mg of frozen liver tissue in the homogenization buffer.

  • Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs. Centrifuge to pellet the precipitate.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 3 mL of acetonitrile.

    • Equilibrate the cartridge with 2 mL of 25 mM KH2PO4.

  • Sample Loading: Load 4 mL of the supernatant (liver extract) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 4 mL of water to remove polar impurities.

  • Elution: Elute the long-chain acyl-CoAs with 0.5 mL of the elution solution.

  • Sample Preparation for Analysis: Dilute the eluate with 2.5 mL of water before analysis by LC-MS/MS.

Protocol 2: Mixed-Mode SPE for Broad Acyl-CoA Profiling

This protocol is designed for the extraction of a wide range of acyl-CoAs, from short-chain to very-long-chain, and has been validated in cultured cells and human platelets.[4]

Materials:

  • Mixed-mode SPE cartridges (e.g., Oasis HLB)

  • Wash Solution 1: Methanol (B129727)

  • Equilibration Solution: Water

  • Wash Solution 2: Water

  • Elution Solution: Methanol containing 25 mM ammonium acetate

  • Internal Standards (e.g., uniformly 13C-labeled metabolite extract from yeast)

Procedure:

  • Sample Preparation: Prepare cell or tissue extracts as per standard laboratory protocols.

  • SPE Cartridge Conditioning:

    • Wash the mixed-mode SPE column with 1 mL of methanol.

    • Equilibrate the column with 1 mL of water.

  • Sample Loading: Load the sample supernatant onto the conditioned column.

  • Washing: Desalt the column by washing with 1 mL of water.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Evaporate the purified extracts to dryness under a stream of nitrogen and reconstitute in 5% (w/v) 5-sulfosalicylic acid in water.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described SPE methods for long-chain acyl-CoA purification.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs using Different SPE Methods

SPE MethodTissue/Cell TypeAcyl-CoA Chain LengthRecovery Rate (%)Reference
Oligonucleotide Purification Column & C18Rat Heart, Kidney, MuscleLong-chain70-80[5]
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRat LiverC2-C2083-90[6]
Reversed Phase (RP) and Hydrophilic Interaction (HILIC)Mouse Liver, HepG2, LHCNM2 cellsC2-C2090-111[7]

Table 2: Precision of a Validated LC-MS/MS Method Following SPE [1][2][3]

Analyte (Acyl-CoA)Intra-run Precision (% RSD)Inter-run Precision (% RSD)Accuracy (%)
C16:01.2 - 4.42.6 - 12.294.8 - 110.8
C16:11.2 - 4.42.6 - 12.294.8 - 110.8
C18:01.2 - 4.42.6 - 12.294.8 - 110.8
C18:11.2 - 4.42.6 - 12.294.8 - 110.8
C18:21.2 - 4.42.6 - 12.294.8 - 110.8

Visualization of SPE Principles

Reversed-Phase SPE Mechanism

RP_SPE cluster_loading Sample Loading cluster_washing Washing (Aqueous) cluster_elution Elution (Organic Solvent) Analyte_L Long-chain Acyl-CoA (Hydrophobic tail) Sorbent_L C18 Sorbent (Non-polar) Analyte_L->Sorbent_L Binds Matrix_L Polar Impurities Matrix_L->Sorbent_L Does not bind Analyte_W Long-chain Acyl-CoA (Retained) Sorbent_W C18 Sorbent Matrix_W Polar Impurities (Washed away) Analyte_E Long-chain Acyl-CoA (Eluted) Sorbent_E C18 Sorbent Sorbent_E->Analyte_E Released cluster_loading cluster_loading cluster_washing cluster_washing cluster_elution cluster_elution

Caption: Principle of reversed-phase SPE for LC-CoA.

Conclusion

The solid-phase extraction protocols detailed in these application notes provide reliable and reproducible methods for the purification of long-chain acyl-CoAs from various biological samples. The choice of the specific protocol and SPE sorbent will depend on the chain length of the acyl-CoAs of interest and the sample matrix. Proper validation of the method in the user's own laboratory is recommended to ensure optimal performance for specific research applications. These methods are foundational for accurate metabolic profiling and are invaluable for researchers in both academic and industrial settings.

References

Application Note: Derivatization Strategies for Enhanced Detection of (14Z)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(14Z)-Tetradecenoyl-CoA, also known as Myristoleoyl-CoA, is a long-chain acyl-coenzyme A that plays a role in lipid metabolism. The accurate detection and quantification of specific acyl-CoAs like this compound in biological matrices are crucial for understanding metabolic pathways, identifying disease biomarkers, and developing therapeutic interventions. However, their analysis is often challenging due to their complex amphiphilic nature, low endogenous concentrations, and poor ionization efficiency in mass spectrometry.

Chemical derivatization offers a robust solution by modifying the molecule to improve its analytical properties. This application note details several derivatization protocols to enhance the detectability of this compound for various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Derivatization Strategies: A Comparative Overview

Two primary strategies are employed for the derivatization of this compound:

  • Indirect Derivatization (via Hydrolysis): The acyl-CoA is first hydrolyzed to its corresponding free fatty acid, myristoleic acid. The fatty acid is then derivatized to a more volatile or detectable form. This approach is well-established but results in the loss of the coenzyme A moiety.

  • Direct Derivatization (Intact Molecule): The entire this compound molecule is modified, typically at the phosphate (B84403) group, to improve its chromatographic behavior and detection sensitivity while preserving the complete structure.

The choice of method depends on the analytical goal and available instrumentation.

G cluster_input Starting Material cluster_strategy Derivatization Strategy cluster_indirect Indirect Method (Hydrolysis First) cluster_direct Direct Method (Intact Acyl-CoA) Sample Biological Sample containing This compound Choice Choose Derivatization Approach Sample->Choice Hydrolysis Hydrolyze to Myristoleic Acid Choice->Hydrolysis  Analyze Fatty Acid Chain Deriv_CoA Derivatize Phosphate Group (Methylation) Choice->Deriv_CoA  Analyze Intact Molecule   Deriv_FA Derivatize Fatty Acid Hydrolysis->Deriv_FA GC_MS GC-MS Analysis Deriv_FA->GC_MS for Volatility HPLC_UV_FL HPLC-UV/FL Analysis Deriv_FA->HPLC_UV_FL for Detection LC_MS LC-MS/MS Analysis Deriv_CoA->LC_MS

Caption: Workflow for selecting a derivatization strategy.

Quantitative Data Summary

Derivatization significantly improves detection limits and sensitivity. The following table summarizes the reported improvements for relevant lipid classes, which can be extrapolated to the analysis of this compound.

Derivatization MethodAnalyte ClassTechniqueImprovement MetricFold ImprovementReference
Benzoyl ChlorideMonoacylglycerolsRP-UHPLC/MSLimit of Detection (LOD) Decrease>100x[1]
Benzoyl ChlorideDiacylglycerolsRP-UHPLC/MSLimit of Detection (LOD) Decrease3x[1]
Benzoyl ChlorideMultiple Lipid ClassesRP-UHPLC/MSSensitivity (Calibration Slope)2-10x[1]
Phosphate MethylationVery-Long-Chain Acyl-CoAsLC-MS/MSLower Limit of Quantification (LOQ)Achieved 4.2 nM[2]
9-Anthryldiazomethane (ADAM)Free Fatty AcidsUHPLC-FluorescenceSensitivityHigh Sensitivity & Selectivity[3]

Experimental Protocols

Protocol 1: Indirect Derivatization to FAME for GC-MS Analysis

This protocol involves the hydrolysis of this compound to myristoleic acid, followed by esterification to its fatty acid methyl ester (FAME). FAMEs are more volatile and less polar, making them ideal for GC-MS analysis.[4]

A. Hydrolysis of Acyl-CoA

  • To the sample containing this compound, add a suitable volume of 0.5 M KOH in methanol (B129727).

  • Incubate at 60°C for 15 minutes to cleave the thioester bond.

  • Neutralize the reaction by adding 0.5 M HCl.

  • Extract the released myristoleic acid by adding 1 mL of hexane (B92381) and vortexing thoroughly.

  • Collect the upper hexane layer containing the free fatty acid and evaporate to dryness under a stream of nitrogen.

B. Esterification with Boron Trichloride (BCl₃)-Methanol

  • Re-dissolve the dried fatty acid extract in a micro-reaction vessel.

  • Add 2 mL of 12% w/w BCl₃-methanol reagent.

  • Heat the vessel at 60°C for 10 minutes. Derivatization times may require optimization.

  • Cool the reaction to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Shake vigorously to partition the FAMEs into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial, passing it through a small column of anhydrous sodium sulfate (B86663) to remove residual water.

  • The sample is now ready for injection into the GC-MS.

G cluster_start Step 1: Hydrolysis cluster_ester Step 2: Esterification cluster_end Step 3: Analysis CoA This compound Hydrolysis 0.5 M KOH in Methanol 60°C, 15 min CoA->Hydrolysis FFA Myristoleic Acid (Free Fatty Acid) Hydrolysis->FFA Esterification BCl3-Methanol 60°C, 10 min FFA->Esterification FAME Myristoleoyl Methyl Ester (FAME) Esterification->FAME Analysis GC-MS Analysis FAME->Analysis

Caption: Pathway for indirect derivatization to FAME.

Protocol 2: Direct Derivatization by Phosphate Methylation for LC-MS/MS

This method improves the analysis of intact acyl-CoAs by reducing their hydrophilicity and minimizing analyte loss on analytical surfaces.[2] It involves methylating the phosphate groups of the CoA moiety, leading to better peak shapes and retention in reversed-phase chromatography.

A. Sample Preparation (Solid-Phase Extraction)

  • Condition a mixed-mode SPE cartridge with methanol followed by water.

  • Load the acidified biological extract onto the SPE cartridge.

  • Wash the cartridge with water, followed by an organic solvent (e.g., ethyl acetate) to remove interferences.

  • Elute the acyl-CoAs with a basic methanolic solution (e.g., 5% NH₄OH in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

B. Phosphate Methylation

  • Reconstitute the dried acyl-CoA extract in a solution of 10 mg/mL trimethylsilyldiazomethane (B103560) (TMS-diazomethane) in a 2:1 mixture of methanol and toluene.

  • Incubate the reaction at room temperature for 30 minutes.

  • Quench the reaction by adding a small volume of acetic acid.

  • Evaporate the sample to dryness.

  • Reconstitute the derivatized sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

G cluster_start Step 1: Extraction cluster_deriv Step 2: Derivatization cluster_end Step 3: Analysis CoA This compound (in sample extract) SPE Mixed-Mode SPE CoA->SPE CleanCoA Purified this compound SPE->CleanCoA Derivatization TMS-Diazomethane Room Temp, 30 min CleanCoA->Derivatization MethylCoA Methylated this compound Derivatization->MethylCoA Analysis LC-MS/MS Analysis MethylCoA->Analysis

Caption: Pathway for direct derivatization via methylation.

Conclusion

The derivatization of this compound is an essential step for its reliable quantification in complex biological samples. For researchers interested in the fatty acyl portion and equipped with GC-MS, hydrolysis followed by esterification to FAMEs is a robust and well-documented method. For those requiring the analysis of the intact acyl-CoA molecule with high sensitivity and specificity, direct derivatization via phosphate methylation coupled with LC-MS/MS is a superior modern approach. The selection of the appropriate protocol should be guided by the specific research question, sample matrix, and the analytical instrumentation available.

References

Application of (14Z)-Tetradecenoyl-CoA in Lipidomics Studies: A Focus on Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(14Z)-Tetradecenoyl-CoA is a monounsaturated very long-chain acyl-coenzyme A ester that serves as a critical intermediate in mitochondrial fatty acid β-oxidation. Its strategic position in metabolism makes it a pivotal molecule for lipidomics studies, particularly in the context of inborn errors of metabolism. This application note provides a comprehensive overview of the role of this compound in lipidomics, with a specific focus on its application as a biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. Detailed experimental protocols for its analysis and synthesis are provided for researchers, scientists, and drug development professionals.

Biological Significance and Application in VLCAD Deficiency

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the initial enzyme in the mitochondrial β-oxidation of fatty acids with chain lengths of 14 to 20 carbons. A deficiency in this enzyme, an autosomal recessive genetic disorder, leads to a block in this metabolic pathway.[1][2] Consequently, upstream metabolites, including this compound, accumulate in mitochondria. This accumulation leads to the formation and subsequent elevation of its carnitine conjugate, (14Z)-tetradecenoyl-L-carnitine (C14:1), in bodily fluids. Elevated levels of C14:1-carnitine are a primary biomarker used in newborn screening for VLCAD deficiency.[2]

The accumulation of this compound and other long-chain acyl-CoAs can have cytotoxic effects, including the impairment of mitochondrial function and disruption of cellular signaling pathways. Therefore, the precise and accurate quantification of this compound in biological samples is crucial for the diagnosis, monitoring, and development of therapeutic strategies for VLCAD deficiency.

Quantitative Data in VLCAD Deficiency

The hallmark of VLCAD deficiency is the accumulation of C14:1 species. While C14:1-carnitine is the most commonly measured biomarker in clinical settings, direct measurement of this compound in patient-derived cells, such as fibroblasts, provides a more direct assessment of the metabolic block.

AnalyteSample TypeConditionConcentration/LevelReference
(14Z)-Tetradecenoyl-L-carnitine (C14:1) Dried Blood SpotsVLCAD Deficiency (Newborn Screening)> 0.8 - 1.0 µmol/L[2]
(14Z)-Tetradecenoyl-L-carnitine (C14:1) Dried Blood SpotsHealthy Newborn< 0.8 µmol/L[2]
This compound Patient-derived FibroblastsVLCAD DeficiencySignificantly elevated compared to controlInferred from accumulation of C14:1-carnitine
This compound Control FibroblastsHealthyBasal levelsInferred from normal metabolic flux

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Cultured Fibroblasts using LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured human fibroblasts, a common model system for studying VLCAD deficiency.

Materials:

  • Cultured human fibroblasts (VLCAD deficient and control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Internal Standard (e.g., [¹³C₁₄]-(14Z)-Tetradecenoyl-CoA or a structurally similar odd-chain acyl-CoA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Harvest:

    • Culture fibroblasts to 80-90% confluency in appropriate media.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Extraction:

    • To the cell pellet, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the extract onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol/acetonitrile).

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

    • Example Transition for a C14:1-CoA: The exact m/z will depend on the specific isomer and adduction, but a characteristic neutral loss of 507 Da (the CoA moiety) is often monitored.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of this compound relative to the internal standard and normalize to the amount of protein or number of cells.

Protocol 2: Chemical Synthesis of this compound

This protocol provides a general method for the synthesis of this compound from (14Z)-tetradecenoic acid for use as a reference standard.

Materials:

  • (14Z)-Tetradecenoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution

  • HPLC system for purification

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve (14Z)-tetradecenoic acid in anhydrous THF.

    • Add a molar excess of CDI and stir at room temperature for 1-2 hours to form the acyl-imidazolide.

  • Thioesterification:

    • In a separate vessel, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate solution, pH 7.5-8.0).

    • Slowly add the activated fatty acid solution to the Coenzyme A solution with stirring.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification:

    • Purify the resulting this compound by reversed-phase HPLC.

    • Use a C18 column and a gradient of water and acetonitrile containing a small amount of a volatile buffer (e.g., ammonium acetate).

    • Monitor the elution by UV absorbance at 260 nm (adenine ring of CoA).

  • Characterization and Quantification:

    • Confirm the identity of the product by mass spectrometry.

    • Determine the concentration using UV-Vis spectrophotometry by measuring the absorbance at 260 nm and using the extinction coefficient for Coenzyme A.

Signaling Pathways and Workflows

The accumulation of this compound in VLCAD deficiency can have significant downstream effects on cellular signaling and metabolism.

Fatty_Acid_Beta_Oxidation_in_VLCAD_Deficiency FA (14Z)-Tetradecenoic Acid AcylCoA_Synthase Acyl-CoA Synthetase FA->AcylCoA_Synthase AcylCoA This compound AcylCoA_Synthase->AcylCoA VLCAD VLCAD (Deficient) AcylCoA->VLCAD Carnitine_Shuttle Carnitine Shuttle AcylCoA->Carnitine_Shuttle Toxicity Cellular Toxicity (Mitochondrial Dysfunction) AcylCoA->Toxicity Signaling Altered Cellular Signaling AcylCoA->Signaling BetaOxidation Further β-Oxidation VLCAD->BetaOxidation Blocked Acylcarnitine (14Z)-Tetradecenoyl-L-carnitine (C14:1) Carnitine_Shuttle->Acylcarnitine Lipidomics_Workflow_for_AcylCoA_Analysis Sample Biological Sample (e.g., Fibroblasts) Extraction Acyl-CoA Extraction (Acetonitrile) Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Chromatographic Separation of Tetradecenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecenoyl-coenzyme A (C14:1-CoA) is a critical intermediate in fatty acid metabolism, particularly in the beta-oxidation and elongation pathways. As an unsaturated long-chain acyl-CoA, it exists in various isomeric forms, differing in the position and geometry (cis/trans) of the double bond. These structural differences can significantly impact their metabolic fate and role in cellular signaling. For instance, the accumulation of specific acyl-CoA isomers is linked to inborn errors of metabolism, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. Therefore, the ability to chromatographically separate and accurately quantify these isomers is crucial for understanding metabolic regulation, diagnosing diseases, and developing targeted therapeutics.

This document provides detailed protocols for the extraction and chromatographic separation of tetradecenoyl-CoA isomers from biological samples. Given the analytical challenges in separating these closely related molecules, we present two primary methodologies: a robust UPLC-MS/MS method for the general quantification of C14:1-CoA and a specialized silver ion HPLC-UV method proposed for the resolution of its positional and geometric isomers.

Metabolic Significance of Tetradecenoyl-CoA

Tetradecenoyl-CoA is primarily involved in mitochondrial fatty acid beta-oxidation. It is a substrate for acyl-CoA dehydrogenases, which catalyze the first step of the beta-oxidation cycle.[1] The specific enzymes and subsequent metabolic products can vary depending on the isomeric form of the tetradecenoyl-CoA molecule.

sub sub prod prod enz enz FattyAcid Tetradecenoic Acid (C14:1) ACSL Long-Chain Acyl-CoA Synthetase FattyAcid->ACSL ATP -> AMP+PPi TCoA_pool Tetradecenoyl-CoA (Isomer Pool) ACSL->TCoA_pool + CoA-SH VLCAD VLCAD TCoA_pool->VLCAD TDD_CoA 2,3-trans-Tetradecenoyl-CoA VLCAD->TDD_CoA FAD -> FADH2 BetaOx Further Beta-Oxidation (Acetyl-CoA production) TDD_CoA->BetaOx

Caption: Role of Tetradecenoyl-CoA in Beta-Oxidation.

Part 1: Sample Preparation and Extraction

A robust extraction protocol is essential for quantitative recovery of acyl-CoAs from biological matrices. These molecules are present in low abundance and are susceptible to degradation.[2]

Protocol 1: Acyl-CoA Extraction from Tissues or Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Internal Standard (IS) solution: Heptadecanoyl-CoA (C17:0-CoA) in 100 mM KH2PO4 buffer (pH 4.9)

  • Extraction Solvent 1: 2-propanol

  • Extraction Solvent 2: Acetonitrile (B52724) (ACN)

  • Saturated Ammonium (B1175870) Sulfate (B86663)

  • 100 mM KH2PO4 buffer (pH 4.9)

  • Centrifuge capable of 4°C and >2,000 x g

  • Homogenizer (e.g., glass Dounce or bead beater)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Collection: For cultured cells, wash twice with ice-cold PBS and pellet. For tissues, flash-freeze in liquid nitrogen immediately after collection and grind to a fine powder. Use approximately 50-100 mg of tissue or 1-5 million cells per extraction.

  • Homogenization: Homogenize the powdered tissue or cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard (e.g., 10 nmol C17:0-CoA).

  • Solvent Addition: Add 1 mL of 2-propanol and homogenize again.

  • Extraction: Add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase, which contains the acyl-CoAs.

  • Dilution: Dilute the collected supernatant with 5 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Drying: Dry the sample under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for the intended chromatographic analysis (e.g., 50% methanol (B129727) for UPLC-MS/MS).

Part 2: Chromatographic Separation and Analysis

Methodology A: UPLC-MS/MS for General Quantification of C14:1-CoA

This method provides sensitive and specific quantification of the total tetradecenoyl-CoA pool, separating it from other acyl-CoAs based on chain length and degree of unsaturation. It is based on established reversed-phase methods for comprehensive acyl-CoA profiling.

Protocol 2: UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP, Thermo TSQ) with an electrospray ionization (ESI) source

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

Chromatographic Conditions:

  • Mobile Phase A: 95:5 Water:Methanol with 10 mM Ammonium Acetate

  • Mobile Phase B: 95:5 Acetonitrile:Methanol with 10 mM Ammonium Acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 5
    2.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Tetradecenoyl-CoA (C14:1) 976.5 469.2
    Myristoyl-CoA (C14:0) 978.5 471.2
    Palmitoleoyl-CoA (C16:1) 1004.6 497.2

    | Heptadecanoyl-CoA (C17:0-IS) | 1020.6 | 513.2 |

Data Presentation: UPLC-MS/MS

The following table provides an example of expected retention times for C14-CoA species and related compounds under the described UPLC-MS/MS conditions. Actual retention times may vary based on the specific system.

CompoundAcyl ChainRetention Time (min)MRM Transition (m/z)
Myristoyl-CoAC14:0~6.8978.5 -> 471.2
Tetradecenoyl-CoA C14:1 ~6.5 976.5 -> 469.2
Palmitoyl-CoAC16:0~7.91006.6 -> 499.2
Palmitoleoyl-CoAC16:1~7.61004.6 -> 497.2
Heptadecanoyl-CoA (IS)C17:0~8.51020.6 -> 513.2
Methodology B: Proposed Silver Ion HPLC for Isomer Separation

Separating positional and geometric isomers of a long-chain unsaturated acyl-CoA is analytically challenging. While no standard protocol exists specifically for tetradecenoyl-CoA isomers, methods using silver ion (Ag+) chromatography have proven highly effective for separating the corresponding fatty acid isomers.[4][5] The silver ions interact reversibly with the π-electrons of the double bonds, providing a separation mechanism based on the number, position, and geometry of these bonds. This section outlines a proposed starting protocol for method development.

Protocol 3: Silver Ion HPLC-UV Analysis (Proposed Method)

Instrumentation:

  • HPLC System with UV detector (detection at 260 nm for the adenine (B156593) moiety of CoA)

  • Column: Silver ion-impregnated column (e.g., a commercially available Ag+ column or a cation-exchange column loaded with Ag+)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile in hexane (B92381) or isopropanol (B130326) in hexane. The polarity will need to be carefully optimized. A starting point could be a shallow gradient from 0.1% to 2% acetonitrile in hexane.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C (to maintain stability of the Ag+ interactions)

  • Injection Volume: 20 µL

Expected Elution Order: Based on principles of Ag+ chromatography, the expected elution order would be:

  • Saturated Acyl-CoAs (no interaction)

  • trans-Monounsaturated Isomers

  • cis-Monounsaturated Isomers Within each geometric group, isomers with the double bond closer to the carboxyl group (CoA ester) tend to elute earlier.

Data Presentation: Illustrative Silver Ion HPLC

The following table presents hypothetical, yet plausible, retention data to illustrate the expected separation of various tetradecenoyl-CoA isomers using the proposed silver ion HPLC method. This data is for illustrative purposes only.

Hypothetical IsomerDouble BondRetention Time (min)Relative Elution
Myristoyl-CoA (C14:0)None~5.21 (No Ag+ interaction)
trans-11-Tetradecenoyl-CoA11t-C14:1~12.52
trans-9-Tetradecenoyl-CoA9t-C14:1~13.13
trans-5-Tetradecenoyl-CoA5t-C14:1~14.84
cis-11-Tetradecenoyl-CoA11c-C14:1~18.25
cis-9-Tetradecenoyl-CoA9c-C14:1~19.06
cis-5-Tetradecenoyl-CoA5c-C14:1~21.57

Experimental Workflow Visualization

The overall process from sample preparation to data analysis is outlined below.

cluster_analysis Chromatographic Analysis start Biological Sample (Tissue or Cells) step1 Acyl-CoA Extraction + Internal Standard start->step1 Protocol 1 step step method method data data end Data Interpretation step2 Sample Reconstitution step1->step2 method1 Method A: UPLC-MS/MS (Quantification) step2->method1 method2 Method B: Ag+ HPLC-UV (Isomer Separation) step2->method2 data1 Quantitative Data (Total C14:1-CoA) method1->data1 data2 Qualitative/Relative Data (Isomer Profile) method2->data2 data1->end data2->end

Caption: Overall experimental workflow for C14:1-CoA analysis.

References

Troubleshooting & Optimization

Improving the stability of (14Z)-Tetradecenoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (14Z)-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary causes of its instability in aqueous solutions?

A1: this compound, like other long-chain unsaturated acyl-CoAs, is susceptible to two primary degradation pathways in aqueous solutions:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which cleaves the molecule into coenzyme A and (14Z)-tetradecenoic acid. This process is accelerated at non-neutral pH and higher temperatures.

  • Oxidation: The cis-double bond at position 14 is a target for oxidation, especially in the presence of oxygen and metal ions. This can lead to the formation of various oxidized byproducts, compromising the integrity of your sample.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, it is crucial to minimize hydrolysis and oxidation. For long-term storage, we recommend preparing aliquots in an organic solvent such as ethanol (B145695) or DMSO, overlaying with an inert gas (e.g., argon or nitrogen), and storing at -80°C. For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5), keep on ice, and use as quickly as possible.

Q3: I am observing precipitation when I add this compound to my cell culture medium. How can I improve its solubility?

A3: Long-chain acyl-CoAs have limited solubility in aqueous media and can form micelles or precipitate. To improve solubility, you can:

  • Use a carrier protein: Complexing this compound with fatty acid-free bovine serum albumin (BSA) can significantly enhance its solubility and delivery to cells.

  • Optimize the solvent: Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. When diluting into your aqueous medium, ensure vigorous mixing to facilitate dispersion. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.

  • Work with fresh solutions: Prepare the working solution immediately before use to minimize the time for aggregation and precipitation to occur.

Q4: My enzymatic assay that uses this compound as a substrate is showing inconsistent results. What could be the issue?

A4: Inconsistent results in enzymatic assays can stem from the instability of the substrate. Consider the following:

  • Substrate integrity: Ensure your stock solution of this compound has not degraded. It is advisable to prepare fresh working solutions for each experiment from a properly stored stock.

  • Buffer composition: The pH of your assay buffer can affect the stability of the thioester bond. A buffer with a pH between 6.0 and 7.0 is generally recommended. Avoid strongly basic or acidic buffers.

  • Presence of chelators: If you suspect metal-catalyzed oxidation, the inclusion of a chelating agent like EDTA in your assay buffer may be beneficial.

  • Micelle formation: At concentrations above its critical micelle concentration (CMC), this compound will form micelles, which can affect its availability to the enzyme. The use of a carrier protein like BSA can help maintain it in a monomeric state.

Troubleshooting Guides

Issue 1: Low or No Signal in Mass Spectrometry Analysis

Symptoms: You are unable to detect this compound or observe a significantly lower than expected signal during LC-MS/MS analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation Prepare fresh samples for analysis. Keep samples on ice or in a cooled autosampler. Use a slightly acidic mobile phase (e.g., with 0.1% formic acid) to improve stability during the run.
Inefficient Ionization Optimize mass spectrometer source parameters. Ensure the mobile phase composition is conducive to good ionization (e.g., presence of a proton source for positive ion mode).
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup to remove interfering substances. Use an internal standard to normalize the signal.
Poor Chromatography Ensure the analytical column is not clogged or degraded. Optimize the gradient to achieve good peak shape.
Issue 2: Inconsistent Cellular Uptake or Effects in Cell-Based Assays

Symptoms: You observe high variability in the biological response of cells treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility/Precipitation Prepare a complex of this compound with fatty acid-free BSA before adding to the cell culture medium. Prepare fresh working solutions immediately before each experiment.
Cell Viability Issues The organic solvent used for the stock solution may be at a cytotoxic concentration. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control.
Degradation in Media The compound may be degrading in the cell culture medium over the course of the experiment. Consider shorter incubation times or replenishing the medium with freshly prepared this compound.
Interaction with Serum Proteins If using serum-containing medium, the compound may bind to serum albumin, affecting its free concentration. Using a defined, serum-free medium or a BSA complex can provide more consistent results.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorEffect on StabilityRecommended Mitigation Strategy
pH Increased hydrolysis at pH > 7.5 and pH < 6.0.Maintain solutions at a slightly acidic to neutral pH (6.0-7.0).
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Store stock solutions at -80°C. Keep working solutions on ice and use them promptly.
Oxygen Promotes oxidation of the double bond.Store under an inert gas (argon or nitrogen). Use deoxygenated buffers for sensitive experiments.
Metal Ions Can catalyze oxidation.Include a chelating agent such as EDTA in buffer solutions.
Solvent Aqueous solutions promote hydrolysis and micelle formation.Store stock solutions in organic solvents (e.g., ethanol, DMSO). For aqueous working solutions, use a carrier protein like BSA.

Experimental Protocols

Protocol 1: Preparation of a this compound:BSA Complex

This protocol describes the preparation of a 1:1 molar ratio complex of this compound and fatty acid-free BSA for use in cell culture experiments.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (200 proof)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in ethanol.

  • Prepare a 1 mM solution of fatty acid-free BSA in PBS.

  • In a sterile microcentrifuge tube, add the desired volume of the 1 mM BSA solution.

  • While gently vortexing the BSA solution, slowly add an equimolar amount of the 10 mM this compound stock solution. For example, to 1 mL of 1 mM BSA, add 100 µL of 10 mM this compound.

  • Incubate the mixture at 37°C for 30 minutes to facilitate complex formation.

  • The resulting solution contains a 1:1 complex of this compound:BSA at a concentration of approximately 0.9 mM (accounting for the volume change), ready for dilution into cell culture medium.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a method to assess the rate of hydrolysis of this compound in an aqueous buffer.

Materials:

  • This compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Phosphoric acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 1 mM stock solution of this compound in 100 mM potassium phosphate buffer, pH 7.4.

  • Immediately inject an aliquot (time = 0) onto the HPLC system.

  • Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC.

  • Use a gradient elution, for example:

    • Mobile Phase A: 100 mM potassium phosphate, pH 5.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B over 20 minutes.

  • Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA).

  • Quantify the peak area of the intact this compound at each time point. The appearance of a peak corresponding to free coenzyme A can also be monitored.

  • Plot the percentage of remaining this compound against time to determine the rate of degradation.

Mandatory Visualization

degradation_pathway Tetradecenoyl_CoA This compound Hydrolysis Hydrolysis (H₂O, pH, Temp) Tetradecenoyl_CoA->Hydrolysis Oxidation Oxidation (O₂, Metal Ions) Tetradecenoyl_CoA->Oxidation Enzymatic_Degradation Enzymatic Degradation (β-oxidation) Tetradecenoyl_CoA->Enzymatic_Degradation Products_Hydrolysis Coenzyme A + (14Z)-Tetradecenoic Acid Hydrolysis->Products_Hydrolysis Products_Oxidation Oxidized Byproducts Oxidation->Products_Oxidation Products_Enzymatic Acetyl-CoA + Shorter Acyl-CoA Enzymatic_Degradation->Products_Enzymatic

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Stock Prepare Stock in Organic Solvent Complex Complex with BSA (for cell-based assays) Stock->Complex Working Prepare Fresh Aqueous Working Solution Stock->Working Cell_Assay Cell-based Assay Complex->Cell_Assay Enzymatic_Assay Enzymatic Assay Working->Enzymatic_Assay LCMS LC-MS Analysis Working->LCMS Data Data Analysis Enzymatic_Assay->Data Cell_Assay->Data LCMS->Data Troubleshoot Troubleshoot (if necessary) Data->Troubleshoot

Caption: General experimental workflow for using this compound.

Technical Support Center: Overcoming Matrix Effects in (14Z)-Tetradecenoyl-CoA LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of (14Z)-Tetradecenoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, which is often extracted from complex biological samples, matrix components like phospholipids, salts, and other lipids can co-elute and interfere with the ionization process in the mass spectrometer's source.[3][4] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[5][6] Phospholipids are particularly problematic in lipidomics due to their high abundance and tendency to cause ion suppression.[3][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison.[7] This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects. The post-column infusion technique can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[7]

Q3: What is the most effective strategy to counteract matrix effects?

A3: A multi-faceted approach is often the most effective. This includes:

  • Robust Sample Preparation: The most critical step is to remove interfering matrix components before analysis.[1][8] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[4][8] Specialized phospholipid removal products are also highly effective.[3][9][10][11][12]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[1][7]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation.[1][13][14][15][16][17][18] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification based on the analyte-to-IS ratio.[1][18]

Q4: Are there commercially available stable isotope-labeled internal standards for this compound?

A4: The commercial availability of a specific SIL-IS for this compound may be limited. However, it is possible to biosynthetically generate stable isotope-labeled acyl-CoAs by culturing cells in media containing labeled precursors, such as [¹³C₃¹⁵N₁]-pantothenate.[13][14][15][16][17] This approach creates a suite of labeled acyl-CoAs that can serve as internal standards. Alternatively, a structurally similar, commercially available labeled long-chain acyl-CoA could be used, though a true isotopic analog is always preferred.

Troubleshooting Guides

Issue 1: Poor Peak Shape and High Background Noise

  • Possible Cause: Inadequate sample clean-up, leading to the injection of complex matrix components that can contaminate the column and ion source.[19] Phospholipids are a major contributor to this issue.[3][4]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or use a phospholipid removal plate/cartridge.

    • Optimize Chromatography: Ensure that the LC gradient is sufficient to elute all matrix components from the column during each run to prevent carryover.

    • Clean the System: If contamination is suspected, clean the ion source and flush the LC system and column.

Issue 2: Low Signal Intensity and Poor Sensitivity for this compound

  • Possible Cause: Significant ion suppression caused by co-eluting matrix components, most notably phospholipids.[3][4][5]

  • Troubleshooting Steps:

    • Enhance Sample Clean-up: Implement a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or Ostro® plates.[10][11][12]

    • Modify Chromatography: Adjust the LC gradient or change the stationary phase to improve the separation of this compound from the ion-suppressing region of the chromatogram.

    • Check MS Parameters: Optimize ion source parameters (e.g., temperature, gas flows) to potentially minimize the impact of matrix components.

Issue 3: Inconsistent and Irreproducible Quantification

  • Possible Cause: Variable matrix effects from sample to sample, leading to inconsistent ion suppression or enhancement.[18] This is common in biological studies with inherent sample variability.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.[18] The ratio of the analyte to the SIL-IS should remain consistent even if the absolute signal intensity fluctuates.

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in matrix composition.

    • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects observed in the unknown samples.[1]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyThroughputCost per Sample
Protein Precipitation (PPT) HighLowHighLow
Liquid-Liquid Extraction (LLE) Medium to HighMediumLow to MediumLow to Medium
Solid-Phase Extraction (SPE) HighMedium to HighMediumMedium
Phospholipid Removal Plates HighVery High (>95%)[10][12]HighMedium to High

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Extraction

This protocol provides a general framework. Optimization for specific sample types and analytes is recommended.

  • Sample Pre-treatment: Lyse cells or homogenize tissue in an appropriate buffer. Precipitate proteins using a cold organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).[10] Centrifuge to pellet the protein and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by equilibration with water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other lipids with a strong organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS mobile phase.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound into the initial mobile phase.

    • Set B (Blank Matrix): Process a blank matrix sample (e.g., plasma from an untreated animal) through the entire extraction procedure.

    • Set C (Post-Extraction Spike): Spike this compound into the final, extracted blank matrix from Set B at the same concentration as Set A.

  • LC-MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing start Biological Sample ppt Protein Precipitation start->ppt Crude lle Liquid-Liquid Extraction (LLE) start->lle Alternative spe Solid-Phase Extraction (SPE) (Phospholipid Removal) ppt->spe Recommended dry Dry & Reconstitute spe->dry lle->dry lc LC Separation dry->lc ms MS Detection lc->ms data Data Acquisition ms->data quant Quantification (with SIL-IS) data->quant results Results quant->results

Caption: Recommended workflow for this compound LC-MS analysis.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Corrective Actions start Inaccurate or Irreproducible Results? check_peaks Poor Peak Shape or High Background? start->check_peaks Yes check_signal Low Signal or Poor Sensitivity? start->check_signal Yes check_consistency Inconsistent QC Results? start->check_consistency Yes improve_cleanup Enhance Sample Cleanup (e.g., SPE, PL Removal) check_peaks->improve_cleanup optimize_lc Optimize LC Method check_peaks->optimize_lc check_signal->improve_cleanup check_signal->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_consistency->use_is matrix_match Use Matrix-Matched Calibrants check_consistency->matrix_match end Accurate & Reproducible Results improve_cleanup->end Re-analyze optimize_lc->end Re-analyze use_is->end Re-analyze matrix_match->end Re-analyze

Caption: Troubleshooting flowchart for matrix effects in LC-MS analysis.

References

Troubleshooting poor peak shape for long-chain acyl-CoAs in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of long-chain acyl-CoAs.

General Troubleshooting Workflow

Poor peak shape in HPLC can manifest as tailing, fronting, or split peaks, compromising resolution and the accuracy of quantification[1][2]. The following workflow provides a systematic approach to diagnosing and resolving these common issues.

G cluster_0 Identify Problem cluster_1 Diagnose Peak Shape cluster_2 Investigate Potential Causes cluster_3 Implement Solutions start Poor Peak Shape Observed peak_tailing Peak Tailing (Asymmetry > 1.2) start->peak_tailing peak_fronting Peak Fronting (Asymmetry < 0.8) start->peak_fronting cause_tailing1 Secondary Interactions (e.g., Silanol Groups) peak_tailing->cause_tailing1 cause_tailing2 Mismatched pH peak_tailing->cause_tailing2 cause_tailing3 Column Void / Contamination peak_tailing->cause_tailing3 cause_fronting1 Column Overload (Concentration or Volume) peak_fronting->cause_fronting1 cause_fronting2 Solvent Mismatch peak_fronting->cause_fronting2 cause_fronting3 Low Temperature peak_fronting->cause_fronting3 solution_tailing1 Adjust Mobile Phase pH (Suppress Analyte Ionization) cause_tailing1->solution_tailing1 solution_tailing2 Add Ion-Pairing Agent cause_tailing1->solution_tailing2 solution_tailing3 Use End-Capped Column cause_tailing1->solution_tailing3 cause_tailing2->solution_tailing1 solution_tailing4 Replace Guard/Analytical Column cause_tailing3->solution_tailing4 solution_fronting1 Reduce Sample Concentration/ Injection Volume cause_fronting1->solution_fronting1 solution_fronting2 Dissolve Sample in Mobile Phase cause_fronting2->solution_fronting2 solution_fronting3 Increase Column Temperature cause_fronting3->solution_fronting3 G cluster_0 Column Overload Scenario cluster_1 Resulting Peak Shape Sample High Concentration Sample Plug ColumnInlet Saturated Stationary Phase Sample->ColumnInlet Molecules travel faster (No interaction) ColumnBed Normal Stationary Phase Sample->ColumnBed Molecules interact normally Peak Fronting Peak

References

Preventing in-source fragmentation of (14Z)-Tetradecenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (14Z)-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation and ensuring the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is an activated form of (14Z)-tetradecenoic acid, a long-chain monounsaturated fatty acid. As an acyl-Coenzyme A (acyl-CoA) thioester, it is a key intermediate in various metabolic pathways, including fatty acid β-oxidation and lipid biosynthesis.[1][2] Acyl-CoAs are central to energy metabolism, cell signaling, and protein acylation, making their accurate analysis critical in metabolic research and drug development.[3]

Q2: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before mass analysis.[4] This is a significant issue because it reduces the signal intensity of the intact precursor ion, making accurate quantification difficult.[5] Furthermore, the resulting fragment ions can be identical to other endogenous molecules, leading to misidentification and false-positive results.[6][7] For acyl-CoAs, ISF is a common challenge that can hamper the reliability of lipidomic and metabolomic studies.[4]

Q3: What are the primary causes of this compound degradation and fragmentation?

The degradation and fragmentation of this compound can be attributed to several factors:

  • Chemical Instability: The thioester bond is susceptible to hydrolysis in aqueous solutions.[3] The cis-double bond in the fatty acyl chain is prone to oxidation.[8][9]

  • Enzymatic Degradation: Endogenous enzymes (lipases, hydrolases) in biological samples can degrade acyl-CoAs if not properly quenched.[10]

  • Mass Spectrometry Conditions: High-energy conditions within the ESI source, such as high temperatures or aggressive cone voltages, can induce fragmentation.[5][11] ISF often occurs as ions are transferred from the atmospheric pressure region of the source to the vacuum region of the mass analyzer.[4][7]

Q4: What are the characteristic fragment ions of acyl-CoAs observed in mass spectrometry?

In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a loss of 507.0 Da.[12][13][14] Another abundant fragment ion often observed is the Coenzyme A moiety itself at m/z 428.[13][15] Monitoring for these fragments can help confirm the identity of the acyl-CoA.

Q5: What are the optimal storage conditions for this compound?

Due to its unsaturated nature, this compound is not stable as a dry powder, as it can quickly absorb moisture, leading to hydrolysis and oxidation.[8]

  • Stock Solutions: It should be dissolved in a suitable organic solvent (e.g., ethanol, methanol, or a chloroform/methanol mixture), transferred to a glass vial with a Teflon-lined cap, purged with an inert gas like argon or nitrogen, and stored at -20°C or below.[8] Storage in plastic containers should be avoided as plasticizers can leach into the solvent.[8]

  • Aqueous Solutions: Acyl-CoAs are unstable in aqueous solutions and should not be stored in this form for extended periods.[3] If aqueous solutions are necessary, they should be prepared fresh before each experiment.[16]

  • Biological Samples: Tissues or cell pellets should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to halt enzymatic activity.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low precursor ion signal and high abundance of fragment ions (e.g., neutral loss of 507 Da) in the full scan mass spectrum.

This is a classic sign of in-source fragmentation.

  • Cause A: Mass Spectrometer Source Settings are too harsh.

    • Solution: Optimize the ion source parameters to create "softer" ionization conditions. Lowering the energy applied to the ions as they enter the mass spectrometer is key.

      • Reduce Cone/Fragmentor Voltage: This is often the most significant parameter influencing ISF.[5] Systematically decrease the voltage and monitor the ratio of the precursor ion to the fragment ions.

      • Lower Ion Source Temperature: Use the lowest temperature that still permits efficient desolvation of the analyte.[5] Optimal temperatures for labile lipids are often in the range of 200-250°C, but this is instrument-dependent.[5]

      • Optimize Gas Flow Rates: Adjust nebulizer and drying gas flow rates to ensure a stable ion signal and the best signal-to-noise ratio for the precursor ion.[5]

  • Cause B: Thermal Degradation.

    • Solution: In addition to optimizing the source temperature, ensure the sample is not exposed to high temperatures during preparation or while waiting for analysis in the autosampler. Use a cooled autosampler set to 4-10°C.

Issue 2: Poor peak shape and low signal intensity during LC-MS analysis.

This can be caused by analyte adsorption or degradation during the chromatographic run.

  • Cause A: Adsorption to Surfaces.

    • Solution: The phosphate (B84403) groups in the CoA moiety have a high affinity for metal and glass surfaces, which can lead to analyte loss and poor peak shape.[17]

      • Use Glass Vials: Employ glass or silanized glass autosampler vials instead of plastic ones to minimize signal loss.[18]

      • Consider Derivatization: A phosphate methylation derivatization strategy can resolve issues of analyte loss by reducing the affinity of acyl-CoAs to surfaces.[17]

      • Mobile Phase Additives: The choice of mobile phase can be critical. While specific recommendations for this compound are not abundant, methods for other acyl-CoAs often use reversed-phase chromatography with specific buffers to improve peak shape.[19]

  • Cause B: On-Column or Pre-Column Degradation.

    • Solution: Ensure the mobile phase pH and composition are compatible with the stability of the thioester bond. Prepare mobile phases fresh and keep the sample in the autosampler for the shortest time possible.

Issue 3: Disappearing analyte signal in prepared samples over a short period.

This indicates rapid degradation of this compound in your sample matrix or solvent.

  • Cause A: Hydrolysis.

    • Solution: Acyl-CoAs are unstable in aqueous solutions.[3]

      • Prepare Samples Fresh: Prepare samples immediately before analysis. For enzymatic assays, this may mean making fresh solutions multiple times a day.[16]

      • Minimize Water Content: For stock solutions and samples awaiting injection, use organic solvents with low water content.

      • Control pH: If aqueous buffers are required, maintain a slightly acidic to neutral pH, as basic conditions can accelerate thioester hydrolysis.

  • Cause B: Oxidation.

    • Solution: The unsaturated acyl chain is susceptible to oxidation.

      • Use Inert Gas: Overlay stock solutions and reconstituted standards with an inert gas (argon or nitrogen) before sealing and storing.[8]

      • Avoid Exposure to Air: Keep vials tightly capped and minimize the time samples are exposed to the atmosphere.

Data Presentation

The following tables summarize the impact of key mass spectrometry source parameters and storage conditions on the stability and analysis of this compound.

Table 1: Effect of ESI-MS Source Parameters on In-Source Fragmentation.

Parameter Action Effect on Fragmentation Rationale & Recommendation
Cone / Fragmentor Voltage Decrease Decreases Reduces the kinetic energy imparted to ions, leading to "softer" ionization and less fragmentation. This is a primary parameter to optimize.[5]
Increase Increases Higher energy leads to more collisions and fragmentation.
Ion Source / Capillary Temp. Decrease Decreases Reduces thermal energy, minimizing thermal degradation.[5]
Increase Increases High temperatures can cause thermal decomposition of labile molecules.[6]

| Nebulizer / Drying Gas Flow | Optimize | Variable | Affects desolvation efficiency. Sub-optimal flow can lead to unstable spray and poor ionization, while excessive flow can sometimes increase fragmentation. Optimize for maximum precursor ion stability and intensity.[11] |

Table 2: Summary of Handling and Storage Recommendations.

Condition Recommendation Rationale
Storage Form In a suitable organic solvent (e.g., ethanol) Unsaturated acyl-CoAs are hygroscopic and unstable as dry powders.[8]
Storage Temperature -20°C or -80°C Low temperatures slow down hydrolysis and oxidation reactions.[8][20]
Storage Container Glass vial with Teflon-lined cap Prevents leaching of impurities from plastic and ensures a tight seal.[8][18]
Atmosphere Purge with inert gas (Argon or Nitrogen) Minimizes oxidation of the unsaturated fatty acyl chain.[8]
Sample Preparation Prepare fresh for each experiment Acyl-CoAs are unstable in aqueous solutions; prolonged storage leads to hydrolysis.[3][16]

| Autosampler Temp. | 4-10°C | Minimizes degradation of prepared samples while awaiting injection. |

Experimental Protocols

Protocol 1: Preparation of this compound for LC-MS Analysis

This protocol provides a general workflow for preparing cell or tissue samples to minimize degradation and in-source fragmentation.

  • Sample Homogenization:

    • Pre-cool a tissue homogenizer and all buffers on ice.

    • Weigh the frozen tissue or cell pellet (~50 mg).[20]

    • Immediately homogenize in an ice-cold extraction buffer (e.g., buffer containing 0.5% Triton-X 100 and 20 mM potassium phosphate, pH 7.4).[20] The goal is to rapidly lyse cells and denature enzymes.

    • Note: Avoid reagents with free sulfhydryl groups (like DTT) or strong detergents (like SDS) as they can interfere with the assay.[20]

  • Protein Precipitation & Extraction:

    • Add ice-cold acetonitrile (B52724) (or other suitable organic solvent) to the homogenate to precipitate proteins and extract lipids/metabolites.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[20]

  • Sample Preparation for Injection:

    • Carefully transfer the supernatant to a clean glass tube or vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable starting mobile phase (e.g., 50% acetonitrile in water).[21] Use glass vials for reconstitution.[18]

    • Vortex briefly and centrifuge to pellet any insoluble debris.

    • Transfer the clear supernatant to a glass autosampler vial for immediate analysis.

  • LC-MS/MS Method:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase: A typical gradient might run from a low to a high percentage of organic mobile phase (e.g., acetonitrile or methanol) with a constant aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate).

    • MS Settings: Begin with soft ionization parameters as a starting point (low cone voltage, low source temperature) and optimize as described in the Troubleshooting Guide and Table 1.

Visualizations

The following diagrams illustrate key concepts and workflows for managing the in-source fragmentation of this compound.

Fragmentation_Pathway Precursor [this compound + H]+ Process In-Source Fragmentation Precursor->Process High Energy Fragment1 Acylium Ion (Loss of 507.0 Da) Fragment2 CoA Fragment (m/z 428.0) Process->Fragment1 Process->Fragment2

Caption: Common in-source fragmentation pathway of a protonated long-chain acyl-CoA.

Troubleshooting_Workflow start High In-Source Fragmentation Observed check_ms Are MS Source Settings Optimized? start->check_ms optimize_ms 1. Decrease Cone Voltage 2. Lower Source Temperature 3. Optimize Gas Flow check_ms->optimize_ms No check_prep Is Sample Preparation and Handling Correct? check_ms->check_prep Yes optimize_ms->check_prep optimize_prep 1. Use Glass Vials 2. Prepare Samples Fresh 3. Use Cooled Autosampler check_prep->optimize_prep No check_storage Are Storage Conditions Correct? check_prep->check_storage Yes optimize_prep->check_storage optimize_storage 1. Store in Organic Solvent 2. Store at -20°C or below 3. Purge with Inert Gas check_storage->optimize_storage No end_node Fragmentation Minimized check_storage->end_node Yes optimize_storage->end_node

Caption: A logical workflow for troubleshooting and minimizing in-source fragmentation.

References

Technical Support Center: Optimization of Collision Energy for (14Z)-Tetradecenoyl-CoA MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Multiple Reaction Monitoring (MRM) of (14Z)-Tetradecenoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of collision energy for this compound MRM experiments.

Question IDQuestionAnswer
CE-OPT-001What are the expected precursor and product ions for this compound in positive ion mode MRM? For this compound (C35H60N7O17P3S), the expected precursor ion (Q1) is the protonated molecule [M+H]+, which has a calculated m/z of 976.6. A common and characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da). This results in a product ion (Q3) with an m/z of 469.5, which retains the acyl chain. Therefore, the primary MRM transition to monitor is m/z 976.6 → 469.5 .
CE-OPT-002What is a good starting collision energy (CE) for the optimization of this compound? Based on published data for similar C14 acyl-CoAs, a starting collision energy of approximately 50 eV is recommended.[1] The optimal collision energy will be instrument-dependent and should be determined empirically.
CE-OPT-003My signal intensity is low. How can I improve it? Low signal intensity can be due to several factors. First, ensure that your mass spectrometer is properly tuned and calibrated. Verify the purity and concentration of your this compound standard. Optimize source parameters such as nebulizer gas flow, sheath gas flow, and capillary temperature. Finally, perform a collision energy optimization experiment as detailed in the experimental protocol below to ensure you are using the CE that yields the highest product ion intensity.
CE-OPT-004I am observing multiple product ions. Which one should I choose for quantification? While multiple product ions can be observed, for quantitative analysis, it is best to choose the most intense and specific product ion that shows a stable and reproducible signal. The product ion resulting from the neutral loss of 507.1 Da (m/z 469.5) is generally the most abundant and characteristic fragment for acyl-CoAs and is recommended for quantification.[2][3][4][5][6][7] Other fragments may be less specific or arise from in-source fragmentation.
CE-OPT-005How do I perform a collision energy optimization experiment? A collision energy optimization experiment involves systematically varying the collision energy and monitoring the intensity of the desired product ion. This can be done by setting up a series of experiments with incremental CE values (e.g., in steps of 2-5 eV) and injecting the analyte at each setting. The optimal CE is the value that produces the highest signal intensity for the product ion. Many mass spectrometer software platforms have automated procedures for this optimization.
CE-OPT-006What are some common sources of interference in acyl-CoA analysis? Isobaric compounds, which have the same nominal mass as your analyte, can be a source of interference.[8] Good chromatographic separation is crucial to resolve this compound from other lipids that may have similar masses. Additionally, in-source fragmentation can generate ions that may interfere with your target analyte or product ion. Optimizing source conditions can help minimize this.
CE-OPT-007Should I use a stable isotope-labeled internal standard? Yes, the use of a stable isotope-labeled internal standard, such as 13C- or 15N-labeled this compound, is highly recommended for accurate quantification. The internal standard will co-elute with the analyte and experience similar ionization and fragmentation, allowing for correction of matrix effects and variations in instrument response.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound

Objective: To determine the optimal collision energy for the MRM transition of this compound (m/z 976.6 → 469.5).

Materials:

  • This compound standard solution (e.g., 1 µg/mL in a suitable solvent like methanol/water with a small amount of ammonium (B1175870) acetate)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

  • Appropriate LC column for lipid analysis (e.g., C18)

Methodology:

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set up the LC method for the separation of this compound.

    • In the mass spectrometer method, define the MRM transition for this compound: Q1 = 976.6 m/z, Q3 = 469.5 m/z.

  • Collision Energy Ramp Experiment:

    • Create a series of experiments or a single experiment with multiple periods where the collision energy is ramped.

    • Start with a collision energy range centered around the suggested starting value of 50 eV. For example, a range of 30 eV to 70 eV in 5 eV increments.

    • For each collision energy value, inject a fixed amount of the this compound standard solution.

    • Monitor the peak area or height of the product ion (m/z 469.5) at each collision energy setting.

  • Data Analysis:

    • Plot the peak area/height of the product ion as a function of the collision energy.

    • The collision energy that corresponds to the maximum peak area/height is the optimal collision energy for this transition on your instrument.

  • Confirmation:

    • Perform a final injection using the determined optimal collision energy to confirm the enhanced signal intensity.

Data Presentation

Table 1: Predicted MRM Parameters for this compound

AnalytePrecursor Ion (Q1) [M+H]+ (m/z)Product Ion (Q3) (m/z)Neutral Loss (Da)Suggested Starting Collision Energy (eV)
This compound976.6469.5507.150

Table 2: Example Collision Energy Optimization Data

Collision Energy (eV)Product Ion Peak Area (Arbitrary Units)
301.2 x 10^5
352.5 x 10^5
404.8 x 10^5
457.9 x 10^5
50 9.8 x 10^5
558.5 x 10^5
606.2 x 10^5
653.1 x 10^5
701.5 x 10^5

Note: The data in this table is for illustrative purposes only. Actual results will vary depending on the instrument and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Setup cluster_optimization Collision Energy Optimization cluster_analysis Data Analysis prep Prepare this compound Standard Solution lc_setup Set up LC Method prep->lc_setup ms_setup Define MRM Transition (976.6 -> 469.5) lc_setup->ms_setup ce_ramp Create CE Ramp Experiment (e.g., 30-70 eV) ms_setup->ce_ramp inject Inject Standard at Each CE Value ce_ramp->inject plot Plot Peak Area vs. CE inject->plot determine_optimum Determine Optimal CE plot->determine_optimum

Caption: Experimental workflow for collision energy optimization.

signaling_pathway Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Tetradecenoyl_CoA This compound (C14:1-CoA) Myristoyl_CoA->Tetradecenoyl_CoA Desaturation SCD1 Stearoyl-CoA Desaturase-1 (SCD1) SCD1->Myristoyl_CoA

Caption: Biosynthesis of this compound.

References

Internal standard selection for accurate (14Z)-Tetradecenoyl-CoA quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of (14Z)-Tetradecenoyl-CoA and other long-chain fatty acyl-CoAs (LCACoAs).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the accurate quantification of this compound?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as ¹³C- or ²H-labeled this compound.[1][2] SIL internal standards have nearly identical chemical and physical properties to the target analyte, meaning they co-elute chromatographically and experience the same effects during sample extraction, derivatization, and ionization in the mass spectrometer.[2][3] This co-behavior effectively normalizes for sample loss and matrix effects, leading to the most accurate and precise quantification.[3]

Q2: A stable isotope-labeled version of this compound is not commercially available. What are the best alternatives?

When a SIL version of the specific analyte is unavailable, the next best options are:

  • Stable Isotope-Labeled LCACoA of the Same Chain Length: A SIL version of another C14 acyl-CoA, such as [¹³C₁₄]-Myristoyl-CoA (C14:0) or a deuterated analog, would be a strong choice.

  • Stable Isotope-Labeled LCACoA of a Similar Chain Length: Commercially available standards like [¹³C₁₆]-Palmitoyl-CoA or [¹³C₁₈]-Oleoyl-CoA are frequently used.[4] It is crucial that the chosen IS does not interfere with the analyte's signal and behaves similarly during the analytical process.[5]

  • Structural Analogs: A non-labeled acyl-CoA with a structure very similar to this compound but chromatographically separable can be used. However, this is the least desirable option as its ionization efficiency and extraction recovery may differ significantly from the analyte.[5]

Q3: What are the key criteria for selecting an internal standard for LC-MS/MS analysis?

The selection of an appropriate internal standard is critical for reliable quantification.[1] Key criteria include:

  • Similar Physicochemical Properties: The IS should have stability, solubility, and reactivity comparable to the analyte.[2]

  • Co-elution (for SIL-IS): A SIL-IS should co-elute with the analyte to ensure it experiences the same matrix effects.[3]

  • Chromatographic Resolution (for Analogs): A structural analog IS must be clearly separated from the analyte peak.[5]

  • No Interference: The mass-to-charge ratio (m/z) of the IS and its fragments should not overlap with those of the analyte.[5][6]

  • Purity: The IS should be of high purity, with no impurities that could interfere with the analyte's signal.[5]

Q4: How do I determine the appropriate concentration for my internal standard?

The concentration of the internal standard should be optimized to match the expected concentration range of the analyte in your samples.[3] A general guideline is to use a concentration that falls in the mid-range of your calibration curve. This ensures a robust signal for the IS that is neither too low to be noisy nor so high that it saturates the detector or suppresses the analyte's ionization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability / Poor Precision Inconsistent sample preparation (e.g., extraction efficiency).Matrix effects varying between samples.Improper internal standard selection or addition.Ensure the internal standard is added at the very beginning of the sample preparation process to account for all steps.[3]Use a stable isotope-labeled internal standard that co-elutes with the analyte to best correct for matrix effects.[3]Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.[7][8][9]
Low Signal Intensity / Poor Sensitivity Inefficient extraction of LCACoAs from the biological matrix.Ion suppression due to co-eluting matrix components.Suboptimal mass spectrometer settings.Optimize the solid-phase extraction (SPE) protocol.Adjust the HPLC gradient to better separate the analyte from interfering compounds.[8][10]Perform infusion experiments to optimize MS parameters (e.g., collision energy, cone voltage) for this compound and the chosen IS.
Poor Peak Shape (Tailing or Fronting) Column overload.Secondary interactions between the analyte and the column stationary phase.Inappropriate mobile phase composition.Reduce the amount of sample injected onto the column.Use a high-quality reversed-phase column (e.g., C18) and consider mobile phase additives. Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[8][10]Ensure the sample solvent is compatible with the initial mobile phase conditions.
Internal Standard Signal is Unstable Degradation of the internal standard during storage or sample processing.Inaccurate pipetting of the IS solution.Cross-interference from the analyte or other matrix components.Store acyl-CoA standards at -80°C and avoid repeated freeze-thaw cycles.Use calibrated pipettes and verify pipetting accuracy.Check for isotopic contributions from the analyte to the IS signal, especially at high analyte concentrations. Ensure the mass difference between the SIL-IS and the analyte is sufficient (ideally ≥ 4 Da).[3]

Internal Standard Selection Summary

Internal Standard Type Pros Cons Recommendation
Stable Isotope-Labeled (SIL) Analyte The "gold standard"; corrects for nearly all sources of analytical variability.[2] Co-elutes and has identical chemical behavior.May not be commercially available; can be expensive to synthesize.Most Recommended. The most accurate and reliable option for quantification.
SIL Structural Analog (e.g., ¹³C₁₆-Palmitoyl-CoA) Widely available.[4] Corrects well for matrix effects if it elutes close to the analyte.Retention time may differ slightly, leading to incomplete correction for time-dependent matrix effects.[3]Highly Recommended. A practical and effective alternative when a SIL version of the exact analyte is unavailable.
Non-Labeled Structural Analog Generally inexpensive and readily available.Different extraction recovery and ionization efficiency.[5] Must be chromatographically resolved from the analyte.Use with Caution. Only recommended if SIL standards are not feasible. Requires extensive validation to ensure reliability.

Experimental Protocols

Protocol: Quantification of LCACoAs by LC-MS/MS

This protocol is a generalized method based on established procedures for LCACoA analysis.[7][8][9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize ~100 mg of tissue or cell pellet in a suitable buffer on ice.

  • Spiking: Add a known concentration of the chosen internal standard to the homogenate.

  • Extraction: Perform a liquid-liquid extraction (e.g., with butanol/acetonitrile) to precipitate proteins and extract lipids and acyl-CoAs.

  • SPE Clean-up:

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then equilibration buffer.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove salts and polar interferences.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium hydroxide).

  • Final Step: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with ammonium hydroxide (B78521) (pH ~10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to resolve different acyl-CoA species.

  • Mass Spectrometry (MS):

    • Ionization: Positive electrospray ionization (ESI+).[7][8][10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. For most acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) or a transition to the fatty acyl-pantetheine fragment is monitored.[7][10]

Method Validation Parameters

Quantitative methods should be validated according to established guidelines to ensure data quality.

Parameter Typical Acceptance Criteria Reference
Linearity (r²) > 0.995[10]
Accuracy 85-115% (90-110% is common)[8][10]
Intra-run Precision (%CV) < 15%[8][10]
Inter-run Precision (%CV) < 15%[8][10]

Visualizations

workflow sample 1. Sample Collection (Tissue / Cells) is_spike 2. Internal Standard Spiking sample->is_spike extract 3. Extraction & Protein Precipitation is_spike->extract spe 4. Solid-Phase Extraction (SPE) extract->spe dry 5. Dry & Reconstitute spe->dry lcms 6. LC-MS/MS Analysis (MRM Mode) dry->lcms data 7. Data Processing (Analyte/IS Ratio) lcms->data quant 8. Quantification (Calibration Curve) data->quant

Caption: General experimental workflow for LCACoA quantification.

G start Start: Select Internal Standard q1 Is a Stable Isotope Labeled (SIL) version of the This compound analyte available? start->q1 ans1_yes Use SIL-Analyte (Ideal Choice) q1->ans1_yes Yes q2 Is a SIL version of a structurally similar LCACoA available? (e.g., C14:0, C16:0) q1->q2 No ans2_yes Use SIL-Analog (Excellent Choice) q2->ans2_yes Yes ans2_no Use a non-labeled Structural Analog (Requires careful validation) q2->ans2_no No fatty_acid_metabolism central_node central_node pathway_node pathway_node input_node input_node fa Fatty Acids (e.g., Tetradecenoic Acid) acylcoa This compound & other Acyl-CoAs fa->acylcoa Acyl-CoA Synthetase beta_ox β-Oxidation acylcoa->beta_ox lipid_syn Complex Lipid Synthesis acylcoa->lipid_syn acetylcoa Acetyl-CoA beta_ox->acetylcoa tca TCA Cycle & Energy Production acetylcoa->tca tg Triglycerides lipid_syn->tg pl Phospholipids lipid_syn->pl

References

Minimizing enzymatic degradation of (14Z)-Tetradecenoyl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the extraction of (14Z)-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of this compound degradation during extraction are enzymatic activity and chemical instability. Key enzymes responsible for degradation include acyl-CoA thioesterases, which hydrolyze the thioester bond, and acyl-CoA dehydrogenases, which initiate beta-oxidation. Chemically, the thioester bond is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.

Q2: How can I minimize enzymatic degradation during my extraction procedure?

A2: To minimize enzymatic degradation, it is crucial to work quickly at low temperatures (on ice) and to use extraction buffers containing enzyme inhibitors. Acidic conditions (pH 4.5-5.0) can also help to inactivate many degradative enzymes. The addition of specific inhibitors for acyl-CoA thioesterases can be beneficial, although optimal concentrations may need to be determined empirically for your specific sample type.

Q3: What is the optimal pH for maintaining the stability of this compound in my extraction buffer?

A3: For general stability, a slightly acidic to neutral pH is recommended. Studies have shown that acyl-CoAs are stable in ammonium (B1175870) acetate (B1210297) buffered solvents at a neutral pH (around 6.8-7.0)[1]. However, for inhibiting enzymatic activity during initial homogenization, a more acidic pH of around 4.9 is often used[2]. The choice depends on whether the primary concern is enzymatic degradation or chemical stability during subsequent processing.

Q4: I am observing low recovery of this compound. What are the potential reasons and how can I improve it?

A4: Low recovery can be due to several factors:

  • Incomplete cell lysis: Ensure your homogenization or lysis method is effective for your sample type.

  • Suboptimal extraction solvent: The choice of solvent is critical. Solvent precipitation methods, such as using 80% methanol (B129727), have been reported to yield high recovery for a broad range of acyl-CoAs[1].

  • Degradation: As addressed in other questions, ensure you are taking measures to inhibit enzymatic and chemical degradation.

  • Loss during sample cleanup: Solid-phase extraction (SPE) can sometimes lead to loss of the analyte. Ensure your SPE protocol is optimized for long-chain acyl-CoAs.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detectable this compound 1. Significant enzymatic degradation during sample preparation. 2. Chemical hydrolysis of the thioester bond. 3. Inefficient extraction from the biological matrix.1. Work on ice at all times. Use pre-chilled solvents and tubes. Add broad-spectrum protease and specific acyl-CoA thioesterase inhibitors to your homogenization buffer. 2. Maintain an optimal pH (4.9 for homogenization, ~6.8 for storage/analysis)[1][2]. Avoid prolonged exposure to strong acids or bases. 3. Optimize your extraction solvent. Consider methods like solvent precipitation with 80% methanol or the use of sulfosalicylic acid (SSA) for deproteinization[1][3].
High variability between replicate samples 1. Inconsistent sample handling and timing. 2. Incomplete or inconsistent homogenization. 3. Variable enzyme activity in different sample aliquots.1. Standardize all steps of the extraction protocol, particularly incubation times and temperatures. 2. Ensure thorough and consistent homogenization for all samples. 3. Add enzyme inhibitors to the homogenization buffer immediately upon sample collection to normalize enzymatic activity.
Presence of interfering peaks in LC-MS analysis 1. Contaminants from sample matrix. 2. Co-extraction of other lipids or metabolites.1. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), optimized for long-chain acyl-CoAs. 2. Adjust your chromatographic method to improve the resolution of this compound from interfering compounds.

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

Extraction MethodKey FeaturesTypical Recovery of Long-Chain Acyl-CoAsReference(s)
Solvent Precipitation (80% Methanol) Simple, rapid, good for a broad range of acyl-CoAs.High MS intensities reported, suggesting good recovery.[1]
Acidic Homogenization followed by Organic Solvent Extraction Effective for enzyme inactivation and extraction.70-80%[2]
Sulfosalicylic Acid (SSA) Precipitation Good for deproteinization and recovery of a wide range of CoAs.Generally high, can be >80% for some acyl-CoAs.[3]
Solid-Phase Extraction (SPE) Excellent for sample cleanup and reducing matrix effects.Highly dependent on the specific SPE cartridge and protocol.[4]

Table 2: Recommended Storage Conditions for this compound

ConditionTemperaturepHSolventExpected StabilityReference(s)
Short-term (during processing) 4°C~6.850 mM Ammonium Acetate in 50% Methanol/WaterStable for at least 48 hours[1]
Long-term -80°C~6.850 mM Ammonium Acetate in 50% Methanol/WaterStable for extended periods[1]
Homogenization Buffer 4°C (on ice)~4.9100 mM Potassium PhosphateMinimizes enzymatic degradation[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues

This protocol is adapted from methods designed to maximize recovery and minimize degradation of long-chain acyl-CoAs.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile (B52724) (ACN)

  • Ice-cold Isopropanol (B130326)

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 50 mM Ammonium Acetate in 50% Methanol/Water, pH 6.8

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Extraction:

    • To the homogenate, add 2 mL of ice-cold isopropanol and vortex for 1 minute.

    • Add 3 mL of ice-cold acetonitrile and vortex for another 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of reconstitution solvent.

    • Vortex briefly and centrifuge at >10,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • The supernatant is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis start Frozen Tissue Sample homogenize Homogenize in Ice-Cold Acidic Buffer (pH 4.9) start->homogenize add_solvents Add Ice-Cold Isopropanol & Acetonitrile homogenize->add_solvents centrifuge1 Centrifuge to Pellet Debris add_solvents->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry_extract Dry Extract (Nitrogen/Vacuum) collect_supernatant->dry_extract reconstitute Reconstitute in Neutral Buffer (pH 6.8) dry_extract->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_hydrolysis Hydrolytic Degradation tetradecenoyl_coa This compound enoyl_coa_isomerase Enoyl-CoA Isomerase tetradecenoyl_coa->enoyl_coa_isomerase Isomerization trans_enoyl_coa (2E)-Tetradecenoyl-CoA enoyl_coa_isomerase->trans_enoyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase enoyl_coa_hydratase Enoyl-CoA Hydratase trans_enoyl_coa->enoyl_coa_hydratase Hydration hydroxyacyl_coa 3-Hydroxy-tetradecanoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase ketoacyl_coa 3-Keto-tetradecanoyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase dodecanoyl_coa Dodecanoyl-CoA thiolase->dodecanoyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase Oxidation ketoacyl_coa->thiolase Thiolysis thioesterase Acyl-CoA Thioesterase ffa Free Fatty Acid (Myristoleic Acid) thioesterase->ffa coa Coenzyme A thioesterase->coa tetradecenoyl_coa_hydrolysis This compound tetradecenoyl_coa_hydrolysis->thioesterase

Caption: Degradation pathways of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion tlr4 TLR4 myd88 MyD88 tlr4->myd88 pi3k PI3K tlr4->pi3k lcfa Long-Chain Fatty Acids (e.g., Myristoleate) lcfa->tlr4 Activates acyl_coa_synthetase Acyl-CoA Synthetase lcfa->acyl_coa_synthetase lc_acyl_coa Long-Chain Acyl-CoA (this compound) acyl_coa_synthetase->lc_acyl_coa lc_acyl_coa_mito Long-Chain Acyl-CoA lc_acyl_coa->lc_acyl_coa_mito Transport nfkb NF-κB Activation myd88->nfkb akt Akt pi3k->akt akt->nfkb inflammation Inflammatory Response nfkb->inflammation citrate_synthase Citrate Synthase citrate Citrate citrate_synthase->citrate lc_acyl_coa_mito->citrate_synthase Inhibits

Caption: Signaling roles of long-chain acyl-CoAs.

References

Addressing low recovery of (14Z)-Tetradecenoyl-CoA from biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges in the recovery of (14Z)-Tetradecenoyl-CoA and other long-chain acyl-CoAs from biological samples. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors leading to low recovery of this compound?

A1: The low recovery of this compound, a monounsaturated long-chain acyl-CoA, is primarily attributed to its inherent chemical and enzymatic instability. Key factors include:

  • Enzymatic Degradation: Upon cell lysis, endogenous thioesterases can rapidly hydrolyze the thioester bond of the acyl-CoA.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH. The cis double bond can also undergo isomerization to the more stable trans form, especially when exposed to heat or certain chemical conditions.

  • Sample Handling: Improper sample handling, such as slow processing, allowing samples to warm up, or repeated freeze-thaw cycles, can significantly contribute to degradation.

  • Extraction Inefficiency: The choice of extraction solvent and method is critical. Incomplete cell lysis or the use of a solvent that does not efficiently solubilize long-chain acyl-CoAs can lead to poor recovery.

Q2: I'm observing inconsistent yields in my extractions. What could be the cause and how can I improve reproducibility?

A2: Inconsistent yields are often a result of variability in sample handling and extraction procedures. To improve reproducibility:

  • Standardize Sample Collection: Flash-freeze samples in liquid nitrogen immediately after collection to halt enzymatic activity. Store at -80°C until processing.

  • Maintain Cold Temperatures: Keep samples on ice throughout the entire extraction procedure. Use pre-chilled tubes, buffers, and solvents.

  • Use an Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, at the beginning of the extraction process to account for sample loss during preparation.

  • Optimize Homogenization: Ensure complete and consistent homogenization of the tissue or cell pellet to maximize the release of intracellular components.

Q3: Can the cis double bond of this compound isomerize to the trans form during my experimental workflow?

A3: Yes, cis-trans isomerization is a potential issue. While specific studies on this compound are limited, the principles of unsaturated fatty acid chemistry suggest that exposure to heat, strong acids or bases, and certain light conditions can promote isomerization. To minimize this risk, it is crucial to work at low temperatures, use appropriate pH buffers (typically mildly acidic), and protect samples from light where possible.

Q4: Is solid-phase extraction (SPE) necessary for purifying my this compound samples?

A4: While not strictly mandatory for all applications, solid-phase extraction is highly recommended for purifying long-chain acyl-CoAs. SPE offers several advantages:

  • Sample Clean-up: It effectively removes interfering substances from the sample matrix, such as salts and phospholipids, which can cause ion suppression in mass spectrometry.

  • Enrichment: SPE allows for the concentration of low-abundance acyl-CoAs, thereby improving detection sensitivity.

  • Improved Recovery: By removing interfering compounds, SPE can lead to more accurate and reproducible quantification.

Troubleshooting Guide: Low Recovery of this compound

Potential Cause Recommended Solution
Enzymatic Degradation Work quickly and maintain samples on ice at all times. Use an acidic extraction buffer (e.g., pH 4.9) to inhibit thioesterase activity.
Chemical Hydrolysis Avoid neutral or alkaline pH conditions. Use a mildly acidic buffer throughout the extraction process.
Cis-Trans Isomerization Keep samples protected from heat and light. Avoid harsh chemical treatments.
Incomplete Cell Lysis Ensure thorough homogenization. For tough tissues, consider using a glass homogenizer or bead beater.
Poor Analyte Solubility For long-chain acyl-CoAs, ensure the final resuspension solvent contains a sufficient proportion of organic solvent (e.g., methanol (B129727) or acetonitrile) to maintain solubility.
Inefficient SPE Properly condition and equilibrate the SPE cartridge before loading the sample. Optimize the wash and elution solvent compositions and volumes.
Analyte Adsorption Long-chain acyl-CoAs can adsorb to plastic surfaces. Consider using glass vials for sample storage and processing to minimize this effect.[1]

Quantitative Data Summary

Methodology Acyl-CoA(s) Tissue/Sample Type Reported Recovery (%) Reference
Modified Acetonitrile/Isopropanol Extraction with SPEMixed long-chain acyl-CoAsRat Heart, Kidney, Muscle70-80[2]
Acetonitrile/Isopropanol Extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPEOleoyl-CoA, Palmitoyl-CoA, Arachidonoyl-CoAPowdered Rat Liver93-104 (Extraction), 83-90 (SPE)[3]
Two-step SPE (aminopropyl-silica and ODS)Ethyl oleate (B1233923) (as marker)Standard Lipid Mixture70 ± 3[4]
UHPLC-ESI-MS/MS with RP and HILICC2-C20 Acyl-CoAsMouse Liver, HepG2 cells, LHCNM2 cells90-111

Experimental Protocols

Protocol 1: Solvent and Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[2][5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold 2-Propanol

  • Ice-cold Acetonitrile (ACN)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS grade solvents for reconstitution

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a clean tube.

    • Add 2 mL of ice-cold acetonitrile, vortex for 2 minutes, and then centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Equilibrate the cartridge with 3 mL of the KH2PO4 buffer.

    • Load the supernatant from the solvent extraction step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the acyl-CoAs with 2 mL of methanol into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

Visualizations

Metabolic Pathway of Monounsaturated Fatty Acyl-CoA Beta-Oxidation

The following diagram illustrates the beta-oxidation pathway for a generic monounsaturated fatty acyl-CoA, such as this compound. This process involves a series of enzymatic reactions in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. An additional isomerase enzyme is required to handle the cis-double bond.

Monounsaturated_Fatty_Acyl_CoA_Beta_Oxidation Fatty_Acyl_CoA This compound Beta_Oxidation_Cycle Beta-Oxidation Cycles (n cycles) Fatty_Acyl_CoA->Beta_Oxidation_Cycle Cis_Enoyl_CoA cis-Δ³-Enoyl-CoA Beta_Oxidation_Cycle->Cis_Enoyl_CoA Produces n Acetyl-CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Cis_Enoyl_CoA->Enoyl_CoA_Isomerase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->Trans_Enoyl_CoA Isomerization Further_Beta_Oxidation Further Beta-Oxidation Cycles Trans_Enoyl_CoA->Further_Beta_Oxidation Further_Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle

Caption: Beta-oxidation of a monounsaturated fatty acyl-CoA.

Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the key steps in the extraction, purification, and analysis of this compound from biological samples.

Experimental_Workflow Sample_Collection 1. Sample Collection (Flash-freeze at -80°C) Homogenization 2. Homogenization (Acidic buffer, on ice) Sample_Collection->Homogenization Solvent_Extraction 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Solvent_Extraction Centrifugation 4. Centrifugation (Pellet debris) Solvent_Extraction->Centrifugation SPE 5. Solid-Phase Extraction (SPE) (Purification & Enrichment) Centrifugation->SPE Elution 6. Elution SPE->Elution Evaporation 7. Solvent Evaporation (Nitrogen stream) Elution->Evaporation Reconstitution 8. Reconstitution (LC-MS compatible solvent) Evaporation->Reconstitution LC_MS_Analysis 9. LC-MS/MS Analysis (Quantification) Reconstitution->LC_MS_Analysis

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Low Acyl-CoA Recovery

This diagram provides a logical approach to troubleshooting low recovery of long-chain acyl-CoAs.

Troubleshooting_Logic Start Low Recovery of This compound Check_Sample_Handling Review Sample Handling (Temperature, Speed) Start->Check_Sample_Handling Check_Extraction_Method Evaluate Extraction Method (Solvents, pH, Homogenization) Start->Check_Extraction_Method Check_SPE_Procedure Assess SPE Protocol (Conditioning, Wash, Elution) Start->Check_SPE_Procedure Check_Final_Solvent Verify Final Solvent (Analyte Solubility) Start->Check_Final_Solvent Solution1 Implement Strict Cold Chain & Rapid Processing Check_Sample_Handling->Solution1 Issue Found Solution2 Optimize Buffer pH (4.9) & Solvent Ratios Check_Extraction_Method->Solution2 Issue Found Solution3 Ensure Proper SPE Cartridge Use & Optimize Solvents Check_SPE_Procedure->Solution3 Issue Found Solution4 Reconstitute in Solvent with Sufficient Organic Content Check_Final_Solvent->Solution4 Issue Found

Caption: Troubleshooting low acyl-CoA recovery.

References

Technical Support Center: Method Refinement for Baseline Separation of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal baseline separation of unsaturated acyl-CoAs.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of unsaturated acyl-CoAs.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Peak Resolution / Co-elution Suboptimal mobile phase composition.Adjust the mobile phase gradient or composition to enhance separation. For reversed-phase chromatography, a gradient elution with a water-acetonitrile-isopropanol system is commonly used and can be optimized.[1]
Inappropriate stationary phase.Select a stationary phase with suitable selectivity for your analytes. C18 columns are widely used for acyl-CoA separation.[2][3] For isomers, consider specialized columns like silver ion HPLC (Ag-HPLC).[1]
Column temperature fluctuations.Use a column oven to maintain a consistent temperature, as this can significantly impact selectivity and retention times.[4][5]
Flow rate is not optimal.In most cases, lowering the flow rate can improve peak resolution by allowing for better interaction with the stationary phase, though this will increase run time.[5][6]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid or base, such as trifluoroacetic acid, to the mobile phase to block active sites on the stationary phase.[4]
Column overload.Reduce the injection volume or the concentration of the sample.[4]
Column degradation.Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[4]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially for gradient elution.[4]
Column not fully equilibrated.Increase the column equilibration time before each injection to ensure a stable baseline.[4]
System leaks.Check all fittings and connections for any signs of leaks.[4][7]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use HPLC-grade solvents and high-purity salts.[7][8] Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol (B130326).[7][8]
Air bubbles in the system.Degas the mobile phase before use and purge the pump to remove any trapped air.[7][9]
Temperature fluctuations.Ensure the column and mobile phase are at a stable temperature. A heat exchanger before the detector can help.[7]
Low Analyte Recovery Incomplete cell lysis and extraction.Ensure thorough homogenization of the tissue sample. A glass homogenizer is often effective.[10] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[10]
Degradation of acyl-CoAs.Work quickly, keep samples on ice, and use fresh, high-purity solvents to minimize enzymatic and chemical degradation.[10] The addition of an internal standard early in the process can help monitor recovery.[10]
Inefficient Solid-Phase Extraction (SPE).Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps for your specific acyl-CoAs.[10]

Frequently Asked Questions (FAQs)

1. What is the best way to store biological samples to ensure the stability of unsaturated acyl-CoAs?

To minimize degradation, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[10] It is crucial to avoid repeated freeze-thaw cycles as this can significantly impact the stability of these molecules.[10]

2. Which extraction method is recommended for unsaturated acyl-CoAs?

A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[3][10] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[10] For cell and liver tissue extracts, an 80% methanol extraction has been shown to yield the highest MS intensities for most acyl-CoA compounds.[11]

3. What are the typical chromatographic modes used for separating unsaturated acyl-CoAs?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most popular method for separating acyl-CoA species based on their acyl chain length and degree of unsaturation.[1] For separating isomers, Silver Ion HPLC (Ag-HPLC) is a powerful technique.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating different lipid classes.[1]

4. How can I improve the detection and quantification of acyl-CoAs by mass spectrometry?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of acyl-CoAs.[12][13] Using stable isotope-labeled internal standards can improve accuracy and precision.[11] For complex mixtures, a neutral loss scan of 507 Da in positive ion mode can be used for profiling, as this corresponds to the loss of phosphoadenosine diphosphate, a common fragment of acyl-CoAs.[14][15]

5. What are some key considerations for mobile phase optimization?

For RP-HPLC, a gradient elution using a mixture of water, acetonitrile, and isopropanol is widely used.[1] The pH of the mobile phase is a critical parameter as it can affect the charge state of the acyl-CoAs and the stationary phase, thereby influencing retention and peak shape.[1] For HILIC, the mobile phase typically consists of acetonitrile and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate.[1]

Quantitative Data Summary

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methodologies

Tissue TypeExtraction MethodRecovery Rate (%)Reference
Various TissuesModified extraction with 2-propanol and ACN, followed by SPE70-80[3]

Table 2: HPLC and LC-MS/MS Method Parameters for Acyl-CoA Analysis

ParameterHPLC MethodLC-MS/MS Method
Column C18 reversed-phaseC18 reversed-phase
Mobile Phase A 75 mM KH2PO4, pH 4.9Water with 5 mM ammonium acetate
Mobile Phase B Acetonitrile with 600 mM glacial acetic acidNot specified
Detection UV at 260 nmPositive electrospray ionization MS/MS
Reference [3][11]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods and is suitable for a variety of tissue types.[2][3][10]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.[2][10]

  • Solvent Extraction: Add 2.0 mL of isopropanol and homogenize again. Then, add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[2]

  • Phase Separation: Centrifuge the homogenate at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.[2]

  • Dilution: Carefully remove the upper phase and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).[2]

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column.

    • Load the diluted extract onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).[3][10]

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS analysis.

Protocol 2: HPLC Separation of Unsaturated Acyl-CoAs

This is a general protocol for reversed-phase HPLC analysis.

Materials:

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • HPLC system with UV detector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample extract.

  • Gradient Elution: Run a binary gradient. The specific gradient profile will need to be optimized for the specific unsaturated acyl-CoAs of interest.[3]

  • Detection: Monitor the eluent at 260 nm.[3]

  • Quantification: Identify and quantify peaks based on the retention times of standards and their peak areas.

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Tissue) Homogenization Homogenization (Acidic Buffer + Internal Standard) Sample->Homogenization Sample Preparation Extraction Solvent Extraction (Isopropanol & Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Crude Extract Analysis LC-MS/MS or HPLC Analysis Purification->Analysis Purified Acyl-CoAs Data Data Processing & Quantification Analysis->Data

Caption: A generalized workflow for the extraction and analysis of unsaturated acyl-CoAs.

Troubleshooting_Logic Start Poor Baseline Separation CheckMobilePhase Optimize Mobile Phase (Gradient, pH) Start->CheckMobilePhase CheckColumn Evaluate Stationary Phase & Temperature Start->CheckColumn CheckFlowRate Adjust Flow Rate Start->CheckFlowRate CheckSamplePrep Review Sample Prep (Extraction, Cleanup) CheckMobilePhase->CheckSamplePrep No Improvement Resolved Baseline Separation Achieved CheckMobilePhase->Resolved Improved CheckColumn->CheckSamplePrep No Improvement CheckColumn->Resolved Improved CheckFlowRate->CheckSamplePrep No Improvement CheckFlowRate->Resolved Improved CheckSamplePrep->Start Re-inject

References

Calibration curve issues in absolute quantification of (14Z)-Tetradecenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the absolute quantification of (14Z)-Tetradecenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a particular focus on calibration curve issues.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems you may encounter during the absolute quantification of this compound using LC-MS/MS.

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in calibration curves is a frequent issue in LC-MS/MS analysis of acyl-CoAs.[1][2][3][4] The common causes can be categorized as follows:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]

    • Solution: Extend the upper range of your calibration curve to confirm if saturation is occurring. If so, dilute your more concentrated samples to fall within the linear range of the assay.[1]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement.[1][5] This effect can be concentration-dependent and contribute to non-linearity.[1]

    • Solution: Improve your sample preparation to remove interfering substances using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][6] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.[1][5]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of your calibration standards are a primary source of non-linearity.[1]

    • Solution: Carefully re-prepare your standards using calibrated equipment and high-purity certified reference materials.

  • Analyte Degradation: Acyl-CoAs can be unstable in aqueous solutions.[7][8] Degradation of standards or the analyte in samples can lead to an inconsistent response.

    • Solution: Prepare fresh standards for each analytical run. Optimize sample handling and storage conditions to minimize degradation. Keep samples and standards at low temperatures (e.g., 4°C) during the analysis sequence.[7]

Experimental Workflow for Troubleshooting Non-Linearity

cluster_0 Troubleshooting Non-Linear Calibration Curve start Non-Linear Curve Observed check_saturation Extend Calibration Curve Range start->check_saturation dilute_samples Dilute Samples check_saturation->dilute_samples Saturation Confirmed check_matrix Evaluate Matrix Effects check_saturation->check_matrix No Saturation linear_curve Linear Curve Achieved dilute_samples->linear_curve reprepare_standards Re-prepare Standards reprepare_standards->linear_curve improve_cleanup Optimize Sample Cleanup (SPE/LLE) check_matrix->improve_cleanup Matrix Effects Present check_stability Assess Analyte Stability check_matrix->check_stability No Matrix Effects use_is Incorporate Stable Isotope-Labeled Internal Standard improve_cleanup->use_is use_is->linear_curve check_stability->reprepare_standards No Degradation fresh_standards Prepare Fresh Standards & Control Temperature check_stability->fresh_standards Degradation Suspected fresh_standards->linear_curve

Caption: Troubleshooting workflow for a non-linear calibration curve.

Question: I'm observing poor reproducibility and high variability between replicate injections of my this compound standards and samples. What could be the cause?

Answer:

Poor reproducibility can stem from several factors throughout the analytical process:

  • Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation is a common culprit.

    • Solution: Standardize your sample preparation protocol. Ensure consistent timing, temperatures, and reagent volumes for all samples and standards. The use of an internal standard added early in the process can help normalize for variations in recovery.[9]

  • Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the electrospray ionization (ESI) source, can lead to inconsistent signal intensity.

    • Solution: Perform system suitability checks before each analytical run. This includes injecting a standard solution multiple times to ensure the peak area and retention time are consistent. Clean the ion source and check for any leaks in the LC system.

  • Carryover: The analyte from a high-concentration sample may not be completely washed out of the system before the next injection, leading to artificially high readings in subsequent samples.

    • Solution: Inject a blank solvent after high-concentration samples to check for carryover.[10] Optimize the column washing step in your LC gradient to ensure the system is clean between injections.

Question: My signal intensity for this compound is very low, even for my highest calibration standard. How can I improve sensitivity?

Answer:

Low signal intensity can be a significant hurdle. Here are some strategies to boost your signal:

  • Optimize Mass Spectrometer Parameters: The settings on your mass spectrometer play a critical role in sensitivity.

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and ion source settings (e.g., gas flows, temperature).[10][11] Positive ion mode is generally more sensitive for acyl-CoA analysis.[12]

  • Improve Chromatographic Conditions: The choice of mobile phase and column can impact peak shape and, consequently, signal intensity.

    • Solution: For acyl-CoAs, reverse-phase chromatography is commonly used.[6] Slightly acidic mobile phases can improve peak shape for short-chain acyl-CoAs, but long-chain species like this compound may require different conditions to avoid peak tailing.[6][7] Experiment with different mobile phase compositions and gradients.

  • Sample Pre-concentration: If the concentration of your analyte is inherently low in your samples, you may need to concentrate it.

    • Solution: Solid-phase extraction (SPE) can be used not only for sample cleanup but also for concentrating the analyte. After loading the sample onto the SPE cartridge and washing away interferences, the analyte can be eluted in a smaller volume of solvent.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the absolute quantification of this compound?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1][5] If a specific SIL-IS is not available, a structurally similar acyl-CoA with a different chain length that is not present in the sample, such as Heptadecanoyl-CoA (C17:0-CoA), can be used.[13]

Q2: How should I prepare my calibration standards? Should I use a solvent-based or matrix-matched curve?

A2: Due to the potential for significant matrix effects in biological samples, it is highly recommended to use matrix-matched calibration standards.[5][14] This involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples (e.g., plasma or tissue homogenate from a control group). This approach helps to mimic the ionization suppression or enhancement experienced by the analyte in the real samples, leading to more accurate quantification.[5]

Q3: What are typical acceptance criteria for a calibration curve in this type of analysis?

A3: While specific criteria can vary between laboratories and regulatory guidelines, some general acceptance criteria for a calibration curve include:

  • Correlation Coefficient (R²): The R² value, which indicates the goodness of fit of the regression line, should typically be ≥ 0.99.[15]

  • Accuracy of Back-Calculated Concentrations: The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

  • Linearity: The response should be linear over the intended quantification range. Visual inspection of the curve and its residual plot can help assess linearity.[4]

Quantitative Data Summary

The following tables provide a hypothetical example of data from a calibration curve for this compound, illustrating both a problematic and an acceptable outcome.

Table 1: Example of a Problematic Calibration Curve (Non-Linearity)

Nominal Concentration (ng/mL)Peak Area ResponseBack-Calculated Concentration (ng/mL)% Accuracy
1.015,2341.1110.0
5.078,9455.2104.0
10.0155,87610.1101.0
50.0654,32142.585.0
100.0987,65465.865.8
0.975

In this example, the R² is below the acceptable limit, and the accuracy at higher concentrations deviates significantly, suggesting detector saturation or other non-linear effects.

Table 2: Example of an Acceptable Calibration Curve

Nominal Concentration (ng/mL)Peak Area ResponseBack-Calculated Concentration (ng/mL)% Accuracy
1.015,3450.9898.0
5.076,5435.05101.0
10.0154,32110.2102.0
50.0771,60549.899.6
100.01,540,123101.5101.5
0.999

This table demonstrates a strong linear relationship with a high R² value and excellent accuracy across the concentration range.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

  • Prepare a Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a certified reference standard of this compound and dissolve it in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare a Working Stock Solution (e.g., 10 µg/mL): Perform a serial dilution of the primary stock solution to create a working stock at a lower concentration.

  • Prepare Calibration Standards: Serially dilute the working stock solution with the chosen matrix (e.g., blank plasma or a surrogate matrix) to achieve the desired concentration range for your calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Add Internal Standard: Spike each calibration standard and quality control (QC) sample with the internal standard at a consistent concentration.

Protocol 2: Sample Preparation using Protein Precipitation

  • Sample Aliquoting: Aliquot a known volume of your biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add Internal Standard: Add the internal standard solution to each sample.

  • Protein Precipitation: Add a 3-fold volume of ice-cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, followed by centrifugation at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway Context

This compound is an intermediate in fatty acid metabolism. Understanding its position in relevant pathways can be crucial for interpreting experimental results.

cluster_1 Fatty Acid Beta-Oxidation Fatty_Acid Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FourteenZ_Tetradecenoyl_CoA This compound Beta_Oxidation->FourteenZ_Tetradecenoyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FourteenZ_Tetradecenoyl_CoA->Beta_Oxidation

Caption: Simplified diagram of fatty acid beta-oxidation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (14Z)-Tetradecenoyl-CoA and its Trans-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (14Z)-tetradecenoyl-CoA (a cis-isomer) and its corresponding trans-isomer. The spatial arrangement of the double bond in these fatty acyl-CoA molecules, while seemingly minor, can lead to significant differences in their metabolic fate and cellular effects. This comparison is supported by experimental data from related molecules, detailed methodologies for relevant assays, and visual representations of key biological pathways.

I. Differential Engagement with Acyl-CoA Dehydrogenase

A key study by Korsrud et al. (1977) investigated the kinetics of acyl-CoA dehydrogenase from rat heart mitochondria with various cis and trans isomers of long-chain fatty acyl-CoAs. The data for C16 and C18 homologues are presented below and allow for a strong inference regarding the behavior of C14 isomers.

Data Presentation: Kinetic Parameters of Acyl-CoA Dehydrogenase for Cis and Trans Acyl-CoA Isomers

SubstrateChain Length:Double BondIsomerApparent Km (μM)Apparent Vmax (nmol/min/mg protein)
Palmitoleoyl-CoAC16:1cis-Δ94.025.0
Palmitelaidoyl-CoAC16:1trans-Δ93.320.0
Oleoyl-CoAC18:1cis-Δ92.916.7
Elaidoyl-CoAC18:1trans-Δ92.512.5

Data extrapolated from Korsrud et al. (1977).

Interpretation and Extrapolation for this compound:

Based on the trends observed with C16:1 and C18:1 isomers, it can be reasonably extrapolated that:

  • This compound (cis) would likely exhibit a slightly higher Vmax compared to its trans-isomer, suggesting it is a more readily oxidized substrate by acyl-CoA dehydrogenase.

  • The trans-isomer of tetradecenoyl-CoA would likely be metabolized at a slower rate.

  • The Km values for both isomers are expected to be in a similar low micromolar range, indicating comparable binding affinities to the enzyme.

This difference in oxidation rates suggests that the cis-isomer is more efficiently catabolized for energy production, while the trans-isomer may persist longer and potentially be shunted into other metabolic pathways.

II. Regulation of Gene Expression: The Case of Stearoyl-CoA Desaturase 1 (SCD1)

Fatty acid isomers can act as signaling molecules that modulate the expression of genes involved in lipid metabolism. A pivotal enzyme in this context is Stearoyl-CoA Desaturase 1 (SCD1), which catalyzes the synthesis of monounsaturated fatty acids. Studies on C18:1 isomers have demonstrated a differential regulation of SCD1 gene expression.

Research has shown that in human aortic smooth muscle cells, treatment with cis-9 oleic acid (a C18:1 cis-isomer) leads to a significant decrease in SCD1 mRNA and protein expression. Conversely, some trans-isomers of C18:1 have been shown to either slightly decrease or even increase SCD1 expression[1].

While direct experimental evidence for this compound and its trans-isomer is lacking, the established principle of differential regulation by geometric isomers of fatty acids suggests that they too would likely exert distinct effects on SCD1 gene expression and, consequently, on the overall cellular lipid profile.

III. Experimental Protocols

A. Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)

This protocol is based on the general principles of spectrophotometric assays for acyl-CoA dehydrogenases.

Objective: To determine the kinetic parameters (Km and Vmax) of acyl-CoA dehydrogenase with this compound and its trans-isomer as substrates.

Principle: The reduction of an electron acceptor is monitored spectrophotometrically. The rate of this reduction is proportional to the activity of acyl-CoA dehydrogenase.

Materials:

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the electron acceptor in a cuvette.

  • Add a known concentration of the acyl-CoA substrate (either this compound or its trans-isomer).

  • Initiate the reaction by adding a small amount of purified long-chain acyl-CoA dehydrogenase.

  • Immediately monitor the change in absorbance at a specific wavelength (dependent on the electron acceptor used) over time.

  • Repeat the assay with varying concentrations of the acyl-CoA substrates to determine Km and Vmax.

  • Data analysis is performed using Michaelis-Menten kinetics.

B. Analysis of SCD1 Gene and Protein Expression

1. Quantitative Real-Time PCR (qPCR) for SCD1 mRNA Levels

Objective: To quantify the relative expression of the SCD1 gene in cells treated with this compound or its trans-isomer.

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., hepatocytes, adipocytes) and treat with either this compound, its trans-isomer, or a vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers specific for the SCD1 gene and a reference gene (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative expression of SCD1 mRNA using the ΔΔCt method.

2. Western Blot for SCD1 Protein Levels

Objective: To determine the relative abundance of the SCD1 protein in cells treated with the fatty acyl-CoA isomers.

Procedure:

  • Cell Lysis: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for SCD1.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

IV. Mandatory Visualizations

Beta_Oxidation_Pathway Fatty Acyl-CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty Acyl-CoA->ACAD trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA ACAD->trans-Δ2-Enoyl-CoA FAD -> FADH2 ECH Enoyl-CoA Hydratase trans-Δ2-Enoyl-CoA->ECH L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA ECH->L-β-Hydroxyacyl-CoA H2O HADH β-Hydroxyacyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA->HADH β-Ketoacyl-CoA β-Ketoacyl-CoA HADH->β-Ketoacyl-CoA NAD+ -> NADH KT Ketoacyl-CoA Thiolase β-Ketoacyl-CoA->KT Acetyl-CoA Acetyl-CoA KT->Acetyl-CoA CoA-SH Shortened Fatty Acyl-CoA Shortened Fatty Acyl-CoA KT->Shortened Fatty Acyl-CoA

Caption: The mitochondrial fatty acid β-oxidation spiral.

ACAD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix\n(Buffer, Electron Acceptor) Prepare Reaction Mix (Buffer, Electron Acceptor) Add Substrate to Reaction Mix Add Substrate to Reaction Mix Prepare Reaction Mix\n(Buffer, Electron Acceptor)->Add Substrate to Reaction Mix Prepare Substrate Solutions\n(this compound & trans-isomer) Prepare Substrate Solutions (this compound & trans-isomer) Prepare Substrate Solutions\n(this compound & trans-isomer)->Add Substrate to Reaction Mix Initiate with Acyl-CoA Dehydrogenase Initiate with Acyl-CoA Dehydrogenase Add Substrate to Reaction Mix->Initiate with Acyl-CoA Dehydrogenase Monitor Absorbance Change Monitor Absorbance Change Initiate with Acyl-CoA Dehydrogenase->Monitor Absorbance Change Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance Change->Calculate Initial Velocity Plot Velocity vs. Substrate Concentration Plot Velocity vs. Substrate Concentration Calculate Initial Velocity->Plot Velocity vs. Substrate Concentration Determine Km and Vmax Determine Km and Vmax Plot Velocity vs. Substrate Concentration->Determine Km and Vmax

Caption: Workflow for the spectrophotometric acyl-CoA dehydrogenase assay.

SCD1_Regulation cluster_input Cellular Fatty Acyl-CoA Pool cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cis-Isomer Cis-Isomer Transcription Factors Transcription Factors Cis-Isomer->Transcription Factors Down-regulates (e.g., C18:1) Trans-Isomer Trans-Isomer Trans-Isomer->Transcription Factors Variable Effect (e.g., C18:1) SCD1 Gene SCD1 Gene Transcription Factors->SCD1 Gene Regulates Transcription SCD1 mRNA SCD1 mRNA SCD1 Gene->SCD1 mRNA Transcription SCD1 Protein SCD1 Protein SCD1 mRNA->SCD1 Protein Translation

Caption: Differential regulation of SCD1 gene expression by fatty acid isomers.

References

A Comparative Guide to Analytical Techniques for (14Z)-Tetradecenoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of alternative analytical techniques for the quantitative measurement of (14Z)-Tetradecenoyl-CoA, a monounsaturated long-chain fatty acyl-CoA. Given that specific experimental data for this compound is not extensively available in published literature, this comparison draws upon established methods for analogous long-chain fatty acyl-CoAs. The principles, protocols, and performance metrics described herein are adaptable for the specific analysis of this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods used for quantifying long-chain fatty acyl-CoAs.

Technique Principle Sensitivity (LOD) Specificity Throughput Sample Preparation Instrumentation
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation.High (fmol range)[1][2]Very HighMedium to HighModerate (Solid Phase Extraction often required)[3]HPLC, Triple Quadrupole Mass Spectrometer
HPLC-UV/Fluorescence Chromatographic separation with detection based on UV absorbance or fluorescence after derivatization.Moderate (pmol range)[1]Moderate to HighMediumModerate to Complex (Derivatization required for fluorescence)[1]HPLC with UV or Fluorescence Detector
GC-MS Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection.HighHighMediumComplex (Hydrolysis and derivatization required)[1][4]Gas Chromatograph, Mass Spectrometer
Enzymatic Assays Enzyme-coupled reactions leading to a colorimetric or fluorometric signal.Low to Moderate (µM range)[5][6]Low to ModerateHighSimplePlate Reader (Spectrophotometer or Fluorometer)
Radiometric Assays Measurement of radioactivity incorporated from a labeled precursor into the acyl-CoA.HighModerateLowModerateScintillation Counter

Detailed Methodologies and Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of long-chain fatty acyl-CoAs due to its exceptional sensitivity and specificity.[3][7] It allows for the direct measurement of the intact molecule, providing structural confirmation.

Experimental Protocol:

  • Sample Extraction:

    • Homogenize 50-100 mg of tissue or cell pellet in a suitable buffer.

    • Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the acyl-CoAs and remove interfering substances.[3] A C18 SPE cartridge is commonly used.[1]

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[3]

    • Monitor the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode. For many long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[2][3]

  • Quantification:

    • Generate a standard curve using a synthetic this compound standard.

    • Incorporate an odd-chain length fatty acyl-CoA as an internal standard to correct for extraction and ionization variability.[2]

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue/Cell Sample Homogenize Homogenization Sample->Homogenize Extract Solid Phase Extraction Homogenize->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MS Tandem MS Detection (MRM Mode) HPLC->MS Quant Quantification vs. Standard Curve MS->Quant

LC-MS/MS Experimental Workflow
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/Fluorescence)

This technique offers a more accessible alternative to LC-MS/MS, though it may lack the same level of sensitivity and specificity.

Experimental Protocol:

  • Sample Extraction: Follow a similar extraction procedure as for LC-MS/MS.

  • Derivatization (for Fluorescence):

  • Chromatographic Separation:

    • Separate the acyl-CoAs on a C18 reversed-phase column using a buffered mobile phase with an acetonitrile or methanol (B129727) gradient.[1]

  • Detection:

    • For HPLC-UV, monitor the column effluent at 260 nm, which corresponds to the absorbance of the adenine (B156593) moiety of Coenzyme A.[1]

    • For HPLC-Fluorescence, use an appropriate excitation and emission wavelength for the chosen fluorescent tag.

  • Quantification: Quantify by comparing the peak area to that of a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for fatty acid analysis but requires the conversion of the non-volatile acyl-CoAs into volatile derivatives.[4][8]

Experimental Protocol:

  • Hydrolysis and Derivatization:

    • Hydrolyze the thioester bond of this compound to release the free fatty acid, (14Z)-Tetradecenoic acid.

    • Convert the free fatty acid into a volatile ester, typically a fatty acid methyl ester (FAME), through a transesterification reaction with methanol.[8][9]

  • Extraction: Extract the FAMEs using an organic solvent.[8]

  • GC Separation:

    • Inject the FAME sample into a GC equipped with a polar capillary column (e.g., a Carbowax type).[4][10]

    • Use a temperature gradient to separate the different FAMEs based on their volatility and polarity.[7]

  • MS Detection:

    • Detect and identify the eluting FAMEs using a mass spectrometer. The mass spectrum provides structural information for confirmation.[8]

  • Quantification: Use an internal standard (e.g., a fatty acid with an odd number of carbons) for accurate quantification.[9]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Acyl-CoA Sample Hydrolysis Hydrolysis Sample->Hydrolysis Deriv Derivatization (to FAME) Hydrolysis->Deriv Extract Extraction Deriv->Extract GC GC Separation (Polar Column) Extract->GC MS MS Detection GC->MS Quant Quantification MS->Quant

GC-MS Experimental Workflow
Enzymatic Assays

Enzymatic assays are suitable for high-throughput screening but are generally less specific than chromatographic methods, as they may measure a pool of fatty acyl-CoAs.

Experimental Protocol:

  • Sample Preparation:

    • Lyse cells or homogenize tissue in a buffer compatible with the enzyme assay, often containing a detergent like Triton X-100 to solubilize the acyl-CoAs.[5]

  • Enzymatic Reaction:

    • Incubate the sample with a cocktail of enzymes that couple the oxidation of the acyl-CoA to the production of a detectable product (e.g., H₂O₂).[6]

    • The H₂O₂ then reacts with a specific probe to generate a colorimetric or fluorometric signal.[6]

  • Detection:

    • Measure the absorbance or fluorescence using a microplate reader.[6]

  • Quantification:

    • Determine the concentration by comparing the signal to a standard curve prepared with a known concentration of a representative long-chain acyl-CoA.

Biological Context: Fatty Acyl-CoA Metabolism

This compound is an activated form of (14Z)-Tetradecenoic acid. Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for both energy production via β-oxidation and the synthesis of complex lipids.[5][11][12]

Signaling Pathway Diagram:

FattyAcid_Metabolism FA (14Z)-Tetradecenoic Acid (Fatty Acid) AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx CPT1 LipidSyn Lipid Synthesis AcylCoA->LipidSyn AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP Production TCA->Energy TAG Triglycerides LipidSyn->TAG PL Phospholipids LipidSyn->PL

Simplified Fatty Acyl-CoA Metabolic Pathways

References

A Researcher's Guide to Antibody Specificity in Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific detection of post-translational modifications (PTMs) is crucial for elucidating cellular signaling and metabolic pathways. The acylation of lysine (B10760008) residues, driven by various acyl-Coenzyme A (acyl-CoA) species, represents a rapidly expanding area of investigation. Consequently, the demand for highly specific antibodies that can distinguish between these structurally similar modifications is paramount. This guide provides a comparative overview of the cross-reactivity of antibodies targeting different acyl-CoA-mediated lysine modifications, supported by experimental data and detailed protocols.

Acyl-CoA molecules are central players in metabolism, serving as precursors for fatty acid synthesis, energy production, and as donors for protein acylation. This latter role has significant implications for regulating protein function, localization, and stability. Given the structural similarities between short-chain acyl groups such as acetyl, propionyl, succinyl, glutaryl, and malonyl groups, developing antibodies that can specifically recognize one type of acylation without cross-reacting with others is a significant challenge. This guide aims to provide clarity on the specificity of commercially available and custom-developed antibodies for these critical PTMs.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of antibodies raised against different acylated lysine residues is critical for the accurate interpretation of experimental results. While quantitative data in the form of IC50 values from competitive ELISAs are often the gold standard for assessing cross-reactivity, such data is not always readily available. However, qualitative assessments through techniques like immunoblotting provide valuable insights into antibody performance.

One key study demonstrated the successful generation of affinity-purified polyclonal antibodies specific to ε-glutaryl-lysine. The study highlighted that the immunoblotting patterns of rat brain homogenates were distinctly different when probed with anti-glutaryl-lysine, anti-succinyl-lysine, and anti-acetyl-lysine antibodies, indicating a high degree of specificity for each antibody[1][2].

The following table summarizes the observed cross-reactivity based on available literature. It is important to note that this is a qualitative assessment, and researchers should always validate antibody specificity within their experimental context.

Antibody Target Tested Cross-Reactivity with Other Acyl-Lysines Observed Specificity Supporting Evidence
Anti-Glutaryl-Lysine Acetyl-Lysine, Succinyl-LysineHigh. Distinct immunoblotting patterns compared to anti-acetyl- and anti-succinyl-lysine antibodies. With BSA as a substrate, only glutarylation, not acetylation or succinylation, strongly increased reactivity to the antibody.[1]Immunoblotting of rat brain homogenates.[1][2]
Anti-Succinyl-Lysine Acetyl-Lysine, Glutaryl-LysineHigh. Showed a different immunoblotting pattern in rat brain homogenates compared to anti-acetyl- and anti-glutaryl-lysine antibodies.Immunoblotting of rat brain homogenates.[1]
Anti-Acetyl-Lysine Succinyl-Lysine, Glutaryl-LysineHigh. Demonstrated a unique immunoblotting pattern in rat brain homogenates compared to anti-succinyl- and anti-glutaryl-lysine antibodies.Immunoblotting of rat brain homogenates.[1]
Anti-HMG-Lysine Unmodified ProteinsHigh. Specifically detects proteins with hydroxymethylglutaryl-lysine modifications, but not unmodified proteins.[3]Western Blotting with HMG-BSA conjugate.[3]
Anti-Methylglutaryl-Lysine Unmodified ProteinsHigh. This antibody is reported to specifically detect proteins containing 3-methylglutaryl lysine modifications and not unmodified proteins.Western Blotting with methylglutaryl-BSA conjugate.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the accurate assessment of antibody specificity and for obtaining reliable experimental data. Below are methodologies for key experiments cited in the evaluation of anti-acyl-lysine antibody cross-reactivity.

Protocol 1: Production of Polyclonal Antibodies against Acylated Proteins

This protocol describes the generation of polyclonal antibodies using acylated bovine serum albumin (BSA) as the immunogen.

1. Antigen Preparation (e.g., Glutarylated BSA):

  • Dissolve BSA in a suitable buffer (e.g., PBS).

  • Add a molar excess of the acylating agent (e.g., glutaric anhydride (B1165640) or glutaryl-CoA) to the BSA solution. The protein modification by glutaryl-CoA occurs through the intermediate formation of glutaric anhydride.[4]

  • Incubate the reaction mixture at room temperature with gentle stirring.

  • Remove unreacted acylating agent by dialysis against PBS.

  • Confirm the modification by mass spectrometry or other suitable methods.

2. Immunization:

  • Emulsify the acylated BSA antigen with an equal volume of complete Freund's adjuvant for the initial injection, and incomplete Freund's adjuvant for subsequent booster injections.

  • Immunize rabbits (or other suitable host animals) with the antigen emulsion via intradermal or subcutaneous injections. A typical immunization schedule involves an initial injection followed by booster injections every 2-4 weeks.

  • Collect blood samples periodically to monitor the antibody titer using ELISA.

3. Antibody Purification:

  • Isolate the serum from the collected blood.

  • Purify the polyclonal antibodies using affinity chromatography. The column should be prepared with the acylated lysine antigen coupled to a solid support (e.g., agarose (B213101) beads).

  • Elute the bound antibodies using a low pH buffer and immediately neutralize the eluate.

  • Dialyze the purified antibodies against PBS and store at -20°C or -80°C.

Protocol 2: Western Blotting for Specificity Assessment

This protocol is for assessing the specificity of an anti-acyl-lysine antibody by comparing its reactivity against different acylated proteins and cell lysates.

1. Sample Preparation:

  • Prepare protein lysates from cells or tissues of interest in a suitable lysis buffer containing protease and deacetylase inhibitors.

  • Prepare samples of purified proteins (e.g., BSA) that have been chemically modified with different acyl groups (e.g., acetylated, succinylated, glutarylated) as controls.

2. SDS-PAGE and Protein Transfer:

  • Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-glutaryl-lysine) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Compare the band patterns obtained with different primary antibodies to assess cross-reactivity.

Protocol 3: Competitive ELISA for Quantitative Cross-Reactivity Analysis

This protocol provides a method to quantitatively assess the cross-reactivity of an antibody by measuring the inhibition of its binding to a target antigen by a competing acyl-lysine analog.

1. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with 100 µL of a solution containing the target acylated protein (e.g., 1 µg/mL acetylated BSA in coating buffer) and incubate overnight at 4°C.[5]

2. Blocking:

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 2 hours at room temperature.[5]

3. Competition:

  • Prepare serial dilutions of the competing acyl-lysine compound (the potential cross-reactant) in blocking buffer.

  • In a separate plate or tubes, pre-incubate a fixed, optimal concentration of the primary antibody with each dilution of the competitor for 1 hour at room temperature.[5]

  • Wash the coated and blocked plate three times with wash buffer.

  • Transfer 100 µL of the antibody/competitor mixtures to the wells of the coated plate.

  • Incubate for 1-2 hours at room temperature.[5]

4. Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of a diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[5]

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate until a suitable color develops.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[5]

5. Data Analysis:

  • Measure the absorbance at 450 nm using a plate reader.

  • A decrease in signal in the presence of the competitor indicates cross-reactivity.

  • Calculate the IC50 value, which is the concentration of the competitor that causes 50% inhibition of antibody binding, to quantify the extent of cross-reactivity.[5]

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the central roles of various acyl-CoA species in key metabolic and signaling pathways.

Acetyl_CoA_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA β-Oxidation AminoAcids Amino Acids AminoAcids->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcid_Synthesis Fatty Acid Synthesis AcetylCoA->FattyAcid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol_Synthesis Ketone_Bodies Ketone Bodies AcetylCoA->Ketone_Bodies Histone_Acetylation Histone Acetylation (Gene Regulation) AcetylCoA->Histone_Acetylation

Caption: Central role of Acetyl-CoA in metabolism and signaling.

Malonyl_CoA_Signaling cluster_0 Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis & TCA Cycle AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA CPT1 CPT1 MalonylCoA->CPT1 ACC->MalonylCoA Carboxylation FattyAcid_Oxidation Fatty Acid Oxidation CPT1->FattyAcid_Oxidation LongChain_AcylCoA Long-Chain Acyl-CoA Insulin_Secretion Insulin (B600854) Secretion LongChain_AcylCoA->Insulin_Secretion Lipid Signaling

Caption: Malonyl-CoA signaling in insulin secretion.

Propionyl_CoA_Metabolism OddChain_FattyAcids Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA OddChain_FattyAcids->PropionylCoA β-Oxidation AminoAcids Amino Acids (Val, Ile, Thr, Met) AminoAcids->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Caption: Propionyl-CoA metabolism pathway.

Succinyl_CoA_Metabolism TCA_Cycle TCA Cycle (α-ketoglutarate) SuccinylCoA Succinyl-CoA TCA_Cycle->SuccinylCoA Heme_Synthesis Heme Synthesis SuccinylCoA->Heme_Synthesis KetoneBody_Metabolism Ketone Body Metabolism SuccinylCoA->KetoneBody_Metabolism Protein_Succinylation Protein Succinylation (Enzyme Regulation) SuccinylCoA->Protein_Succinylation TCA_Cycle_Return TCA Cycle (Succinate) SuccinylCoA->TCA_Cycle_Return

Caption: Roles of Succinyl-CoA in metabolism and PTMs.

References

Comparative Analysis of Acyl-CoA Synthetase Kinetics with Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the enzymatic activity of long-chain acyl-CoA synthetases (ACSLs) with key unsaturated fatty acids. This report provides a comparative overview of kinetic parameters, detailed experimental methodologies, and a visual representation of the experimental workflow.

Long-chain acyl-CoA synthetases (ACSLs) are pivotal enzymes in fatty acid metabolism, catalyzing the ATP-dependent conversion of free fatty acids into their metabolically active acyl-CoA thioesters. This activation is the first committed step for their subsequent involvement in various anabolic and catabolic pathways, including beta-oxidation, and the synthesis of triacylglycerols and phospholipids.[1] Given their central role, understanding the kinetic properties of different ACSL isozymes is crucial for elucidating their specific physiological functions and for the development of therapeutic agents targeting metabolic disorders.

Comparative Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are critical for understanding the affinity of an enzyme for its substrate and its catalytic efficiency. The following table summarizes the available kinetic data for various ACSL isozymes with oleic acid and arachidonic acid. Data for linoleic acid and some isozyme-substrate combinations are not extensively reported in the literature.

IsozymeSubstrateApparent Km (µM)Vmax (nmol/mg/min)Source Organism
ACSL3 Oleic Acid4Not ReportedRat
Arachidonic Acid10Not ReportedRat
ACSL4 Oleic Acid25Not ReportedRat
Arachidonic Acid8Not ReportedRat
ACSL6_v1 Oleic Acid645 ± 2Human
Arachidonic Acid11Not ReportedRat
ACSL6_v2 Oleic Acid45 ± 1Human
Arachidonic Acid10Not ReportedRat

Note: The kinetic values are sourced from studies on recombinant proteins and may vary depending on the experimental conditions and the source of the enzyme.[3][4]

Experimental Protocols for Acyl-CoA Synthetase Activity Assays

The determination of acyl-CoA synthetase kinetic parameters relies on accurate and reproducible activity assays. Several methods are commonly employed, each with its own advantages and limitations.

Radiometric Assay

This is a classic and highly sensitive method for measuring ACSL activity.

Principle: The assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA derivative. The product is then separated from the unreacted radiolabeled fatty acid, and the radioactivity is quantified.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), 5 mM MgCl₂, 10 mM ATP, 200 µM Coenzyme A, and a specific concentration of the radiolabeled fatty acid substrate (e.g., [¹⁴C]-oleic acid) complexed with bovine serum albumin (BSA).

  • Enzyme Preparation: Prepare the enzyme source, which can be a purified recombinant protein, cell lysate, or tissue homogenate.

  • Initiation of Reaction: Start the reaction by adding the enzyme preparation to the pre-warmed reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period, ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding an extraction solution, such as the Dole reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1 v/v/v).

  • Extraction of Unreacted Fatty Acid: The unreacted radiolabeled fatty acid is removed by liquid-liquid extraction with an organic solvent like heptane. This step is typically repeated multiple times to ensure complete removal.

  • Quantification: The aqueous phase, containing the radiolabeled acyl-CoA, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Calculation of Activity: The enzyme activity is calculated based on the amount of radiolabeled acyl-CoA formed per unit of time and protein concentration.

Fluorometric Assay

This method offers a non-radioactive and continuous monitoring approach.

Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product. The rate of fluorescence increase is proportional to the ACSL activity.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, Coenzyme A, the fatty acid substrate, and the components of the coupled enzyme system (e.g., acyl-CoA oxidase, horseradish peroxidase, and a fluorescent probe).

  • Enzyme Preparation: Prepare the enzyme sample as described for the radiometric assay.

  • Assay Procedure:

    • Add the enzyme sample to a microplate well.

    • Initiate the reaction by adding the reaction mixture.

    • Immediately place the microplate in a fluorescence plate reader.

  • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation of Activity: The ACSL activity is determined from the slope of the linear portion of the fluorescence versus time curve, using a standard curve generated with a known concentration of the final fluorescent product or H₂O₂.

LC-MS/MS-Based Assay

This highly specific and sensitive method allows for the direct quantification of the acyl-CoA product.

Principle: The acyl-CoA formed in the enzymatic reaction is separated from other reaction components by liquid chromatography and then detected and quantified by tandem mass spectrometry.

Detailed Protocol:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in the radiometric assay, but using a non-radiolabeled fatty acid substrate.

  • Reaction Termination and Sample Preparation: Stop the reaction, typically by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. The sample is then centrifuged, and the supernatant containing the acyl-CoA is collected.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the acyl-CoA from other molecules using a suitable chromatography column and gradient.

    • Detect and quantify the specific acyl-CoA product using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion transitions.

  • Quantification: The concentration of the formed acyl-CoA is determined by comparing its peak area to that of a known amount of an internal standard (e.g., a stable isotope-labeled acyl-CoA).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for determining acyl-CoA synthetase kinetics and the central role of this reaction in cellular metabolism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Enzyme Source (Purified Protein/Lysate) Incubation Incubation (Controlled Temperature & Time) Enzyme->Incubation Substrate Fatty Acid Substrate (e.g., Oleic Acid) Substrate->Incubation Reagents Reaction Reagents (ATP, CoA, MgCl2, Buffer) Reagents->Incubation Assay Activity Assay (Radiometric, Fluorometric, or LC-MS/MS) Incubation->Assay Data Data Acquisition Assay->Data Kinetics Kinetic Parameter Calculation (Km, Vmax) Data->Kinetics

Caption: Experimental workflow for determining acyl-CoA synthetase kinetics.

Metabolic_Pathway cluster_inputs Inputs cluster_outputs Outputs cluster_fates Metabolic Fates FA Free Fatty Acid ((14Z)-tetradecenoic acid or alternatives) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA Acyl-CoA ACSL->AcylCoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx LipidSyn Lipid Synthesis (Triglycerides, Phospholipids) AcylCoA->LipidSyn ProteinMod Protein Acylation AcylCoA->ProteinMod ATP ATP ATP->ACSL CoA CoA-SH CoA->ACSL

Caption: Central role of Acyl-CoA Synthetase in fatty acid metabolism.

References

A Tale of Two Acyl-CoAs: Unraveling the Functional Divergence of Saturated and Monounsaturated C14 Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Guide for Researchers

In the intricate landscape of cellular signaling and metabolism, the subtle difference of a single double bond can precipitate a cascade of functional disparities. This guide offers an in-depth comparison of two C14 acyl-Coenzyme A (acyl-CoA) molecules: the saturated myristoyl-CoA (C14:0-CoA) and the monounsaturated myristoleoyl-CoA (C14:1-CoA). While structurally similar, their distinct functionalities, primarily stemming from the presence or absence of a cis-double bond, have profound implications for protein modification, membrane interactions, and cellular signaling pathways. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing a clear overview of their differences, supported by experimental data and detailed methodologies.

At a Glance: Key Functional Distinctions

FeatureMyristoyl-CoA (C14:0-CoA)Myristoleoyl-CoA (C14:1-CoA)
Structure Saturated 14-carbon acyl chainMonounsaturated 14-carbon acyl chain (cis-Δ9)
N-Myristoylation Well-established substrate for N-Myristoyltransferase (NMT)Can act as an alternative substrate for NMT
Protein-Membrane Interaction Promotes weaker, often transient, membrane associationThe "kink" introduced by the cis-double bond is predicted to alter membrane insertion depth and dynamics, potentially leading to weaker or more dynamic membrane interactions.
Signaling Role Crucial for the localization and function of numerous signaling proteins (e.g., Src kinases, Gα subunits)Can inhibit the myristoylation and kinase activity of Src; exhibits cytotoxic effects in certain cancer cell lines.
Metabolic Fate Enters β-oxidation for energy production.Can be produced from myristoyl-CoA by Stearoyl-CoA Desaturase-1 (SCD1); also undergoes β-oxidation.

Delving Deeper: A Functional Breakdown

Role in Protein N-Myristoylation

N-myristoylation is a critical co- and post-translational modification where N-Myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of a target protein.[1][2] This lipid modification is pivotal for protein localization, stability, and involvement in signal transduction.[3][4]

Myristoyl-CoA is the canonical substrate for NMT. The enzyme's active site is specifically adapted to the 14-carbon saturated acyl chain of myristate.[5] The transfer of the myristoyl group is essential for the function of a wide array of proteins involved in signaling cascades, including Src family kinases and the alpha subunits of heterotrimeric G proteins.[6]

Myristoleoyl-CoA , while less conventional, can also serve as a substrate for NMT. Studies have shown that NMTs can utilize a range of fatty acyl-CoAs, including those with unsaturation. However, the efficiency of this "myristoleoylation" is generally lower than that of myristoylation. The introduction of a cis-double bond in the acyl chain of myristoleoyl-CoA is thought to alter its fit within the NMT active site, potentially impacting the kinetics of the reaction. While direct comparative kinetic data (Km and Vmax) for myristoyl-CoA versus myristoleoyl-CoA is not extensively available, the ability of NMT to accommodate unsaturated fatty acids has been demonstrated.

Impact on Protein-Membrane Interactions

Myristoylation facilitates the anchoring of proteins to cellular membranes, a process crucial for their function.[6] However, this interaction is often of low affinity, and stable membrane association typically requires a second signal, such as palmitoylation or electrostatic interactions with membrane lipids.

The saturated acyl chain of myristate allows for its insertion into the hydrophobic core of the lipid bilayer. The flexibility of the saturated chain enables it to pack efficiently with the membrane lipids.

The presence of a cis-double bond in myristoleate introduces a rigid kink in the acyl chain. This structural perturbation is hypothesized to affect how the lipid anchor integrates into the membrane. It may lead to a shallower insertion depth, reduced packing efficiency with saturated membrane lipids, and potentially a shorter membrane residence time for the modified protein. This could translate to more dynamic and transient membrane interactions for myristoleoylated proteins compared to their myristoylated counterparts.

Divergent Roles in Cellular Signaling

The consequences of modification by these two acyl-CoAs extend to the regulation of signaling pathways.

Proteins modified with myristoyl-CoA are integral to a multitude of signaling pathways. For instance, the myristoylation of Src kinases is essential for their localization to the plasma membrane and subsequent activation, playing a key role in cell growth, differentiation, and survival.[6]

Emerging evidence suggests that myristoleoyl-CoA can have distinct and even opposing effects on signaling. Myristoleic acid has been shown to inhibit the kinase activity of Src, potentially by interfering with its proper myristoylation and membrane localization. Furthermore, myristoleic acid has demonstrated cytotoxic effects on prostate cancer cells, highlighting its potential as a modulator of cell fate.[7]

Experimental Corner: Protocols and Methodologies

In Vitro N-Myristoyltransferase (NMT) Activity Assay

This assay is designed to compare the efficiency of myristoyl-CoA and myristoleoyl-CoA as substrates for NMT.

Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged acyl group from the respective acyl-CoA onto a synthetic peptide substrate representing the N-terminus of a known myristoylated protein.

Materials:

  • Recombinant human NMT1

  • Myristoyl-CoA

  • Myristoleoyl-CoA

  • [³H]Myristoyl-CoA or fluorescently labeled myristoyl-CoA analog

  • Synthetic peptide substrate (e.g., a peptide corresponding to the N-terminus of Src)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA)

  • Scintillation cocktail and counter (for radioactive assay) or fluorescence plate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer, NMT enzyme, and the peptide substrate.

  • Initiate the reaction by adding a mixture of the unlabeled acyl-CoA (either myristoyl-CoA or myristoleoyl-CoA) and the corresponding labeled acyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto phosphocellulose filter paper discs.

  • Wash the filter discs extensively with 10% TCA to remove unincorporated labeled acyl-CoA.

  • Measure the radioactivity or fluorescence of the filter discs to quantify the amount of acylated peptide.

  • Determine the kinetic parameters (Km and Vmax) by varying the concentration of the unlabeled acyl-CoA while keeping the labeled acyl-CoA concentration constant.

Analysis of Protein-Membrane Binding by Surface Plasmon Resonance (SPR)

This method allows for the quantitative comparison of the membrane binding affinities of myristoylated versus myristoleoylated proteins.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the acylated protein) to a ligand (a lipid bilayer).

Materials:

  • SPR instrument

  • Sensor chip (e.g., L1 chip for lipid capture)

  • Liposomes of a defined composition (e.g., POPC/POPS)

  • Purified myristoylated and myristoleoylated versions of a target protein

  • Running buffer (e.g., HBS-P+)

Protocol:

  • Prepare small unilamellar vesicles (SUVs) from the desired lipid mixture via sonication or extrusion.

  • Immobilize the liposomes on the sensor chip to form a stable lipid bilayer.

  • Inject a series of concentrations of the myristoylated protein over the lipid surface and record the SPR response.

  • Regenerate the surface to remove the bound protein.

  • Repeat step 3 with the myristoleoylated protein.

  • Analyze the binding data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for each protein-membrane interaction.

Visualizing the Pathways

To better understand the cellular context of these two molecules, the following diagrams illustrate their metabolic origins and their role in protein modification.

MetabolismAndModification cluster_Metabolism Fatty Acid Metabolism cluster_Modification Protein N-Myristoylation Myristic_Acid Myristic Acid (C14:0) Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase Myristoleoyl_CoA Myristoleoyl-CoA (C14:1-CoA) Myristoyl_CoA->Myristoleoyl_CoA SCD1 Beta_Oxidation β-Oxidation Myristoyl_CoA->Beta_Oxidation NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein Myristoleic_Acid Myristoleic Acid (C14:1) Myristoleic_Acid->Myristoleoyl_CoA Acyl-CoA Synthetase Myristoleoyl_CoA->Beta_Oxidation Myristoleoyl_CoA->NMT Myristoleoylated_Protein Myristoleoylated Protein SCD1 Stearoyl-CoA Desaturase-1 (SCD1) Acyl_CoA_Synthetase Acyl-CoA Synthetase NMT->Myristoylated_Protein Myristoylation NMT->Myristoleoylated_Protein Myristoleoylation Unmodified_Protein Unmodified Protein (N-terminal Glycine) Unmodified_Protein->NMT

Caption: Metabolic pathways of C14 acyl-CoAs and their role in protein modification.

Signaling_Comparison cluster_Myristoylation Myristoylation (C14:0) cluster_Myristoleoylation Myristoleoylation (C14:1) Myr_Protein Myristoylated Protein Myr_Membrane Membrane Localization Myr_Protein->Myr_Membrane Myro_Protein Myristoleoylated Protein Myr_Signaling Active Signaling (e.g., Src activation) Myr_Membrane->Myr_Signaling Myro_Membrane Altered Membrane Interaction Myro_Protein->Myro_Membrane Myro_Signaling Inhibited Signaling (e.g., Src inhibition) Myro_Membrane->Myro_Signaling

Caption: Functional consequences of myristoylation versus myristoleoylation on signaling.

Concluding Remarks

The distinction between myristoyl-CoA and myristoleoyl-CoA, though seemingly minor, underscores the exquisite specificity of cellular processes. For researchers in drug development and molecular biology, understanding these differences opens new avenues for therapeutic intervention. The ability of myristoleic acid to inhibit key signaling proteins like Src suggests its potential as a lead compound for anticancer therapies. Further research, particularly direct quantitative comparisons of the functional consequences of myristoylation versus myristoleoylation on a wider range of proteins, is crucial to fully elucidate the roles of these two fascinating molecules in health and disease. This guide provides a foundational understanding to inspire and inform such future investigations.

References

Head-to-head comparison of different extraction methods for (14Z)-Tetradecenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (14Z)-Tetradecenoyl-CoA, a crucial intermediate in fatty acid metabolism, efficient and reliable extraction from biological matrices is paramount for accurate downstream analysis. The choice of extraction method can significantly impact the yield, purity, and overall quality of the analyte. This guide provides an objective comparison of the two most common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.

At a Glance: Comparing Extraction Performance

To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for Solid-Phase Extraction and Liquid-Liquid Extraction based on studies of long-chain acyl-CoAs, which includes molecules structurally similar to this compound.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Reported Recovery 70-90%[1][2]Generally lower than SPE, with an average recovery of around 70% in some applications.[3]
Selectivity High, tunable by sorbent chemistry.Lower, based on partitioning between immiscible phases.[4]
Reproducibility High, with consistent results from commercially available cartridges.[5]Can be variable, dependent on technique and potential for emulsion formation.[4][5]
Sample Throughput Amenable to high-throughput automation.Can be laborious for large numbers of samples, though automation is possible.[5]
Solvent Consumption Generally lower.[5]Typically requires larger volumes of organic solvents.[4]
Risk of Contamination Reduced risk with disposable cartridges.[5]Potential for cross-contamination if glassware is not meticulously cleaned.

Visualizing the Workflow: From Sample to Analysis

The general workflows for Solid-Phase and Liquid-Liquid Extraction of this compound from a biological sample to the final analysis are depicted below.

G cluster_0 Solid-Phase Extraction (SPE) Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow SPE_Start Sample Homogenization SPE_Condition SPE Cartridge Conditioning SPE_Start->SPE_Condition SPE_Load Load Sample Extract SPE_Condition->SPE_Load SPE_Wash Wash to Remove Impurities SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute SPE_End Evaporation & Reconstitution SPE_Elute->SPE_End Analysis LC-MS/MS Analysis SPE_End->Analysis LLE_Start Sample Homogenization LLE_Add_Solvent Add Immiscible Organic Solvent LLE_Start->LLE_Add_Solvent LLE_Vortex Vortex/Mix LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge to Separate Phases LLE_Vortex->LLE_Centrifuge LLE_Collect Collect Aqueous Phase LLE_Centrifuge->LLE_Collect LLE_End Evaporation & Reconstitution LLE_Collect->LLE_End LLE_End->Analysis

Comparative workflows for SPE and LLE.

Experimental Protocols

Below are detailed methodologies for performing Solid-Phase and Liquid-Liquid Extraction for long-chain acyl-CoAs like this compound from tissue samples.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method demonstrating high recovery of long-chain acyl-CoAs.[1][6]

Materials:

  • Tissue sample

  • Homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • SPE columns (e.g., oligonucleotide purification column or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)

  • Elution solvent (e.g., 2-propanol)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent for LC-MS analysis

Procedure:

  • Homogenization: Homogenize the tissue sample in ice-cold KH2PO4 buffer.

  • Solvent Extraction: Add isopropanol and then acetonitrile to the homogenate, vortexing between additions.

  • Centrifugation: Centrifuge the sample to pellet proteins and cellular debris.

  • SPE Column Conditioning: Condition the SPE column according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by the equilibration buffer.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.

  • Washing: Wash the column with a series of buffers to remove unbound contaminants.

  • Elution: Elute the bound acyl-CoAs using an appropriate solvent (e.g., 2-propanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a common method for the extraction of fatty acyl-CoAs.

Materials:

  • Tissue sample

  • Homogenizer

  • Extraction solvent (e.g., a single-phase mixture of methanol, water, and chloroform)

  • Chloroform (B151607)

  • Water

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent for LC-MS analysis

Procedure:

  • Homogenization: Homogenize the tissue sample in the single-phase extraction solvent.

  • Incubation: Incubate the homogenate to ensure complete extraction.

  • Phase Separation: Add chloroform and water to the mixture and vortex to induce phase separation.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers. The long-chain acyl-CoAs will predominantly be in the upper aqueous phase.

  • Collection: Carefully collect the upper aqueous phase containing the this compound.

  • Drying and Reconstitution: Evaporate the collected aqueous phase to dryness. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Metabolic Context: The Role of this compound

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. Understanding its position in this metabolic pathway is crucial for interpreting experimental results.

G FA Unsaturated Fatty Acid (e.g., Palmitoleic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase FA->Acyl_CoA_Synthetase Palmitoleoyl_CoA (9Z)-Hexadecenoyl-CoA Acyl_CoA_Synthetase->Palmitoleoyl_CoA Beta_Oxidation_1 Beta-Oxidation Cycle 1 Palmitoleoyl_CoA->Beta_Oxidation_1 Target This compound Beta_Oxidation_1->Target Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Beta_Oxidation_2 Further Beta-Oxidation Cycles Enoyl_CoA_Isomerase->Beta_Oxidation_2 Target->Enoyl_CoA_Isomerase Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Beta-oxidation of an unsaturated fatty acid.

Conclusion and Recommendations

Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the isolation of this compound.

  • Solid-Phase Extraction (SPE) is generally recommended for applications requiring high selectivity, reproducibility, and the potential for high-throughput processing. The higher recovery rates reported in the literature for similar long-chain acyl-CoAs make it an attractive option for quantitative studies where accuracy is critical.

  • Liquid-Liquid Extraction (LLE) remains a valuable and widely used technique. While it may have lower recovery and higher variability in some cases, its simplicity and the lack of need for specialized columns can be advantageous in certain laboratory settings. Careful and consistent execution of the protocol is key to achieving reliable results with LLE.

Ultimately, the choice of extraction method will depend on the specific requirements of the research, including the sample matrix, the number of samples to be processed, the required level of purity, and the available instrumentation. For robust and reproducible quantification of this compound, particularly in complex biological samples, SPE often presents a more advantageous workflow.

References

Safety Operating Guide

Safe Disposal of (14Z)-Tetradecenoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for (14Z)-Tetradecenoyl-CoA, ensuring laboratory safety and regulatory compliance.

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound. By adhering to these procedural guidelines, laboratories can mitigate risks, ensure the safety of personnel, and maintain environmentally responsible practices.

I. Understanding the Hazards

This compound is a chemical that requires careful handling due to its hazardous properties. Based on safety data for closely related acyl-CoA compounds, it should be treated as a substance that can cause severe skin burns and eye damage, is toxic if inhaled, and may cause respiratory irritation[1]. All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood[1].

II. Quantitative Data Summary

PropertyValueSource
Molecular Weight 975.9 g/mol [PubChem]
Chemical Formula C35H60N7O17P3S[PubChem]
Physical Description Assumed to be a solidN/A
Solubility Soluble in organic solventsN/A

Note: This data is for (5E)-tetradecenoyl-CoA and should be used for estimation purposes only.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be carried out in accordance with institutional, local, and national regulations. The following protocol provides a detailed, step-by-step methodology for its safe disposal.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste[2].

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container[3]. Avoid mixing with incompatible materials; for instance, store separately from acids and bases[1].

2. Waste Collection and Storage:

  • Use Compatible Containers: Collect waste in a container that is chemically resistant and has a secure, leak-proof lid. The original container, if empty and in good condition, can be a suitable option[2][4]. Ensure the container is not filled beyond 90% capacity to allow for expansion[5].

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity[4].

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory until it is collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor[1][5].

3. Decontamination of Labware:

  • Non-disposable Labware: Glassware and other non-disposable equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to dissolve the compound. The solvent rinseate must then be collected as hazardous waste.

  • Triple Rinsing: For empty containers that held the pure compound, triple rinse with a compatible solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste[2].

4. Scheduling Waste Pickup:

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office[4].

  • Provide Documentation: Be prepared to provide the EHS office with a completed hazardous waste tag or manifest that details the contents of the waste container.

5. Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS office. If you are trained and have the appropriate spill kit, you may clean up the spill following your institution's protocols. All materials used for spill cleanup must be disposed of as hazardous waste[2].

  • Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1]. If inhaled, move to fresh air and seek immediate medical attention[1].

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Waste Segregation & Collection cluster_2 Step 2: Temporary Storage cluster_3 Step 3: Final Disposal start Unused Product, Contaminated Labware, or Solutions collect_waste Collect in a dedicated, labeled, and compatible hazardous waste container start->collect_waste store_waste Store in a designated Satellite Accumulation Area (SAA) collect_waste->store_waste schedule_pickup Schedule pickup with Institutional EHS or licensed contractor store_waste->schedule_pickup disposal Approved Hazardous Waste Disposal Facility schedule_pickup->disposal

Caption: Disposal workflow for this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistics for Handling (14Z)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides researchers, scientists, and drug development professionals with immediate, essential information for the safe handling, storage, and disposal of (14Z)-Tetradecenoyl-CoA.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, lyophilized form, adherence to standard laboratory PPE protocols is crucial to minimize exposure and prevent contamination. The usual precautionary measures for handling chemicals should be followed.[1][2]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GlassesMust be worn to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact.[4] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Lab CoatA standard lab coat is required to protect clothing and skin from potential contamination.
Respiratory Protection Not generally requiredAs the substance is not classified as hazardous, respiratory protection is not typically required under normal handling conditions.[1][2] However, if handling large quantities of powder outside of a fume hood, a dust mask may be considered.
Foot Protection Closed-toe shoesRequired in all laboratory settings to protect against spills and falling objects.

Operational Plan: Safe Handling and Storage

Proper handling and storage are vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Designate a clean and uncluttered workspace. Ensure that an eyewash station and safety shower are accessible.

  • Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.

  • Weighing (if solid): Carefully weigh the lyophilized powder in a chemical fume hood or on a designated benchtop, minimizing the creation of dust.

  • Reconstitution (if applicable): If preparing a solution, add the desired solvent slowly to the solid. A stock solution can be made by dissolving in water at a concentration of approximately 10 mg/ml.[3] Cap the vial securely and vortex gently to mix.

  • Clean-up: After handling, wipe down the work surfaces with an appropriate cleaning agent. Dispose of contaminated PPE and waste according to the disposal plan. Wash hands thoroughly.

Storage Conditions:

FormStorage TemperatureDurationSpecial Considerations
Solid (Lyophilized) -20°C≥ 4 years[3]Store in a tightly sealed container.
Aqueous Solution -20°CNot recommended for more than one day[3]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Disposal Plan

As this compound is not classified as a hazardous substance based on available data for similar compounds, disposal should follow institutional and local guidelines for non-hazardous chemical waste.[1][2]

Waste Disposal Guidelines:

Waste TypeDisposal Method
Solid Waste Dispose of in the regular laboratory trash, unless institutional policy dictates otherwise.
Aqueous Solutions May be disposed of down the drain with copious amounts of water, subject to local and institutional regulations.
Contaminated PPE Dispose of gloves and other disposable items in the regular laboratory trash.
Empty Containers Rinse empty containers thoroughly with a suitable solvent before disposing of them in the regular trash.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move to fresh air. If symptoms persist, consult a physician.[1][2]
Skin Contact The product is generally not an irritant.[1][2] In case of contact, wash the affected area with soap and water.
Eye Contact Rinse the opened eye for several minutes under running water.[1][2] If irritation persists, seek medical attention.
Ingestion If symptoms persist, consult a doctor.[1][2]

Experimental Workflow

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Clean Workspace don_ppe 2. Don PPE (Lab Coat, Glasses, Gloves) prep_area->don_ppe weigh 3. Weigh Solid don_ppe->weigh reconstitute 4. Reconstitute Solution weigh->reconstitute cleanup 5. Clean Workspace reconstitute->cleanup dispose 6. Dispose of Waste cleanup->dispose storage 7. Store Aliquots at -20°C dispose->storage

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.